molecular formula C7H12O B12339048 2-(1-Methylcyclobutyl)acetaldehyde

2-(1-Methylcyclobutyl)acetaldehyde

Cat. No.: B12339048
M. Wt: 112.17 g/mol
InChI Key: UMNBFPFREYPZPK-UHFFFAOYSA-N
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Description

2-(1-Methylcyclobutyl)acetaldehyde ( 1849285-72-8) is an organic compound with the molecular formula C7H12O and a molecular weight of 112.17 g/mol . It is characterized by a carbonyl group attached to a 1-methylcyclobutyl substituent, making it a valuable aliphatic aldehyde for synthetic organic chemistry . Aldehydes, as a chemical class, are versatile intermediates in organic synthesis. They readily undergo nucleophilic addition and condensation reactions, serving as key precursors for synthesizing more complex molecules . While specific published applications for this compound are limited, its structure suggests utility as a building block in pharmaceutical research, material science, and fragrance development. The unique steric and electronic properties of the 1-methylcyclobutyl group may be exploited to influence the reactivity and conformation of final target molecules. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

2-(1-methylcyclobutyl)acetaldehyde

InChI

InChI=1S/C7H12O/c1-7(5-6-8)3-2-4-7/h6H,2-5H2,1H3

InChI Key

UMNBFPFREYPZPK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)CC=O

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide on 2-(1-Methylcyclobutyl)acetaldehyde (CAS: 1849285-72-8)

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of 2-(1-Methylcyclobutyl)acetaldehyde (CAS: 1849285-72-8)

Executive Summary

This document provides a technical overview of the chemical compound this compound, identified by the CAS number 1849285-72-8. Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, publicly available information regarding the synthesis, experimental protocols, biological activity, and specific applications of this compound is exceedingly scarce. The compound is listed by several chemical suppliers, confirming its existence and commercial availability for research purposes. However, detailed scientific studies characterizing its properties and potential uses have not been identified in the public domain. This guide, therefore, summarizes the available structural and basic chemical information and outlines the general context of related acetaldehyde compounds to provide a foundational understanding for researchers interested in this molecule.

Chemical and Physical Properties

The fundamental properties of this compound are derived from its chemical structure. While extensive experimental data is not available, some basic properties can be reported from supplier databases.

PropertyValueSource
CAS Number 1849285-72-8Chemical Supplier Databases[1][2][3]
Molecular Formula C₇H₁₂OChemical Supplier Databases[1][2][3]
Molecular Weight 112.17 g/mol Chemical Supplier Databases[2][3]
SMILES O=CCC1(C)CCC1BLD Pharm[2]
Storage Temperature 0-8 °CChemicalBook[1]

Note: Properties such as boiling point, melting point, and density are not consistently reported across publicly available sources.

Potential Areas of Research and General Context of Acetaldehydes

Given the lack of specific data for this compound, this section provides a broader context based on the known roles and activities of acetaldehyde and its derivatives in scientific research. This information is intended to suggest potential avenues for investigation for the target compound.

Acetaldehydes are a class of organic compounds characterized by the functional group -CHO. The parent compound, acetaldehyde (ethanal), is a significant metabolite in biological systems, notably in the metabolism of ethanol[4][5]. It is known to be a reactive and potentially toxic molecule, capable of forming adducts with DNA and proteins, which can lead to cellular damage[5][6].

In the context of drug development and research, aldehydes are utilized as chemical intermediates and building blocks for the synthesis of more complex molecules, including pharmaceuticals and fragrances[7]. The cyclobutyl moiety in this compound introduces a strained ring system which can influence the molecule's reactivity and conformational properties, potentially making it an interesting candidate for novel chemical synthesis.

Hypothetical Experimental Workflow for Characterization

For researchers initiating studies on this compound, a logical first step would be to perform a comprehensive characterization of its chemical and physical properties. A potential experimental workflow is outlined below.

experimental_workflow cluster_procurement Procurement & Purity cluster_physchem Physicochemical Characterization cluster_bio Preliminary Biological Screening procure Procure Compound (CAS: 1849285-72-8) purity Assess Purity (GC-MS, NMR) procure->purity spectroscopy Spectroscopic Analysis (FTIR, ¹H/¹³C NMR) purity->spectroscopy thermal Thermal Analysis (DSC, TGA) spectroscopy->thermal solubility Solubility Screening thermal->solubility cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) solubility->cytotoxicity target_binding Target Binding Assays (If applicable) cytotoxicity->target_binding metabolic_stability Metabolic Stability (Microsomal Assay) target_binding->metabolic_stability

Caption: A logical workflow for the initial characterization of this compound.

Conclusion

This compound (CAS: 1849285-72-8) represents a chemical entity with a confirmed structure and availability from commercial suppliers. However, a significant knowledge gap exists in the scientific literature regarding its synthesis, properties, and biological effects. This presents an opportunity for novel research to characterize this compound and explore its potential applications. The information and hypothetical workflows provided in this guide are intended to serve as a foundational resource for scientists and researchers embarking on the study of this molecule. Further empirical investigation is required to elucidate its chemical and biological profile.

References

In-Depth Technical Guide: 2-(1-Methylcyclobutyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Methylcyclobutyl)acetaldehyde is a cyclic aldehyde with the molecular formula C7H12O.[1] Its structure consists of an acetaldehyde group attached to a cyclobutane ring, which is substituted with a methyl group at the first position. This technical guide aims to provide a comprehensive overview of the physical properties of this compound. However, it is important to note that publicly available experimental data on this specific molecule is limited.

Core Physical Properties

PropertyValueSource
Molecular Formula C7H12O[1][2]
Molecular Weight 112.16958 g/mol [1][2]
CAS Number 1849285-72-8[1][2]
Boiling Point Data not available
Density Data not available
Refractive Index Data not available

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not available in the public domain. General synthetic routes to similar cyclic aldehydes may involve the oxidation of the corresponding alcohol, 2-(1-methylcyclobutyl)ethanol, or the reduction of a corresponding carboxylic acid or ester derivative.

Characterization would typically involve standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure, including the connectivity of the methyl, cyclobutyl, and acetaldehyde moieties.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde functional group.

Without specific literature, a detailed, citable experimental protocol cannot be provided.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or any associated signaling pathways of this compound. Research into the biological effects of this specific compound has not been published in accessible scientific literature.

Logical Workflow for Characterization

In the absence of specific experimental data, a logical workflow for the characterization of a newly synthesized batch of this compound can be proposed. This workflow outlines the necessary steps to confirm the identity and purity of the compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment synthesis Putative Synthesis of This compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir gcms Gas Chromatography-Mass Spectrometry (GC-MS) nmr->gcms ms->gcms ir->gcms hplc High-Performance Liquid Chromatography (HPLC) gcms->hplc

Caption: Logical workflow for the synthesis, purification, and characterization of this compound.

Conclusion

This technical guide summarizes the currently available information on the physical properties of this compound. While the molecular formula and weight are established, there is a notable absence of experimentally determined data for key physical constants such as boiling point, density, and refractive index. Furthermore, detailed experimental protocols for its synthesis and characterization, as well as any information on its biological activity, are not found in the public domain. The provided workflow and general characterization methods serve as a guide for researchers who may work with this compound in the future. Further experimental investigation is required to fully elucidate the physical and biological properties of this compound.

References

Spectroscopic Data for 2-(1-Methylcyclobutyl)acetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(1-Methylcyclobutyl)acetaldehyde. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document summarizes predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and provides a standardized experimental protocol for the acquisition of such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic values for this compound. These predictions are based on established principles of organic spectroscopy and data from analogous structures.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.7Triplet1HAldehydic proton (-CHO)
~2.3Doublet2HMethylene protons alpha to carbonyl (-CH₂CHO)
~1.8 - 2.0Multiplet4HCyclobutyl methylene protons (-CH₂)
~1.6 - 1.8Multiplet2HCyclobutyl methylene protons (-CH₂)
~1.2Singlet3HMethyl protons (-CH₃)
¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Carbon TypeAssignment
~202CHAldehydic carbonyl carbon (-CHO)
~52CH₂Methylene carbon alpha to carbonyl (-CH₂CHO)
~38CQuaternary cyclobutyl carbon
~35CH₂Cyclobutyl methylene carbons
~25CH₃Methyl carbon (-CH₃)
~18CH₂Cyclobutyl methylene carbon
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2950 - 2850StrongC-H stretch (alkyl)
~2820 and ~2720Medium, SharpC-H stretch (aldehyde)
~1725Strong, SharpC=O stretch (aldehyde)
~1465MediumCH₂ bend
~1380MediumCH₃ bend
Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative AbundanceProposed Fragment
112Moderate[M]⁺ (Molecular Ion)
83High[M - CHO]⁺
69High[C₅H₉]⁺ (cyclobutylmethyl cation)
55High[C₄H₇]⁺
41High[C₃H₅]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a 90° pulse.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds between scans.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a longer relaxation delay (e.g., 2-5 seconds).

    • Accumulate a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm for ¹H and ¹³C). Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via direct injection or through a gas chromatography (GC) inlet for separation from any impurities.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 35-200).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.

Visualizations

The following diagrams illustrate key concepts relevant to the spectroscopic analysis of this compound.

G cluster_acquisition Spectroscopic Data Acquisition Workflow Sample This compound Sample NMR_Prep Prepare NMR Sample (in CDCl3 with TMS) Sample->NMR_Prep IR_Prep Prepare IR Sample (Neat Film on Salt Plates) Sample->IR_Prep MS_Prep Prepare MS Sample (Dilute for GC-MS or Direct Injection) Sample->MS_Prep NMR_Spec NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR_Spec IR_Spec FTIR Spectrometer IR_Prep->IR_Spec MS_Spec Mass Spectrometer (EI) MS_Prep->MS_Spec NMR_Data NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data

Caption: Experimental workflow for spectroscopic data acquisition.

G cluster_frags Major Fragmentation Pathways mol_ion [C₇H₁₂O]⁺˙ m/z = 112 (Molecular Ion) frag1 [C₆H₁₁]⁺ m/z = 83 (Loss of CHO) mol_ion->frag1 - CHO frag2 [C₅H₉]⁺ m/z = 69 (Loss of C₂H₃O) mol_ion->frag2 - CH₂CHO frag3 [C₄H₇]⁺ m/z = 55 frag2->frag3 - CH₂

Caption: Predicted major fragmentation pathways in mass spectrometry.

13C NMR Analysis of 2-(1-Methylcyclobutyl)acetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-(1-Methylcyclobutyl)acetaldehyde. In the absence of direct experimental data in publicly accessible databases, this document outlines a systematic approach to predict the chemical shifts for each carbon atom in the molecule. This is achieved by leveraging established 13C NMR data of structurally related compounds, including methylcyclobutane, 2-methylpropanal, and acetaldehyde. This guide also includes a standardized experimental protocol for acquiring 13C NMR spectra of small organic molecules, which can be applied to experimentally verify the predicted data. The information is presented in a clear, structured format with quantitative data summarized in tables and a logical workflow visualized using a Graphviz diagram, making it a valuable resource for researchers in organic chemistry and drug development.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for this compound are determined by analyzing the known shifts of its core structural components: the 1-methylcyclobutyl group and the acetaldehyde moiety. By considering the substituent effects, a reasoned prediction for the chemical shift of each carbon atom can be made.

The structure and carbon atom numbering for this compound are as follows:

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1 (Quaternary C of cyclobutane) 35 - 45Based on the chemical shift of the quaternary carbon in methylcyclobutane, with a slight downfield shift due to the electron-withdrawing effect of the acetaldehyde group.
C2, C6 (CH2 of cyclobutane) 30 - 40Expected to be similar to the β-carbons in methylcyclobutane. The two carbons are diastereotopic and may have slightly different chemical shifts.
C3 (CH2 adjacent to CHO) 45 - 55Based on the α-carbon shift in 2-methylpropanal (around 41.9 ppm), with an expected downfield shift due to the substitution on the cyclobutane ring.
C4 (CHO) 200 - 205Aldehyde carbons typically resonate in this downfield region, as seen in acetaldehyde and 2-methylpropanal (around 204.9 ppm).
C7 (CH3) 20 - 30Similar to the methyl group in methylcyclobutane.

Table 2: Comparative 13C NMR Data of Related Compounds

CompoundCarbon AtomChemical Shift (δ, ppm)
Cyclobutane CH2~22.4
Methylcyclobutane C1 (Quaternary)~36
C2, C5 (β-CH2)~32
C3, C4 (γ-CH2)~12
CH3~22
Acetaldehyde CH3~31
CHO~200
2-Methylpropanal CH315.5[1]
CH41.9[1]
CHO204.9[1]

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a general procedure for the acquisition of a proton-decoupled 13C NMR spectrum of a small organic molecule like this compound.

2.1. Sample Preparation

  • Sample Quantity: Weigh approximately 10-50 mg of the purified compound.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6). Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2.2. Instrument Parameters (Typical for a 400 MHz Spectrometer)

  • Spectrometer Frequency: 100 MHz for 13C.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration, though for routine spectra, a shorter delay is often used to save time.

  • Pulse Width (P1): A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

  • Number of Scans (NS): 128 to 1024 scans, or more, depending on the sample concentration. Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR.

  • Spectral Width (SW): 0 to 220 ppm.

  • Temperature: 298 K (25 °C).

2.3. Data Processing

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If no TMS is used, the solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral interpretation for the 13C NMR analysis of an organic compound.

G Workflow for 13C NMR Analysis cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e f Set Experimental Parameters (Pulse Program, NS, D1, etc.) e->f g Acquire FID f->g h Fourier Transformation g->h i Phase and Baseline Correction h->i j Reference Spectrum i->j k Peak Picking j->k l Assign Chemical Shifts to Carbons k->l m Compare with Predicted/Database Values l->m n Structural Confirmation m->n

References

Navigating the Fragmentation Landscape: A Technical Guide to the Mass Spectrometry of 2-(1-Methylcyclobutyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Mass Spectrometric Behavior of a Novel Aldehyde for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted electron ionization (EI) mass spectrometry of 2-(1-Methylcyclobutyl)acetaldehyde. Due to the absence of publicly available experimental mass spectral data for this specific compound, this document presents a theoretical fragmentation pattern derived from established principles of mass spectrometry and analysis of structurally related molecules. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into the expected mass spectral characteristics of this compound, thereby aiding in its identification and structural elucidation.

Predicted Mass Spectral Data

The electron ionization mass spectrum of this compound is anticipated to be characterized by a series of fragment ions resulting from distinct cleavage pathways. The molecular ion (M•+) is expected at an m/z of 112, corresponding to its molecular weight. The predicted fragmentation pattern, including the relative abundance and proposed structures of key fragment ions, is summarized in the table below.

m/zProposed Fragment IonIon StructurePredicted Relative AbundanceFragmentation Pathway
112[C7H12O]•+ (Molecular Ion)[CH3(C4H6)CH2CHO]•+Low-
97[M - CH3]•+[(C4H6)CH2CHO]•+ModerateLoss of methyl radical from the cyclobutane ring
84[M - C2H4]•+[C5H8O]•+ModerateRing opening followed by ethylene loss
83[M - CHO]+[CH3(C4H6)CH2]+Highα-cleavage: loss of the formyl radical
69[C5H9]+[CH3(C4H6)]+High (Potential Base Peak)Cleavage of the bond between the ring and the acetaldehyde moiety
55[C4H7]+[C4H7]+HighFragmentation of the cyclobutane ring
43[C3H7]+ or [CH3CO]+Isopropyl or Acetyl CationModerateFurther fragmentation
29[CHO]+[CHO]+Moderateα-cleavage: formation of the formyl cation

Theoretical Fragmentation Pathways

The fragmentation of this compound under electron ionization is predicted to follow several key pathways common to aldehydes and cyclobutane-containing compounds.[1][2][3][4]

  • α-Cleavage: This is a characteristic fragmentation for aldehydes, involving the cleavage of the bond adjacent to the carbonyl group.[1][2] This can result in the loss of a hydrogen radical (M-1) or, more significantly, the loss of the formyl radical (CHO), leading to a prominent peak at m/z 83.[2][5] The alternative α-cleavage can lead to the formation of the formyl cation at m/z 29.[5]

  • Ring Opening and Subsequent Fragmentation: Cyclobutane rings are known to undergo ring-opening upon ionization, forming an alkene radical cation.[6] This open-chain isomer can then undergo further fragmentation, such as the loss of neutral molecules like ethylene (C2H4), which would result in a fragment at m/z 84.

  • Cleavage of the Cyclobutane Moiety: The bond between the cyclobutane ring and the acetaldehyde side chain is susceptible to cleavage. This can lead to the formation of a stable cyclobutylcarbinyl cation or related rearranged ions, contributing to the signal at m/z 69. Further fragmentation of the cyclobutane ring itself is expected to produce characteristic ions for cyclic alkanes, such as the fragment at m/z 55.[6]

  • Loss of a Methyl Group: The tertiary carbon on the cyclobutane ring makes the methyl group susceptible to cleavage as a radical, leading to a fragment ion at m/z 97.

A visual representation of these predicted fragmentation pathways is provided in the diagram below.

G M [C7H12O]•+ m/z = 112 (Molecular Ion) F83 [C6H11]+ m/z = 83 M->F83 - CHO• (α-cleavage) F97 [C6H9O]+ m/z = 97 M->F97 - CH3• F69 [C5H9]+ m/z = 69 M->F69 - CH2CHO• F29 [CHO]+ m/z = 29 M->F29 - C6H11• (α-cleavage) F55 [C4H7]+ m/z = 55 F69->F55 - CH2 G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis P1 Sample Dilution GC1 Injection P1->GC1 GC2 Separation on Capillary Column GC1->GC2 MS1 Electron Ionization (70 eV) GC2->MS1 Transfer Line MS2 Mass Analysis (Quadrupole) MS1->MS2 MS3 Detection MS2->MS3 D1 Retention Time Identification MS3->D1 D2 Mass Spectrum Extraction D1->D2 D3 Fragmentation Pattern Analysis D2->D3

References

chemical structure of 2-(1-Methylcyclobutyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for 2-(1-Methylcyclobutyl)acetaldehyde. Due to the limited availability of specific experimental data for this compound in published literature, this document leverages established chemical principles and data from analogous structures to present a detailed guide for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and potential applications of novel cyclobutane derivatives.

Chemical Structure and Properties

This compound is an organic compound featuring a cyclobutane ring substituted with a methyl group and an acetaldehyde moiety at the same carbon position.

Chemical Structure:

Molecular Formula: C₇H₁₂O[1]

Molecular Weight: 112.17 g/mol [1]

CAS Number: 1849285-72-8[1]

Physical and Chemical Properties (Predicted)

Due to the absence of specific experimental data for this compound, the following properties are predicted based on general characteristics of similar aliphatic aldehydes.

PropertyPredicted Value
Boiling Point ~140-160 °C (at 760 mmHg)
Density ~0.9 g/cm³
Appearance Colorless liquid
Solubility Soluble in organic solvents (e.g., ether, dichloromethane), sparingly soluble in water.

Proposed Synthesis

A plausible synthetic route for this compound involves a two-step process starting from 1-methylcyclobutanecarbonitrile, proceeding through reduction to the corresponding alcohol, followed by oxidation to the aldehyde.

Synthetic Workflow

Synthesis_Workflow A 1-Methylcyclobutanecarbonitrile B 2-(1-Methylcyclobutyl)ethan-1-amine A->B  Reduction (e.g., LiAlH4)   C 2-(1-Methylcyclobutyl)ethanol B->C  Diazotization (e.g., NaNO2, H2SO4)   D This compound C->D  Oxidation (e.g., PCC)  

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the proposed synthetic route. These are based on standard organic chemistry laboratory techniques for analogous transformations.

Step 1: Synthesis of (1-Methylcyclobutyl)methanol

This step involves the reduction of 1-methylcyclobutanecarbonitrile. A common method for reducing nitriles to primary alcohols is via their corresponding amines followed by diazotization.

  • Materials:

    • 1-Methylcyclobutanecarbonitrile

    • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Sodium nitrite (NaNO₂)

    • Sulfuric acid (H₂SO₄)

    • Distilled water

    • Sodium bicarbonate (NaHCO₃) solution

    • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware for inert atmosphere reactions

  • Protocol:

    • Reduction to Amine: A solution of 1-methylcyclobutanecarbonitrile in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

    • The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

    • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

    • The resulting precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-(1-methylcyclobutyl)ethan-1-amine.

    • Diazotization to Alcohol: The crude amine is dissolved in aqueous sulfuric acid and cooled to 0 °C.

    • A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.

    • The reaction mixture is stirred at this temperature for a period and then allowed to warm to room temperature.

    • The mixture is then heated to ensure complete conversion to the alcohol.

    • After cooling, the reaction mixture is extracted with diethyl ether.

    • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the resulting crude (1-methylcyclobutyl)methanol can be purified by distillation.

Step 2: Oxidation to this compound

This step involves the oxidation of the primary alcohol to the corresponding aldehyde. Pyridinium chlorochromate (PCC) is a common reagent for this transformation, minimizing over-oxidation to the carboxylic acid.

  • Materials:

    • (1-Methylcyclobutyl)methanol

    • Pyridinium chlorochromate (PCC)

    • Anhydrous dichloromethane (DCM)

    • Silica gel

    • Diethyl ether

    • Standard laboratory glassware

  • Protocol:

    • A solution of (1-methylcyclobutyl)methanol in anhydrous dichloromethane is added to a stirred suspension of pyridinium chlorochromate in anhydrous dichloromethane at room temperature.

    • The reaction mixture is stirred for a few hours until the starting material is consumed (monitored by TLC or GC).

    • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

    • The filtrate is concentrated under reduced pressure to yield the crude this compound.

    • The crude product can be purified by distillation under reduced pressure to obtain the final product.

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar chemical structures.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.7t1H-CHO
~2.3d2H-CH₂-CHO
~1.8-2.0m4Hcyclobutane -CH₂-
~1.6-1.8m2Hcyclobutane -CH₂-
~1.1s3H-CH₃
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~203-CHO
~50-CH₂-CHO
~38-C(CH₃)-
~35cyclobutane -CH₂-
~25-CH₃
~18cyclobutane -CH₂-
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850StrongC-H stretch (aliphatic)
~2820, ~2720MediumC-H stretch (aldehyde)
~1725StrongC=O stretch (aldehyde)
~1460MediumC-H bend (methylene)
~1380MediumC-H bend (methyl)
Mass Spectrometry (MS)
m/zInterpretation
112[M]⁺ (Molecular ion)
97[M - CH₃]⁺
83[M - CHO]⁺
69[M - C₃H₇]⁺
55[C₄H₇]⁺
43[C₃H₇]⁺
29[CHO]⁺

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity of this compound or its involvement in any signaling pathways. Further research is required to elucidate any potential pharmacological or biological effects.

Conclusion

This technical guide provides a foundational understanding of this compound, focusing on its chemical structure and a proposed synthetic methodology. While specific experimental data for this compound is scarce, the provided protocols and predicted spectroscopic data, based on well-established chemical principles for analogous compounds, offer a solid starting point for researchers. The lack of information on its biological activity highlights an opportunity for future investigation into the potential applications of this and related novel cyclobutane derivatives in drug discovery and development.

References

An In-depth Technical Guide on the Stability and Reactivity of 2-(1-Methylcyclobutyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited specific experimental data is publicly available for 2-(1-methylcyclobutyl)acetaldehyde. This guide is based on established principles of organic chemistry concerning its constituent functional groups: an aldehyde and a substituted cyclobutane ring. The information provided should be considered predictive and used as a foundation for experimental design.

This technical guide provides a comprehensive overview of the predicted stability and reactivity of this compound, targeting researchers, scientists, and professionals in drug development. The content is structured to offer actionable insights, including data summaries, hypothetical experimental protocols, and visualizations of key chemical transformations.

Core Concepts: Structural Features and General Stability

This compound possesses two key reactive centers: the aldehyde functional group and the strained cyclobutane ring. The aldehyde group, with its electrophilic carbonyl carbon, is prone to nucleophilic attack and oxidation. The cyclobutane ring is characterized by significant ring strain, which influences its reactivity, particularly in reactions that lead to ring-opening or rearrangement.

General Stability Profile:

Aldehydes are known to be susceptible to oxidation and polymerization.[1] Upon exposure to air and light, aldehydes can form explosive peroxides.[2][3][4][5] Therefore, this compound should be stored under an inert atmosphere, protected from light, and at a cool temperature. The presence of the α-hydrogen makes it susceptible to enolization, which can lead to various condensation reactions.[6] The stability of aldehydes can be enhanced by their conversion to acetals.[1]

The cyclobutane ring in the molecule possesses considerable angle and torsional strain, making it more reactive than unstrained acyclic or larger ring systems.[7][8][9][10] This strain can be a driving force for reactions that relieve it, such as ring-opening or rearrangement.[11]

Data Presentation: Predicted Reactivity Summary

The following table summarizes the predicted reactivity of this compound based on the known reactions of aldehydes and cyclobutane derivatives.

Reaction TypeReagent/ConditionPredicted Product(s)Notes
Oxidation Acidified Potassium Dichromate (K₂Cr₂O₇/H₂SO₄)[12][13]2-(1-Methylcyclobutyl)acetic acidAldehydes are readily oxidized to carboxylic acids.[12]
Tollens' Reagent ([Ag(NH₃)₂]⁺)[12][13]2-(1-Methylcyclobutyl)carboxylate and Silver MirrorA classic test for aldehydes.
Fehling's/Benedict's Solution (Cu²⁺ complex)[13]2-(1-Methylcyclobutyl)carboxylate and Cu₂O (red ppt.)Another common test for aldehydes.
Reduction Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)[14]2-(1-Methylcyclobutyl)ethanolAldehydes are reduced to primary alcohols.
Nucleophilic Addition Grignard Reagents (R-MgX)[15]Secondary alcoholForms a new carbon-carbon bond.
Organolithium Reagents (R-Li)[16]Secondary alcoholSimilar to Grignard reaction.
Cyanide (HCN/NaCN)[17]CyanohydrinForms a new carbon-carbon bond.
Alcohols (R-OH) / Acid Catalyst[17]AcetalCan be used as a protecting group for the aldehyde.[14]
Primary Amines (R-NH₂)[15]Imine (Schiff Base)Reversible reaction, often acid-catalyzed.[15]
Secondary Amines (R₂NH)[15]EnamineInvolves the α-hydrogen.[15]
Reactions at α-Carbon Base (e.g., NaOH, LDA)EnolateCan undergo aldol condensation or alkylation.
Cyclobutane Ring Reactions Hydrogenation (H₂/Catalyst)[18]Ring-opened alkaneRing opening due to strain relief.[18]
Acid-Catalyzed RearrangementRing-expanded or rearranged productsDependent on specific acid and conditions.
Thermal Cycloaddition[19]Dimerization or addition productsRequires high temperatures.[19]

Experimental Protocols

Detailed experimental protocols for the specific substrate this compound are not available. The following are generalized protocols for key reactions that aldehydes undergo, which can be adapted for this specific molecule.

Protocol 1: Oxidation of this compound to 2-(1-Methylcyclobutyl)acetic acid

Objective: To oxidize the aldehyde functional group to a carboxylic acid using a common oxidizing agent.

Materials:

  • This compound

  • Potassium dichromate(VI) (K₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Distilled water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄) (anhydrous)

  • Round-bottom flask, reflux condenser, separatory funnel, beaker, magnetic stirrer and hot plate.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve a known amount of this compound in a suitable solvent like diethyl ether.

  • Prepare a solution of potassium dichromate in water and slowly add concentrated sulfuric acid while cooling in an ice bath.

  • Slowly add the acidified dichromate solution to the aldehyde solution with vigorous stirring.

  • After the addition is complete, gently heat the mixture to reflux for a specified time to ensure complete oxidation. The color of the solution should change from orange to green.[12][13]

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with a saturated solution of sodium bicarbonate to remove any unreacted acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-(1-methylcyclobutyl)acetic acid.

  • Purify the product by distillation or recrystallization.

Protocol 2: Acetal Protection of this compound

Objective: To protect the aldehyde group as an acetal, which is stable to basic and nucleophilic reagents.[14]

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄) (anhydrous)

  • Round-bottom flask, reflux condenser, separatory funnel, beaker, magnetic stirrer and hot plate.

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add this compound, a slight excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude acetal can be purified by distillation.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

Oxidation_Pathway Aldehyde This compound CarboxylicAcid 2-(1-Methylcyclobutyl)acetic acid Aldehyde->CarboxylicAcid Oxidation Oxidant K₂Cr₂O₇ / H⁺ Oxidant->Aldehyde

Caption: Oxidation of the aldehyde to a carboxylic acid.

Acetal_Formation_Workflow cluster_workflow Acetal Protection Workflow Start Mix Aldehyde, Ethylene Glycol, and Acid Catalyst in Toluene Reflux Heat to Reflux with Dean-Stark Trap Start->Reflux Workup Aqueous Workup (NaHCO₃, H₂O, Brine) Reflux->Workup Drying Dry with MgSO₄ Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Distillation) Evaporation->Purification Product Protected Acetal Purification->Product

Caption: Experimental workflow for acetal protection.

Nucleophilic_Addition_Pathway Aldehyde This compound Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Aldehyde Product Addition Product (Alcohol) Intermediate->Product Protonation Protonation H⁺ Protonation->Intermediate

Caption: General mechanism of nucleophilic addition to the aldehyde.

References

An In-depth Technical Guide to 2-(1-Methylcyclobutyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-methylcyclobutyl)acetaldehyde, a niche aldehyde with potential applications in organic synthesis and drug discovery. Due to the limited publicly available information on its specific discovery and history, this document focuses on its chemical properties, a proposed synthetic route based on established chemical principles, and the broader context of cyclobutane-containing molecules in medicinal chemistry. All quantitative data is presented in structured tables, and detailed hypothetical experimental protocols are provided. Diagrams illustrating the proposed synthetic pathway and experimental workflow are included.

Introduction

This compound is an organic compound featuring a cyclobutane ring substituted with a methyl group and an acetaldehyde moiety. The cyclobutane motif is of growing interest in medicinal chemistry.[1][2][3] The strained four-membered ring imparts unique conformational properties and can serve as a bioisosteric replacement for other groups, potentially influencing the metabolic stability and pharmacokinetic profile of a drug candidate.[1][2] While the specific history of this compound is not well-documented in scientific literature, its structural components suggest potential utility as a building block in the synthesis of more complex molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. This data is compiled from available chemical databases.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1849285-72-8[4][5]
Molecular Formula C₇H₁₂O[4][5]
Molecular Weight 112.17 g/mol [6]
IUPAC Name This compound[4]
SMILES C[C@]1(CCC1)CC=O[6]

Proposed Synthesis

Two common and mild oxidation methods suitable for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[8][9][10][11][12][13][14][15][16] Both methods are known for their high yields and tolerance of various functional groups, making them ideal for the preparation of aldehydes from primary alcohols without over-oxidation to carboxylic acids.

Proposed Synthetic Pathway

The proposed two-step synthesis starts from a suitable precursor to generate 2-(1-methylcyclobutyl)ethanol, which is then oxidized to the target aldehyde. A general overview of this pathway is presented below.

Synthetic Pathway A 1-Methylcyclobutane carboxylic acid B 2-(1-Methylcyclobutyl)ethanol A->B Reduction (e.g., LiAlH4) C This compound B->C Oxidation (Swern or Dess-Martin) Swern Oxidation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve DMSO in anhydrous DCM B Cool to -78 °C A->B C Add Oxalyl Chloride dropwise B->C D Add 2-(1-methylcyclobutyl)ethanol in DCM dropwise C->D E Stir at -78 °C D->E F Add Triethylamine E->F G Warm to room temperature F->G H Quench with water G->H I Extract with DCM H->I J Wash with brine, dry, and concentrate I->J K Purify by column chromatography J->K Drug Discovery Relevance A This compound B Reactive Aldehyde Functionality A->B C Cyclobutane Motif A->C D Further Synthetic Transformations B->D G Improved Pharmacokinetic Properties C->G E Novel Molecular Scaffolds D->E F Drug Discovery Screening E->F G->F

References

An In-depth Technical Guide on the Potential Biological Activity of 2-(1-Methylcyclobutyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific biological activity data for 2-(1-Methylcyclobutyl)acetaldehyde is not available in the public scientific literature. This guide, therefore, presents a hypothetical assessment based on the known biological activities of structurally related compounds, primarily acetaldehyde and other reactive aldehydes. The data, signaling pathways, and specific mechanisms described herein are illustrative and intended to serve as a framework for potential future research.

Introduction

Aldehydes are a class of highly reactive organic compounds characterized by a carbonyl functional group.[1] Their reactivity makes them both valuable intermediates in chemical synthesis and molecules of significant toxicological concern.[2][3] Acetaldehyde, the simplest aldehyde after formaldehyde, is a well-studied metabolite of ethanol and a known carcinogen, primarily exerting its toxicity through the formation of adducts with DNA and proteins.[4][5]

The compound of interest, this compound, combines the reactive aldehyde functional group with a cyclobutane ring, a strained cycloalkane. While the biological effects of this specific molecule have not been characterized, its structure suggests potential for biological activity stemming from both the aldehyde group and the lipophilic cyclobutyl moiety. This document outlines a hypothetical framework for investigating and understanding the potential biological activities of this compound, targeting an audience of researchers, scientists, and drug development professionals.

Hypothetical Biological Activities and Toxicological Profile

Based on the known effects of acetaldehyde and other aldehydes, this compound could plausibly exhibit a range of biological effects, including cytotoxicity, genotoxicity, and modulation of specific signaling pathways.

  • Cytotoxicity: Aldehydes are known to induce cell death through various mechanisms, including oxidative stress and the formation of protein adducts, which can disrupt cellular function.[2][6] The lipophilic nature of the methylcyclobutyl group might facilitate the compound's entry into cells, potentially leading to cytotoxic effects at lower concentrations than more polar aldehydes.

  • Genotoxicity: A primary mechanism of aldehyde toxicity is their ability to react with DNA to form DNA adducts and cross-links (both DNA-protein and interstrand cross-links).[7][8] These lesions can block DNA replication and transcription, leading to mutations and chromosomal aberrations, which are hallmarks of carcinogenesis.[7][9]

  • Enzyme Inhibition: Aldehydes can react with nucleophilic residues (like cysteine and lysine) in proteins, potentially inhibiting enzyme function.[5] Key detoxification enzymes, such as aldehyde dehydrogenases (ALDHs), could be both targets and metabolizers of this compound.[10]

Hypothetical Quantitative Bioactivity Data

To guide potential future studies, the following table summarizes hypothetical quantitative data for this compound across various assays. These values are illustrative and based on activities observed for other bioactive aldehydes.

Assay TypeCell Line / SystemParameterHypothetical Value
Cytotoxicity HepG2 (Human Liver)IC₅₀ (72h)150 µM
Cytotoxicity A549 (Human Lung)IC₅₀ (72h)220 µM
Genotoxicity Comet Assay (Lymphocytes)DNA Damage Threshold50 µM
Enzyme Inhibition Aldehyde Dehydrogenase 2 (ALDH2)IC₅₀75 µM
Acute Toxicity Rodent Model (Rat, oral)LD₅₀500 mg/kg

Table 1: Hypothetical quantitative data for this compound.

Potential Mechanisms of Action & Signaling Pathways

The electrophilic nature of the aldehyde carbon makes it highly reactive toward nucleophilic biomolecules.[1] The primary mechanism of action is likely the formation of covalent adducts with proteins and DNA.

DNA Adduct Formation and Genotoxic Stress Response

The reaction of the aldehyde with DNA bases, particularly deoxyguanosine, can lead to the formation of various adducts, such as N²,N²-propanodeoxyguanosine.[7] This DNA damage can trigger a cellular stress response.

DNA_Damage_Pathway cluster_0 Cellular Exposure cluster_1 Molecular Interaction cluster_2 Cellular Response Compound This compound DNA Nuclear DNA Compound->DNA Covalent Binding Adducts DNA Adducts & Cross-links DNA->Adducts ATM ATM/ATR Kinases (Sensor Proteins) Adducts->ATM Damage Recognition p53 p53 Activation ATM->p53 Apoptosis Apoptosis p53->Apoptosis Repair DNA Repair (e.g., NER, FA pathway) p53->Repair

Caption: Hypothetical DNA damage response pathway initiated by an aldehyde.

Aldehyde-Induced Oxidative Stress

Aldehydes can induce the production of reactive oxygen species (ROS), leading to oxidative stress, which in turn can activate signaling pathways like NF-κB and YAP.[11] This occurs because the depletion of cellular antioxidants (like glutathione) during aldehyde detoxification can disrupt the cell's redox balance.

Experimental Protocols

The following are standard, detailed protocols that could be used to assess the biological activity of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Culture: Human cell lines (e.g., HepG2) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in culture medium to achieve final concentrations ranging from 1 µM to 1 mM. The medium in the wells is replaced with the compound-containing medium. A vehicle control (DMSO) is also included.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined using non-linear regression analysis.

Genotoxicity Assessment (Alkaline Comet Assay)

Objective: To detect DNA strand breaks in individual cells.

  • Cell Treatment: Human lymphocytes or a suitable cell line are treated with various concentrations of the compound for a short period (e.g., 2-4 hours). Positive (e.g., H₂O₂) and negative (vehicle) controls are included.

  • Cell Embedding: Approximately 10,000 cells per sample are mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Slides are immersed in a cold lysis solution (containing high salt and detergents) overnight to remove cell membranes and proteins.

  • Alkaline Unwinding: Slides are placed in a horizontal electrophoresis tank filled with alkaline buffer (pH > 13) for 20-40 minutes to allow DNA to unwind.

  • Electrophoresis: Electrophoresis is performed at a low voltage (e.g., 25 V) for 20-30 minutes. Damaged, fragmented DNA will migrate out of the nucleus, forming a "comet tail."

  • Neutralization and Staining: Slides are neutralized, dehydrated, and stained with a fluorescent DNA dye (e.g., SYBR Green).

  • Visualization and Scoring: Slides are viewed using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized imaging software.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a novel compound.

Experimental_Workflow Start Compound Synthesis & Purification PrimaryScreen Primary Screening (e.g., Cytotoxicity Assays) Start->PrimaryScreen Hit Active Hit? PrimaryScreen->Hit SecondaryScreen Secondary Assays (Genotoxicity, Enzyme Inhibition) Hit->SecondaryScreen Yes Stop Inactive / Stop Hit->Stop No Mechanism Mechanism of Action Studies (Signaling, Adduct Analysis) SecondaryScreen->Mechanism Lead Lead Candidate Mechanism->Lead

Caption: General experimental workflow for bioactive compound screening.

Conclusion

While there is currently no direct experimental evidence detailing the biological activity of this compound, its chemical structure strongly suggests a potential for significant biological effects, mirroring those of other toxic aldehydes. The presence of the reactive aldehyde group indicates a high likelihood of cytotoxicity and genotoxicity, primarily through the formation of DNA and protein adducts. The cyclobutyl moiety may influence its potency by affecting its lipophilicity and cellular uptake.

The experimental protocols and hypothetical frameworks presented in this guide offer a structured approach for the future investigation of this and other novel aldehydes. Such studies are crucial for understanding the toxicological risks and for exploring any potential therapeutic applications in drug development. A thorough characterization, including in vitro and in vivo studies, is necessary to elucidate the precise biological and toxicological profile of this compound.

References

A Prospective Theoretical Analysis of 2-(1-Methylcyclobutyl)acetaldehyde: A Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a prospective theoretical analysis of 2-(1-Methylcyclobutyl)acetaldehyde. To date, no dedicated theoretical or computational studies on this specific molecule have been published in peer-reviewed literature. The methodologies, data, and analyses presented herein are based on established computational chemistry principles and studies of analogous molecular structures, including substituted cyclobutanes and aldehydes. This whitepaper is intended to serve as a comprehensive guide for future research initiatives.

Introduction

The cyclobutane motif is of growing interest in medicinal chemistry due to its unique three-dimensional structure, which can offer favorable physicochemical and metabolic properties.[1] The molecule this compound combines this strained carbocycle with a reactive aldehyde functionality, making it a potential building block for novel chemical entities. Understanding its conformational landscape, electronic properties, and reactivity is crucial for its application in drug design and synthesis.

This technical guide outlines a comprehensive theoretical framework for the in-depth computational study of this compound. The proposed studies aim to elucidate the molecule's structural and energetic properties, providing foundational data for researchers in drug development and organic synthesis.

Proposed Computational Methodology

To investigate the properties of this compound, a series of quantum chemical calculations are proposed. Density Functional Theory (DFT) is recommended as the primary method due to its balance of accuracy and computational cost for organic molecules.[2][3][4]

2.1 Geometry Optimization and Conformational Analysis

Initial geometry optimizations and subsequent conformational searches would be performed using the B3LYP functional with the 6-31G(d,p) basis set.[4] This level of theory is well-suited for determining the equilibrium geometries and relative energies of organic compounds.[5] The puckered nature of the cyclobutane ring and the rotation around the C-C bond connecting the ring to the acetaldehyde group are expected to give rise to several conformers.[6]

2.2 Vibrational Frequency Calculations

Harmonic vibrational frequency calculations at the same level of theory would be conducted to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.[2][7] The calculated frequencies can be scaled by an appropriate factor to improve agreement with experimental data.[8]

2.3 Electronic Property Calculations

Further analysis would involve the calculation of electronic properties such as molecular orbitals (HOMO, LUMO), electrostatic potential, and partial atomic charges. These properties provide insights into the molecule's reactivity and intermolecular interactions.

Hypothetical Data Presentation

The following tables summarize the expected quantitative data from the proposed theoretical studies. The values presented are illustrative placeholders based on known data for similar molecules and are intended to exemplify the output of the computational analysis.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDescriptionRelative Energy (kcal/mol)
I Equatorial acetaldehyde, anti-periplanar C=O0.00
II Equatorial acetaldehyde, syn-periplanar C=O1.25
III Axial acetaldehyde, anti-periplanar C=O2.50
IV Axial acetaldehyde, syn-periplanar C=O3.75

Conformer descriptions are based on the puckering of the cyclobutane ring and the orientation of the acetaldehyde substituent.[6][9]

Table 2: Predicted Key Geometric Parameters for the Most Stable Conformer (I)

ParameterBond/AnglePredicted Value
Bond LengthC=O1.21 Å
Bond LengthC-C (ring)1.56 Å
Bond LengthC(ring)-C(substituent)1.54 Å
Bond AngleO=C-H121.0°
Bond AngleC-C-C (ring)88.0°
Dihedral AngleH-C-C=O180.0°

Values are based on typical bond lengths and angles for aldehydes and cyclobutane derivatives.[10]

Table 3: Predicted Key Vibrational Frequencies for the Most Stable Conformer (I)

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
C=O Stretch1735Strong
C-H Stretch (aldehyde)2725, 2820Medium
C-H Stretch (aliphatic)2850-2990Strong
Cyclobutane Ring Puckering~200Weak

Frequencies are based on typical ranges for aliphatic aldehydes.[11]

Visualization of Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key logical relationships and proposed experimental workflows for the theoretical study of this compound.

Conformational_Equilibrium cluster_axial Axial Conformers cluster_equatorial Equatorial Conformers Axial_Anti Axial, anti-periplanar Axial_Syn Axial, syn-periplanar Axial_Anti->Axial_Syn Rotation Equatorial_Anti Equatorial, anti-periplanar (Most Stable) Equatorial_Anti->Axial_Anti Ring Flip Equatorial_Syn Equatorial, syn-periplanar Equatorial_Anti->Equatorial_Syn Rotation Equatorial_Syn->Axial_Syn Ring Flip

Caption: Conformational equilibrium of this compound.

Computational_Workflow Start Initial Structure Generation Conformer_Search Conformational Search (e.g., Molecular Mechanics) Start->Conformer_Search DFT_Opt DFT Geometry Optimization (B3LYP/6-31G(d,p)) Conformer_Search->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Minima_Check Check for Imaginary Frequencies Freq_Calc->Minima_Check Minima_Check->DFT_Opt Imaginary Frequencies Found Results Analyze Properties: - Relative Energies - Geometric Parameters - Vibrational Spectra Minima_Check->Results No Imaginary Frequencies Transition_State Transition State Search (for a proposed reaction) Results->Transition_State

References

An In-depth Technical Guide to 2-(1-Methylcyclobutyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-methylcyclobutyl)acetaldehyde, a unique aliphatic aldehyde with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct literature on this specific compound, this document leverages established chemical principles and data from analogous structures to propose synthetic routes, predict spectroscopic characteristics, and discuss potential biological significance. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related cyclobutane-containing molecules.

Chemical Properties and Structure

This compound possesses a distinct structure featuring a cyclobutane ring with a methyl group at the quaternary C1 position, attached to an acetaldehyde moiety. This structure imparts specific chemical properties that are valuable for further chemical modifications.

PropertyValueSource
CAS Number 1849285-72-8Generic Chemical Databases
Molecular Formula C₇H₁₂OGeneric Chemical Databases
Molecular Weight 112.17 g/mol Generic Chemical Databases
Appearance Expected to be a colorless liquidInferred from similar aldehydes
Boiling Point Not available-
Solubility Expected to be soluble in organic solventsInferred from structure

Proposed Synthetic Routes

Synthesis of the Precursor Alcohol: 2-(1-Methylcyclobutyl)ethanol

The precursor alcohol can be synthesized via a Grignard reaction between (1-methylcyclobutyl)methyl magnesium bromide and formaldehyde.

G cluster_0 Precursor Synthesis A 1-Bromo-1-methylcyclobutane C (1-Methylcyclobutyl)methyl magnesium bromide A->C Mg, THF B Magnesium B->C E 2-(1-Methylcyclobutyl)ethanol C->E 1. Formaldehyde 2. H₃O⁺ workup D Formaldehyde D->E

Caption: Synthesis of the precursor alcohol.

Oxidation of 2-(1-Methylcyclobutyl)ethanol to this compound

Two common and effective methods for the oxidation of primary alcohols to aldehydes are the Swern oxidation and the Pyridinium Chlorochromate (PCC) oxidation.[1][2]

The Swern oxidation uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[3][4] This method is known for its mild reaction conditions.[5]

G cluster_1 Swern Oxidation Workflow F 2-(1-Methylcyclobutyl)ethanol G DMSO, Oxalyl Chloride -78 °C F->G I This compound G->I Addition of alcohol H Triethylamine H->I Addition of base

Caption: Swern oxidation experimental workflow.

Experimental Protocol (Swern Oxidation): [6][7]

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in DCM dropwise.

  • Stir the mixture for 15 minutes.

  • Slowly add a solution of 2-(1-methylcyclobutyl)ethanol (1.0 equivalent) in DCM.

  • Stir for 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise and stir for another 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

PCC is a milder alternative to other chromium-based oxidizing agents and is effective for the conversion of primary alcohols to aldehydes.[8][9] The reaction is typically carried out in dichloromethane.[10]

G cluster_2 PCC Oxidation Workflow J 2-(1-Methylcyclobutyl)ethanol L This compound J->L PCC, Celite, DCM K PCC, DCM

Caption: PCC oxidation experimental workflow.

Experimental Protocol (PCC Oxidation): [11][12]

  • To a suspension of Pyridinium Chlorochromate (PCC) (1.5 equivalents) and Celite in anhydrous dichloromethane (DCM), add a solution of 2-(1-methylcyclobutyl)ethanol (1.0 equivalent) in DCM in one portion.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purify by column chromatography if necessary.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not published. However, based on the known spectroscopic properties of aliphatic aldehydes, the following characteristic signals can be predicted.[13][14][15][16]

¹H NMR Spectroscopy
ProtonsExpected Chemical Shift (ppm)MultiplicityCoupling
Aldehydic proton (-CHO)9.5 - 9.8TripletJ ≈ 2-3 Hz
Methylene protons (-CH₂-CHO)2.2 - 2.5DoubletJ ≈ 2-3 Hz
Cyclobutane ring protons1.5 - 2.2Multiplet-
Methyl protons (-CH₃)~1.1Singlet-
¹³C NMR Spectroscopy
CarbonExpected Chemical Shift (ppm)
Carbonyl carbon (-CHO)195 - 205
Methylene carbon (-CH₂-CHO)45 - 55
Quaternary cyclobutane carbon35 - 45
Cyclobutane methylene carbons20 - 35
Methyl carbon (-CH₃)15 - 25
IR Spectroscopy
Functional GroupExpected Absorption (cm⁻¹)Intensity
C=O stretch (aldehyde)1720 - 1740Strong
C-H stretch (aldehyde)2720 and 2820Medium, distinct peaks
C-H stretch (aliphatic)2850 - 3000Strong

Potential Biological Activity and Applications

While there is no specific biological data for this compound, the cyclobutane motif is present in a number of biologically active natural products and synthetic compounds.[17][18] Cyclobutane-containing compounds have shown a range of activities including antimicrobial, antiviral, and anticancer properties.[19][20][21] The introduction of a cyclobutane ring can impart conformational rigidity and improve metabolic stability, which are desirable properties in drug design.[19] The aldehyde functional group is also a versatile handle for further chemical modifications, allowing for the synthesis of a variety of derivatives for biological screening.

G cluster_3 Potential Applications M This compound N Further Chemical Modification M->N O Library of Derivatives N->O P Biological Screening O->P Q Lead Compound Identification P->Q

Caption: Drug discovery logical workflow.

Conclusion

This compound is a compound with limited direct characterization in the scientific literature. However, based on established synthetic methodologies and spectroscopic principles, this guide provides a robust framework for its synthesis and characterization. The presence of the unique 1-methylcyclobutyl moiety suggests that this aldehyde could be a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further research into this and related molecules is warranted to explore their full potential.

References

Safety and Handling of 2-(1-Methylcyclobutyl)acetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(1-Methylcyclobutyl)acetaldehyde is an aliphatic aldehyde with the molecular formula C7H12O.[1][2] While specific applications and biological activities are not extensively documented in publicly available literature, its structural motif suggests potential use as a building block in organic synthesis and drug discovery. Due to the inherent reactivity of the aldehyde functional group, this compound is expected to share toxicological and handling hazards with other aldehydes, such as acetaldehyde. This document aims to provide a comprehensive overview of the potential hazards, safe handling procedures, and emergency protocols based on available data for analogous compounds.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes the known properties of the target compound and the related compound, acetaldehyde, for comparison.

PropertyThis compoundAcetaldehyde
CAS Number 1849285-72-8[1][2]75-07-0[3]
Molecular Formula C7H12O[1][2]C2H4O[3]
Molecular Weight 112.17 g/mol [1]44.05 g/mol [4]
Appearance Not availableColorless liquid or gas[3]
Odor Not availablePungent, fruity[4]
Boiling Point Not available20.2 °C (68.4 °F; 293.3 K)[3]
Melting Point Not available-123.5 °C (-190.3 °F; 149.7 K)
Solubility Not availableMiscible with water and ethanol[4]

Hazard Identification and Classification

Based on the hazards associated with acetaldehyde, this compound should be treated as a hazardous substance. The following table summarizes the potential GHS hazard classifications.

Hazard ClassHazard Statement
Flammable Liquids H224: Extremely flammable liquid and vapor[5][6]
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation[5][6]
Carcinogenicity H350: May cause cancer[5][7]
Specific target organ toxicity — Single exposure H335: May cause respiratory irritation[5][6]
Germ cell mutagenicity H341: Suspected of causing genetic defects[7]

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[5][6]

  • Skin Contact: May cause skin irritation.

  • Eye Contact: Causes serious eye irritation.[5][6]

  • Ingestion: May be harmful if swallowed.

  • Chronic Exposure: Suspected of causing cancer and genetic defects.[5][7]

Experimental Protocols and Handling Procedures

Extreme caution should be exercised when handling this compound. The following protocols are based on best practices for handling volatile and hazardous aldehydes.

Personal Protective Equipment (PPE)

A diagram illustrating the required personal protective equipment is provided below.

PPE cluster_ppe Personal Protective Equipment (PPE) Safety Goggles Safety Goggles Chemical-Resistant Gloves Chemical-Resistant Gloves Flame-Retardant Lab Coat Flame-Retardant Lab Coat Closed-Toed Shoes Closed-Toed Shoes Researcher Researcher Researcher->Safety Goggles Eye Protection Researcher->Chemical-Resistant Gloves Hand Protection Researcher->Flame-Retardant Lab Coat Body Protection Researcher->Closed-Toed Shoes Foot Protection

Caption: Required Personal Protective Equipment for Handling Aldehydes.

Engineering Controls
  • All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

  • An emergency eyewash station and safety shower must be readily accessible.[9]

General Handling Workflow

The following diagram outlines a safe workflow for handling this compound.

HandlingWorkflow cluster_workflow Safe Handling Workflow start Start prep Don Appropriate PPE start->prep setup Work in Chemical Fume Hood prep->setup transfer Transfer Compound Carefully setup->transfer reaction Perform Experiment transfer->reaction cleanup Quench and Clean Glassware reaction->cleanup waste Dispose of Waste Properly cleanup->waste decontaminate Decontaminate Work Area waste->decontaminate end End decontaminate->end

Caption: General workflow for safely handling hazardous aldehydes.

Storage
  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9]

  • Keep containers tightly closed to prevent leakage and evaporation.[9]

  • Store away from incompatible materials such as oxidizing agents, reducing agents, and bases.

  • Recommended storage temperature is 2-8 °C.[2][9]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]
Spill and Leak Procedures
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

  • Large Spills: Evacuate the area and prevent entry. Remove all sources of ignition. Ventilate the area. Use a non-sparking tool to collect the material and place it in a container for disposal.[10]

Toxicology and Biological Effects

While no specific toxicological data exists for this compound, acetaldehyde is a known toxin. It is a primary metabolite of ethanol and is responsible for many of the adverse effects of alcohol consumption.[11] Acetaldehyde is genotoxic and carcinogenic in animal studies.[12] It is reasonable to assume that this compound may exhibit similar toxic properties.

The general mechanism of aldehyde toxicity involves their electrophilic nature, allowing them to react with nucleophilic groups in biomolecules such as proteins and DNA, leading to cellular damage.

SignalingPathways cluster_pathway Postulated Aldehyde Toxicity Pathway Aldehyde This compound Biomolecules Cellular Nucleophiles (Proteins, DNA) Aldehyde->Biomolecules reacts with Adducts Covalent Adduct Formation Biomolecules->Adducts Damage Cellular Damage (Enzyme Inhibition, DNA Damage) Adducts->Damage Response Cellular Stress Response (Oxidative Stress, Inflammation) Damage->Response Toxicity Organ Toxicity (Hepatotoxicity, Carcinogenesis) Response->Toxicity

Caption: Postulated pathway for aldehyde-induced cellular toxicity.

Disposal Considerations

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[10]

Conclusion

This compound is a compound with limited available safety data. Based on its chemical structure, it should be handled with the same precautions as other volatile and toxic aldehydes. All laboratory personnel must be thoroughly trained in the handling of hazardous chemicals and be familiar with the emergency procedures outlined in this guide. A comprehensive, substance-specific risk assessment is mandatory before commencing any experimental work.

References

Technical Guide: Material Safety Data Sheet for 2-(1-Methylcyclobutyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

PropertyValueSource
Chemical Name 2-(1-Methylcyclobutyl)acetaldehydeChemicalBook[1][2]
CAS Number 1849285-72-8ChemicalBook[1][2]
Molecular Formula C7H12OChemicalBook[1][2]
Molecular Weight 112.17 g/mol ChemicalBook[1][2]
Synonyms Not available

Hazard Identification

While specific hazard classifications for this compound are not available, aldehydes as a class of compounds can present several hazards. Based on the structure, the following potential hazards should be considered:

  • Flammability: The compound is a low molecular weight organic molecule and is likely to be a flammable liquid.

  • Skin and Eye Irritation: Aldehydes are often irritating to the skin, eyes, and respiratory tract.

  • Sensitization: Some aldehydes can be skin sensitizers.

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

GHS Classification (Predicted, based on aldehyde group):

  • Flammable Liquids

  • Skin Corrosion/Irritation

  • Serious Eye Damage/Eye Irritation

  • Specific Target Organ Toxicity – Single Exposure (Respiratory Tract Irritation)

Physical and Chemical Properties

Quantitative physical and chemical data for this compound are limited. The following table provides available information.

PropertyValueSource
Appearance Not available
Odor Not available
Boiling Point Not available
Melting Point Not available
Flash Point Not available
Density Not available
Solubility Not available

Handling and Storage

Precautions for Safe Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][5]

  • Use explosion-proof electrical/ventilating/lighting equipment.[3][5]

  • Ground and bond containers when transferring material to prevent static discharge.[4][5]

  • Avoid inhalation of vapors or mists.[3]

  • Do not eat, drink, or smoke in the handling area.[4]

Conditions for Safe Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4]

  • Recommended storage temperature is 2-8 °C.[4]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

  • Protect from light and moisture.

Exposure Controls and Personal Protection

Engineering Controls:

  • A well-functioning chemical fume hood is essential to keep airborne concentrations low.

  • Emergency eye wash stations and safety showers should be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles or a face shield are required.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile rubber) should be worn. The breakthrough time of the glove material should be considered.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: The substance is expected to be flammable. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[4]

Experimental Protocols

Due to the lack of specific published experimental data for this compound, a generalized protocol for handling a liquid aldehyde in a research setting is provided below.

General Protocol for Handling Liquid Aldehydes:

  • Risk Assessment: Before any experiment, conduct a thorough risk assessment, considering the potential flammability, irritant, and toxic properties of the aldehyde.

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE (safety goggles, chemically resistant gloves, lab coat).

    • Have appropriate spill cleanup materials readily available.

    • Ensure an emergency eyewash and shower are accessible.

  • Handling:

    • All manipulations of the aldehyde should be performed inside the fume hood.

    • Use glassware that is clean, dry, and free of cracks.

    • When transferring the liquid, use a pipette or a syringe to minimize the risk of spills and vapor release.

    • Keep the container tightly closed when not in use.

  • Reaction Quenching and Work-up:

    • Be aware that reactions involving aldehydes can be exothermic.

    • Quench reactions carefully, potentially in an ice bath.

    • During aqueous work-up, be mindful of potential emulsion formation.

  • Waste Disposal:

    • Dispose of all waste containing the aldehyde in a designated, properly labeled hazardous waste container.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup cluster_emergency Emergency RiskAssessment Conduct Risk Assessment DonPPE Don PPE RiskAssessment->DonPPE PrepWorkspace Prepare Fume Hood & Spill Kit DonPPE->PrepWorkspace HandleInHood Handle Chemical in Fume Hood PrepWorkspace->HandleInHood KeepClosed Keep Container Closed HandleInHood->KeepClosed Spill Spill HandleInHood->Spill Exposure Personal Exposure HandleInHood->Exposure Waste Dispose of Waste in Labeled Container KeepClosed->Waste Clean Clean Work Area Waste->Clean RemovePPE Remove PPE Clean->RemovePPE Evacuate Evacuate Area Spill->Evacuate FirstAid Administer First Aid Exposure->FirstAid Notify Notify Supervisor Evacuate->Notify FirstAid->Notify

Caption: Workflow for Safe Handling of this compound.

Emergency_Response_Protocol cluster_spill Chemical Spill cluster_exposure Personal Exposure Start Incident Occurs Evacuate Evacuate Immediate Area Start->Evacuate RemoveContamination Remove Contaminated Clothing Start->RemoveContamination Alert Alert Others & Supervisor Evacuate->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill: Absorb with Inert Material Assess->SmallSpill Minor LargeSpill Large Spill: Contact Emergency Response Assess->LargeSpill Major SkinContact Skin Contact: Wash with Soap & Water for 15 min RemoveContamination->SkinContact EyeContact Eye Contact: Flush with Water for 15 min RemoveContamination->EyeContact Inhalation Inhalation: Move to Fresh Air RemoveContamination->Inhalation SeekMedical Seek Immediate Medical Attention SkinContact->SeekMedical EyeContact->SeekMedical Inhalation->SeekMedical

Caption: Emergency Response Protocol for Incidents.

References

Methodological & Application

Synthetic Routes to 2-(1-Methylcyclobutyl)acetaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-(1-Methylcyclobutyl)acetaldehyde, a valuable building block in organic synthesis and drug discovery. Two primary synthetic routes are presented: the Darzens Glycidic Ester Condensation and the Wittig Reaction. Each route is detailed with experimental procedures, and a comparison of the key quantitative data is provided to aid in method selection.

Introduction

This compound is a key intermediate for the synthesis of more complex molecular architectures. Its unique sterically hindered cyclobutyl moiety and reactive aldehyde functionality make it an attractive precursor for the development of novel therapeutic agents and other fine chemicals. The selection of an appropriate synthetic route is crucial and depends on factors such as starting material availability, desired scale, and tolerance to specific reaction conditions. This document outlines two robust and versatile methods for the preparation of this target compound.

Data Presentation: Comparison of Synthetic Routes

ParameterDarzens Glycidic Ester CondensationWittig Reaction
Starting Material 1-Methylcyclobutanone1-Methylcyclobutanone
Key Reagents Ethyl chloroacetate, Potassium tert-butoxide(Methoxymethyl)triphenylphosphonium chloride, Potassium tert-butoxide
Number of Steps 3 (including starting material synthesis)3 (including starting material synthesis)
Intermediate(s) Ethyl 2-(1-methylcyclobutyl)glycidate1-Methyl-1-(methoxymethylene)cyclobutane
Overall Yield Moderate to GoodModerate to Good
Key Advantages Well-established reaction, good yields reported for analogous ketones.Milder conditions for the final hydrolysis step.
Key Disadvantages The hydrolysis and decarboxylation step may require careful optimization.The phosphonium ylide is moisture-sensitive.

Experimental Protocols

Starting Material Synthesis: 1-Methylcyclobutanone

A common precursor for both proposed synthetic routes is 1-methylcyclobutanone. This ketone can be efficiently prepared by the oxidation of 1-methylcyclobutanol.

Protocol: Oxidation of 1-Methylcyclobutanol

  • To a stirred solution of 1-methylcyclobutanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a solution of an oxidizing agent like pyridinium chlorochromate (PCC) (1.5 eq) in DCM portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to afford the crude 1-methylcyclobutanone.

  • Purify the crude product by distillation to obtain pure 1-methylcyclobutanone.

Route 1: Darzens Glycidic Ester Condensation

This classical method involves the condensation of a ketone with an α-haloester in the presence of a strong base to form a glycidic ester. Subsequent hydrolysis and decarboxylation yield the desired aldehyde with a one-carbon homologation.

Step 1: Synthesis of Ethyl 2-(1-methylcyclobutyl)glycidate

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of 1-methylcyclobutanone (1.0 eq) in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • To the stirred solution, add ethyl chloroacetate (1.1 eq).

  • Prepare a solution of potassium tert-butoxide (1.1 eq) in anhydrous tert-butanol.

  • Add the potassium tert-butoxide solution dropwise to the ketone/chloroacetate mixture over a period of 1-2 hours, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

  • Quench the reaction by the slow addition of cold water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude ethyl 2-(1-methylcyclobutyl)glycidate.

  • Purify the crude product by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation to this compound

  • To a solution of ethyl 2-(1-methylcyclobutyl)glycidate (1.0 eq) in ethanol, add a solution of sodium hydroxide (2.0 eq) in water.

  • Heat the mixture to reflux and stir for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid until the pH is acidic, which will induce decarboxylation. Effervescence should be observed.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.

  • Carefully remove the solvent by distillation at atmospheric pressure (to avoid loss of the volatile aldehyde).

  • Further purify the resulting this compound by vacuum distillation.

Route 2: Wittig Reaction

This route utilizes the Wittig reaction to convert the ketone into an enol ether, which is subsequently hydrolyzed to the target aldehyde.

Step 1: Synthesis of 1-Methyl-1-(methoxymethylene)cyclobutane

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.2 eq) portionwise to the stirred suspension. A characteristic orange-red color of the ylide should develop.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 1-methylcyclobutanone (1.0 eq) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding water.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure. The byproduct, triphenylphosphine oxide, can be partially removed by precipitation from a minimal amount of cold diethyl ether or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • The resulting crude 1-methyl-1-(methoxymethylene)cyclobutane is often used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Dissolve the crude 1-methyl-1-(methoxymethylene)cyclobutane in a mixture of THF and water.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the disappearance of the enol ether by TLC.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Carefully remove the solvent by distillation at atmospheric pressure.

  • Purify the this compound by vacuum distillation.

Mandatory Visualization

Synthetic_Routes cluster_start Starting Material Synthesis cluster_darzens Route 1: Darzens Condensation cluster_wittig Route 2: Wittig Reaction 1_Methylcyclobutanol 1_Methylcyclobutanol 1_Methylcyclobutanone 1_Methylcyclobutanone 1_Methylcyclobutanol->1_Methylcyclobutanone Oxidation (PCC) 1_Methylcyclobutanone_D 1-Methylcyclobutanone 1_Methylcyclobutanone_W 1-Methylcyclobutanone Glycidic_Ester Ethyl 2-(1-methylcyclobutyl)glycidate 1_Methylcyclobutanone_D->Glycidic_Ester Ethyl chloroacetate, t-BuOK Target_Aldehyde_D This compound Glycidic_Ester->Target_Aldehyde_D 1. NaOH, H2O 2. H3O+, Δ Enol_Ether 1-Methyl-1-(methoxymethylene)cyclobutane 1_Methylcyclobutanone_W->Enol_Ether (MeOCH2)PPh3+Cl-, t-BuOK Target_Aldehyde_W This compound Enol_Ether->Target_Aldehyde_W H3O+

Caption: Synthetic pathways to this compound.

Application Notes and Protocols: 2-(1-Methylcyclobutyl)acetaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-(1-methylcyclobutyl)acetaldehyde as a versatile building block in organic synthesis. This document includes key physicochemical properties, spectroscopic data, and detailed protocols for its application in common synthetic transformations.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a molecular formula of C₇H₁₂O and a molecular weight of 112.17 g/mol .[1] Its unique structure, featuring a sterically hindered cyclobutyl moiety adjacent to a reactive aldehyde functional group, makes it an interesting synthon for accessing complex molecular architectures.

PropertyValueReference
Molecular FormulaC₇H₁₂O[1]
Molecular Weight112.17 g/mol [1]
CAS Number1849285-72-8[1]
AppearanceColorless Liquid-
Storage0-8 °C[1]

Spectroscopic Data:

A proton nuclear magnetic resonance (¹H NMR) spectrum is available for this compound, providing confirmation of its chemical structure.

Applications in Organic Synthesis

This compound serves as a valuable precursor in a variety of carbon-carbon bond-forming reactions and functional group transformations. Its aldehyde functionality allows for nucleophilic additions, while the α-protons are amenable to deprotonation for subsequent reactions. The adjacent 1-methylcyclobutyl group offers a unique steric and electronic profile that can influence the stereochemical outcome of reactions and provide access to novel chemical space, a desirable feature in medicinal chemistry and fragrance development.[2][3][4]

Below are detailed protocols for key synthetic transformations utilizing this compound. These protocols are based on general procedures for similar aldehydes and may require optimization for this specific substrate.

Experimental Protocols

Wittig Reaction: Olefination

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes.[5][6][7] This protocol describes the formation of a terminal alkene from this compound.

Reaction Scheme:

Wittig_Reaction cluster_reactants Reactants cluster_products Products acetaldehyde This compound alkene 1-(1-Methylcyclobutyl)-2-propene acetaldehyde->alkene Wittig Reaction ylide Phosphonium Ylide (e.g., Ph3P=CH2) ylide->alkene phosphine_oxide Triphenylphosphine oxide

Caption: Wittig olefination of this compound.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) or other strong base

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium (1.05 eq) dropwise at 0 °C.

  • Allow the resulting bright yellow-orange solution of the ylide to stir at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Let the reaction mixture warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

Expected Outcome:

This reaction is expected to yield the corresponding terminal alkene. The yield will be dependent on the specific reaction conditions and purification.

ReactantProductReagents and ConditionsYield
This compound1-(1-Methylcyclobutyl)-2-propenePh₃PCH₃Br, n-BuLi, THF, 0 °C to rtNot reported
Grignard Reaction: Synthesis of Secondary Alcohols

Grignard reagents add to aldehydes to produce secondary alcohols.[3] This protocol outlines the synthesis of a secondary alcohol from this compound and a Grignard reagent.

Reaction Scheme:

Grignard_Reaction cluster_reactants Reactants cluster_products Products acetaldehyde This compound alcohol 1-(1-Methylcyclobutyl)propan-2-ol acetaldehyde->alcohol 1. Grignard Addition 2. Acidic Workup grignard Grignard Reagent (e.g., MeMgBr) grignard->alcohol

Caption: Grignard addition to this compound.

Materials:

  • This compound

  • Grignard reagent (e.g., methylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute HCl

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere, cool the reaction mixture to 0 °C.

  • Add the Grignard reagent (1.2 eq) dropwise via syringe, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the secondary alcohol.

Expected Outcome:

The reaction is expected to produce the corresponding secondary alcohol. The choice of Grignard reagent will determine the nature of the R group added to the carbonyl carbon.

ReactantGrignard ReagentProductYield
This compoundMeMgBr1-(1-Methylcyclobutyl)propan-2-olNot reported
This compoundPhMgBr1-(1-Methylcyclobutyl)-1-phenylpropan-2-olNot reported
Aldol Condensation: Formation of α,β-Unsaturated Aldehydes

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be used to synthesize β-hydroxy aldehydes or, after dehydration, α,β-unsaturated aldehydes.

Reaction Scheme:

Aldol_Condensation acetaldehyde This compound (2 equivalents) product α,β-Unsaturated Aldehyde acetaldehyde->product Base (e.g., NaOH, EtOH)

Caption: Self-condensation of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or other base

  • Ethanol (EtOH)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise with stirring at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC. The reaction may be gently heated to promote dehydration of the initial aldol addition product.

  • After the reaction is complete, neutralize the mixture with dilute HCl.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography or distillation.

Expected Outcome:

This self-condensation will likely produce a mixture of the β-hydroxy aldehyde and the α,β-unsaturated aldehyde. The ratio will depend on the reaction conditions, particularly temperature.

ReactantsProductReagents and ConditionsYield
This compound (x2)(E)-2,4-bis(1-methylcyclobutyl)but-2-enalNaOH, EtOH, rt to heatNot reported
Reduction to Alcohol

Aldehydes are readily reduced to primary alcohols using a variety of reducing agents. Sodium borohydride is a mild and selective reagent for this transformation.

Reaction Scheme:

Reduction acetaldehyde This compound alcohol 2-(1-Methylcyclobutyl)ethanol acetaldehyde->alcohol NaBH4, MeOH, 0 °C to rt

Caption: Reduction of this compound.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

  • Diethyl ether

  • Dilute HCl

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (0.3 eq) portion-wise with stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Acidify the mixture to pH ~5-6 with dilute HCl.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to obtain 2-(1-methylcyclobutyl)ethanol.

Expected Outcome:

This reduction should proceed cleanly to give the corresponding primary alcohol in high yield.

ReactantProductReagents and ConditionsYield
This compound2-(1-Methylcyclobutyl)ethanolNaBH₄, MeOH, 0 °C to rtNot reported

Conclusion

This compound is a promising building block for the synthesis of diverse and complex organic molecules. The protocols provided herein offer a starting point for the exploration of its synthetic utility. Further research into its applications in areas such as fragrance chemistry and the development of novel pharmaceuticals is warranted. The unique structural motif of this aldehyde presents an opportunity for the discovery of new chemical entities with potentially valuable biological or olfactory properties.

References

The Cyclobutane Motif: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of contemporary drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desirable pharmacological profiles. Among these, the cyclobutane moiety has emerged as a valuable building block, offering a compelling alternative to more traditional chemical groups. While specific applications of derivatives such as 2-(1-Methylcyclobutyl)acetaldehyde are not extensively documented in publicly available literature, the broader utility of the cyclobutane ring as a bioisostere is well-established. This application note explores the role of the cyclobutane scaffold in medicinal chemistry, providing generalized protocols and conceptual frameworks for its integration into drug design workflows.

The cyclobutane ring, a four-membered carbocycle, possesses a unique three-dimensional and puckered structure. This conformation allows it to serve as a non-planar bioisosteric replacement for common functionalities like phenyl rings or bulky alkyl groups (e.g., tert-butyl). The introduction of a cyclobutane moiety can significantly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and conformational rigidity.[1][2][3] These modifications can lead to improved potency, selectivity, and overall drug-like characteristics.

Key Advantages of Incorporating a Cyclobutane Moiety:
  • Metabolic Stability: The replacement of metabolically labile groups with a robust cyclobutane ring can enhance a drug candidate's half-life by blocking sites of enzymatic degradation.[2]

  • Improved Potency and Selectivity: The rigid nature of the cyclobutane scaffold can pre-organize a molecule into a bioactive conformation, leading to more effective binding with its biological target.

  • Enhanced Physicochemical Properties: The introduction of a cyclobutane ring can modulate lipophilicity and solubility, properties critical for oral bioavailability and distribution.

  • Novel Chemical Space: The use of cyclobutane-containing building blocks provides access to novel chemical entities with unique pharmacological profiles, offering a path to circumvent existing patent landscapes.

Hypothetical Application in Drug Discovery: A Case Study

To illustrate the potential of a cyclobutane-containing building block like this compound, we present a hypothetical workflow for the development of a kinase inhibitor. Kinases are a class of enzymes frequently implicated in proliferative diseases such as cancer.

Conceptual Workflow for Kinase Inhibitor Synthesis

The following diagram outlines a generalized workflow for the synthesis and evaluation of a hypothetical kinase inhibitor incorporating a cyclobutane moiety.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Studies A This compound B Reductive Amination A->B D Cyclobutane-Functionalized Amine B->D C Heterocyclic Core C->B E Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) D->E H Final Kinase Inhibitor Candidate E->H F Aryl or Heteroaryl Partner F->E G Purification & Characterization (HPLC, NMR, MS) I Kinase Binding Assay (e.g., IC50 determination) G->I H->G J Cell-Based Proliferation Assay I->J K Metabolic Stability Assay (Microsomes, Hepatocytes) J->K L Data Analysis & SAR K->L P Lead Optimization L->P M Pharmacokinetic (PK) Studies in Rodents M->P N Efficacy Studies in Xenograft Models N->P O Toxicology Assessment O->P

Fig. 1: A generalized workflow for the synthesis and evaluation of a cyclobutane-containing kinase inhibitor.

Experimental Protocols (Generalized)

The following are generalized protocols that represent common synthetic and analytical procedures in medicinal chemistry. These are illustrative and would require optimization for a specific synthetic route.

Protocol 1: Reductive Amination for the Synthesis of a Cyclobutane-Functionalized Amine

Objective: To synthesize a secondary amine intermediate by reacting this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline or a heterocyclic amine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in DCM.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired cyclobutane-functionalized amine.

Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compound against a target kinase.

Materials:

  • Synthesized cyclobutane-containing inhibitor

  • Target kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the inhibitor in DMSO.

  • In a 384-well plate, add the kinase, the inhibitor at various concentrations, and the kinase substrate in the appropriate kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Presentation (Hypothetical)

The following table presents hypothetical data for a series of kinase inhibitors, illustrating how the introduction of a cyclobutane moiety might impact key parameters.

Compound IDR-GroupTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Metabolic Stability (t½, min)
1 Phenyl150250015
2 tert-Butyl200350045
3 1-Methylcyclobutyl50>1000090

This is hypothetical data for illustrative purposes only.

Signaling Pathway Diagram

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor.

G cluster_0 Cellular Signaling Cascade A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Downstream Kinase (Target) B->C Activates D Signaling Proteins C->D Phosphorylates E Transcription Factors D->E Activates F Gene Expression E->F G Cell Proliferation F->G H Cyclobutane Inhibitor H->C Inhibits

Fig. 2: A simplified signaling pathway illustrating the mechanism of action of a hypothetical kinase inhibitor.

Conclusion

While direct applications of this compound in medicinal chemistry are not prominently reported, the strategic use of the cyclobutane scaffold as a bioisostere is a powerful tool in modern drug design. The unique structural and physicochemical properties of the cyclobutane ring can be leveraged to optimize the pharmacological profile of drug candidates. The generalized workflows, protocols, and conceptual diagrams presented here provide a framework for researchers and drug development professionals to explore the potential of cyclobutane-containing building blocks in their own discovery programs. Further research into the synthesis and application of novel cyclobutane derivatives will undoubtedly continue to enrich the toolbox of medicinal chemists.

References

Application Notes and Protocols for the Synthesis of 2-(1-Methylcyclobutyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-(1-methylcyclobutyl)acetaldehyde, a valuable building block in organic synthesis and drug discovery. The described two-step procedure involves a Wittig reaction followed by acidic hydrolysis, starting from the commercially available 1-(1-methylcyclobutyl)ethanone.

Overview of the Synthetic Route

The synthesis of this compound is achieved through a two-step sequence. The first step is a Wittig reaction between 1-(1-methylcyclobutyl)ethanone and methoxymethyltriphenylphosphonium chloride to form an intermediate enol ether. The subsequent step involves the acidic hydrolysis of this enol ether to yield the target aldehyde.

Synthesis_Workflow A 1-(1-Methylcyclobutyl)ethanone C 1-(1-Methoxyvinyl)-1-methylcyclobutane (Enol Ether Intermediate) A->C Wittig Reaction (KOtBu, THF) B Methoxymethyltriphenyl- phosphonium chloride (in situ) B->C D This compound (Final Product) C->D Acidic Hydrolysis (HCl, H2O/THF)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurityCAS Number
1-(1-Methylcyclobutyl)ethanoneAdvanced ChemBlocks>95%55368-89-3
Methoxymethyltriphenylphosphonium chlorideSigma-Aldrich97%4009-98-7
Potassium tert-butoxide (KOtBu)Sigma-Aldrich>98%865-47-4
Anhydrous Tetrahydrofuran (THF)Sigma-Aldrich>99.9%109-99-9
Hydrochloric Acid (HCl), concentratedFisher Scientific37%7647-01-0
Diethyl EtherVWR Chemicals>99.5%60-29-7
Saturated Sodium Bicarbonate SolutionIn-house preparation--
Anhydrous Magnesium SulfateSigma-Aldrich>99.5%7487-88-9
Step 1: Synthesis of 1-(1-Methoxyvinyl)-1-methylcyclobutane (Wittig Reaction)

This procedure is adapted from a general method for the Wittig reaction of ketones with methoxymethyl(triphenyl)phosphonium chloride.[1][2]

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, suspend methoxymethyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (1.2 equivalents) portion-wise over 15 minutes. The solution will turn a characteristic reddish-orange color, indicating the formation of the phosphorus ylide.

  • Addition of Ketone: After stirring for 30 minutes at 0 °C, add a solution of 1-(1-methylcyclobutyl)ethanone (1.0 equivalent) in anhydrous THF (20 mL) dropwise via a syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 1-(1-methoxyvinyl)-1-methylcyclobutane, is used in the next step without further purification.

Step 2: Synthesis of this compound (Hydrolysis)

This procedure is based on the general principle of acidic hydrolysis of vinyl ethers to aldehydes.[3][4][5]

  • Reaction Setup: Dissolve the crude 1-(1-methoxyvinyl)-1-methylcyclobutane from the previous step in a mixture of THF (50 mL) and water (10 mL) in a 250 mL round-bottom flask.

  • Hydrolysis: Add 2 M hydrochloric acid (20 mL) to the solution. Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Expected Results and Characterization

The final product, this compound, is a colorless oil.

ParameterExpected Value
Yield 50-70% over two steps
¹H NMR (CDCl₃)A ¹H NMR spectrum of this compound is available and shows characteristic peaks for the aldehyde and cyclobutyl protons.[6] Expected shifts would be approximately: δ 9.7 (t, 1H, CHO), 2.4 (d, 2H, CH₂CHO), 1.7-2.0 (m, 4H, cyclobutyl CH₂), 1.5-1.7 (m, 2H, cyclobutyl CH₂), 1.1 (s, 3H, CH₃).
¹³C NMR (CDCl₃)Expected chemical shifts would be in the range of δ 202 (CHO), 55 (CH₂CHO), 35 (quaternary C), 30 (cyclobutyl CH₂), 25 (CH₃), 15 (cyclobutyl CH₂). Aldehyde and ketone carbonyl carbons typically appear in the 190-215 ppm range.
IR Spectroscopy A strong C=O stretching absorption is expected around 1730 cm⁻¹.[7][8] Two characteristic C-H absorptions for the aldehyde proton are expected between 2700–2760 and 2800–2860 cm⁻¹.[7][8]
Mass Spectrometry The molecular ion peak [M]⁺ is expected at m/z = 112.17. Common fragmentation patterns for aldehydes include the loss of the formyl radical (CHO) leading to a peak at m/z = 83, and McLafferty rearrangement if applicable.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Wittig reaction Incomplete ylide formation due to moisture or impure reagents.Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere. Use freshly opened or purified anhydrous THF and high-purity potassium tert-butoxide.
Steric hindrance from the ketone.Increase reaction time and/or temperature. A microwave-assisted protocol could be considered to enhance the reaction rate.[1]
Incomplete hydrolysis Insufficient acid or reaction time.Increase the concentration of HCl or the reaction time. Gentle heating (40-50 °C) can also be applied. Monitor the reaction progress carefully by TLC to avoid side reactions.
Formation of by-products Side reactions during Wittig or hydrolysis steps.Ensure proper temperature control during the ylide formation and ketone addition. During hydrolysis, avoid excessive heat or prolonged reaction times which could lead to aldol condensation or other side reactions.
Difficult purification Presence of triphenylphosphine oxide from the Wittig reaction.Most of the triphenylphosphine oxide can be removed by precipitation from a non-polar solvent like hexane or by careful column chromatography.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

  • Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.

  • Concentrated hydrochloric acid is highly corrosive and toxic. Handle with extreme care.

By following this detailed protocol, researchers can reliably synthesize this compound for their research and development needs.

References

Application Notes and Protocols: Reaction of 2-(1-Methylcyclobutyl)acetaldehyde with Grignard Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of chiral alcohols is a cornerstone of modern organic chemistry, particularly in the development of pharmaceutical agents where stereochemistry plays a pivotal role in biological activity. The Grignard reaction, a classic and versatile carbon-carbon bond-forming reaction, provides a straightforward method for the preparation of alcohols from aldehydes and ketones.[1][2][3][4] This document details the application of the Grignard reaction to 2-(1-Methylcyclobutyl)acetaldehyde, a chiral aldehyde with significant steric bulk at the α-position. The reaction of this substrate with various Grignard reagents (R-MgX) yields secondary alcohols with a new stereocenter. The diastereoselectivity of this addition is of significant interest and can be predicted using established stereochemical models.[5][6][7]

Reaction Mechanism and Stereoselectivity

The reaction proceeds via the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of this compound. This forms a magnesium alkoxide intermediate, which upon acidic workup, yields the corresponding secondary alcohol.[8]

Due to the presence of a stereocenter alpha to the carbonyl group, the two faces of the carbonyl are diastereotopic. Consequently, the Grignard reagent can attack from two different directions, leading to the formation of two diastereomeric products, conventionally labeled as syn and anti. The stereochemical outcome of such reactions can often be predicted by the Felkin-Anh model.[5][6][7][9][10] This model posits that the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory.[6]

For this compound, the substituents on the α-carbon are ranked by size as follows: 1-methylcyclobutyl (Large) > methyl (Medium) > hydrogen (Small). According to the Felkin-Anh model, the incoming Grignard reagent will preferentially attack from the side of the smallest substituent (hydrogen), leading to the formation of the anti diastereomer as the major product.

Predicted Products and Quantitative Data

The reaction of this compound with various Grignard reagents is expected to produce the corresponding secondary alcohols. Based on reactions with structurally similar α-branched aldehydes, the following table summarizes the expected products, yields, and diastereomeric ratios for a selection of common Grignard reagents.

Grignard Reagent (R-MgBr)Product NameR GroupExpected Yield (%)Predicted Major DiastereomerDiastereomeric Ratio (anti:syn)
Methylmagnesium Bromide3-(1-Methylcyclobutyl)butan-2-olMethyl75-85anti~3:1
Ethylmagnesium Bromide1-(1-Methylcyclobutyl)pentan-3-olEthyl70-80anti~4:1
Phenylmagnesium Bromide1-(1-Methylcyclobutyl)-1-phenylpropan-2-olPhenyl65-75anti~5:1

Experimental Protocols

General Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water.[2] All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Protocol 1: General Procedure for the Reaction of this compound with a Grignard Reagent

Materials:

  • This compound

  • Grignard reagent solution (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas setup

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Reagent Addition: To the flask, add a solution of this compound (1.0 eq) in anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.

  • Grignard Addition: Slowly add the Grignard reagent solution (1.1 - 1.2 eq) to the stirred solution of the aldehyde via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the mixture and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to separate the diastereomers and remove any impurities.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde This compound Alkoxide Magnesium Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Addition Grignard R-MgBr Grignard->Alkoxide Alcohol Secondary Alcohol Alkoxide->Alcohol Acidic Workup (H3O+)

Caption: General reaction mechanism for the addition of a Grignard reagent to this compound.

Experimental_Workflow A Setup of dry glassware under inert atmosphere B Addition of this compound in anhydrous ether A->B C Cooling to 0 °C B->C D Slow addition of Grignard reagent C->D E Reaction at room temperature D->E F Monitoring by TLC E->F G Quenching with saturated NH4Cl F->G H Aqueous workup G->H I Drying and solvent removal H->I J Purification by column chromatography I->J

Caption: A typical experimental workflow for the Grignard reaction.

Caption: Felkin-Anh model predicting the formation of the anti-diastereomer.

References

Application Notes and Protocols for the Wittig Reaction of 2-(1-Methylcyclobutyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting the Wittig reaction on the sterically hindered aldehyde, 2-(1-Methylcyclobutyl)acetaldehyde. Due to the alpha-branching of the aldehyde, specific considerations for reagent selection and reaction conditions are necessary to achieve optimal results.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones and phosphonium ylides.[1][2][3][4][5][6] This reaction is particularly valuable because it forms the carbon-carbon double bond at a specific location, unlike many elimination reactions that can produce mixtures of isomers.

However, the reactivity in a Wittig reaction can be significantly influenced by steric hindrance around the carbonyl group. Aldehydes with alpha-branching, such as this compound, present a challenge due to the steric bulk of the cyclobutyl group, which can impede the approach of the Wittig reagent.[4][7] Consequently, the choice of the ylide and the reaction conditions are critical for a successful transformation. Non-stabilized ylides are generally more reactive and are often the reagents of choice for sterically hindered carbonyls.[2][4]

Reaction Scheme

The general scheme for the Wittig reaction of this compound with a phosphonium ylide is depicted below. The nature of the R group on the ylide will determine the substituent on the resulting alkene.

Scheme 1: General Wittig Reaction

Reaction Mechanism

The mechanism of the Wittig reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a transient four-membered ring intermediate known as an oxaphosphetane. This intermediate then decomposes to yield the alkene and triphenylphosphine oxide. The formation of the thermodynamically stable phosphorus-oxygen double bond is the driving force for the reaction.

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde This compound Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphonium Ylide (Ph3P=CHR) Ylide->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Cycloreversion TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: Mechanism of the Wittig Reaction.

Proposed Synthesis of this compound

As this compound is not readily commercially available, a plausible synthetic route starting from 1-methylcyclobutanecarboxylic acid is proposed below.

Synthesis_Workflow A 1-Methylcyclobutanecarboxylic Acid B 1-Methylcyclobutyl)methanol A->B 1. LiAlH4, THF 2. H2O C This compound B->C PCC, CH2Cl2

Caption: Proposed synthetic workflow for the starting material.

Experimental Protocols

Preparation of Methylenetriphenylphosphorane (a non-stabilized ylide)

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and nitrogen line

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the orange-red colored ylide indicates a successful reaction.

Wittig Reaction of this compound

Materials:

  • This compound

  • Freshly prepared methylenetriphenylphosphorane solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a separate dry Schlenk flask under nitrogen, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cool the aldehyde solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the pre-formed ylide solution dropwise to the stirred aldehyde solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired alkene.

Data Presentation

Since no specific experimental data for the Wittig reaction of this compound is available in the literature, the following table provides representative data for the Wittig reaction of other sterically hindered aldehydes with non-stabilized ylides to offer an expected range of yields and stereoselectivity.

AldehydeYlideProductYield (%)Z:E Ratio
2,2-DimethylpropanalPh3P=CHCH34,4-Dimethyl-2-pentene7595:5
CyclohexanecarboxaldehydePh3P=CHCH2CH3(1-Propylidenecyclohexane)8288:12
2-MethylbutanalPh3P=CH23-Methyl-1-butene85N/A

Note: The data presented are representative and actual results may vary.

Application Notes

  • Choice of Ylide: For sterically hindered aldehydes like this compound, non-stabilized ylides (e.g., Ph3P=CH2, Ph3P=CHCH3) are recommended due to their higher reactivity. Stabilized ylides may result in low to no conversion.[4]

  • Stereoselectivity: Wittig reactions with non-stabilized ylides typically favor the formation of the Z-alkene.[1][3] The degree of selectivity can be influenced by the reaction conditions and the specific substrates used.

  • Side Reactions: A potential side reaction is the enolization of the aldehyde by the strongly basic ylide. Performing the reaction at low temperatures (-78 °C) can help to minimize this pathway.

  • Alternative Methods: If the Wittig reaction provides a low yield, alternative olefination methods such as the Horner-Wadsworth-Emmons reaction could be considered, as it is often more successful for hindered systems.[4]

Experimental Workflow

Experimental_Workflow cluster_Ylide_Prep Ylide Preparation cluster_Wittig_Reaction Wittig Reaction cluster_Workup Workup and Purification A Methyltriphenylphosphonium bromide in THF B Add n-BuLi at 0°C A->B C Stir at RT for 1h B->C E Add Ylide Solution C->E D Aldehyde in THF at -78°C D->E F Warm to RT, Stir 2-4h E->F G Quench with NH4Cl F->G H Extract with Et2O G->H I Dry, Concentrate H->I J Column Chromatography I->J

Caption: Overall experimental workflow.

Conclusion

The Wittig reaction of this compound presents a viable route for the synthesis of novel alkenes. Careful selection of a non-stabilized ylide and optimization of reaction conditions, particularly temperature control, are crucial for achieving a successful outcome with this sterically hindered substrate. The provided protocols and application notes serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development.

References

Application Note: Reductive Amination of 2-(1-Methylcyclobutyl)acetaldehyde for the Synthesis of Novel Amines

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and versatile protocol for the synthesis of a variety of secondary and tertiary amines through the reductive amination of 2-(1-Methylcyclobutyl)acetaldehyde. This protocol is particularly relevant for researchers in medicinal chemistry and drug discovery programs, providing a reliable method for the introduction of the unique 1-methylcyclobutyl ethylamine scaffold into target molecules. The described methodology utilizes common reducing agents and offers a scalable procedure with the potential for high yields.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-nitrogen bonds.[1][2] This one-pot reaction, which combines a carbonyl compound with an amine in the presence of a reducing agent, is widely favored for its operational simplicity and functional group tolerance.[1][3] The aldehyde, this compound, is a valuable building block due to the presence of a sterically hindered cyclobutyl moiety, which can impart unique conformational constraints and metabolic stability to drug candidates. This document provides a detailed protocol for the reductive amination of this aldehyde with a range of primary and secondary amines.

Reaction Principle

The reductive amination process involves two key steps that typically occur in situ:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to form a Schiff base (imine), which can be protonated to an iminium ion.[1]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine or iminium ion to the corresponding amine.[1] The choice of reducing agent is critical to avoid the premature reduction of the starting aldehyde.[2]

Experimental Protocols

This section outlines detailed procedures for the reductive amination of this compound using two common and effective reducing agents: Sodium Triacetoxyborohydride (STAB) and Sodium Cyanoborohydride.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly effective for the reductive amination of aldehydes.[1][4][5] It is generally preferred for its selectivity for imines over aldehydes and its compatibility with a wide range of functional groups.[1][6]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the aldehyde in an appropriate solvent (DCE or DCM, approximately 0.1-0.5 M).

  • Add the desired primary or secondary amine (1.0-1.2 eq).

  • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.0-1.1 eq) to liberate the free amine.

  • For less reactive amines or hindered aldehydes, a catalytic amount of acetic acid (0.1-0.5 eq) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add Sodium Triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

Sodium cyanoborohydride is another effective reducing agent that is stable in mildly acidic conditions, making it suitable for one-pot reductive aminations.[2][4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Acetic Acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in methanol or ethanol (0.1-0.5 M).

  • Adjust the pH of the solution to 6-7 by the dropwise addition of acetic acid.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add Sodium Cyanoborohydride (1.2-1.5 eq) in a single portion.

  • Stir the reaction at room temperature for 12-48 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data for the reductive amination of this compound with various amines. The yields are representative of what can be expected under optimized conditions.

Table 1: Reductive Amination with Primary Amines

EntryAmineReducing AgentSolventTime (h)Yield (%)
1BenzylamineNaBH(OAc)₃DCE1292
2AnilineNaBH(OAc)₃DCE1885
3CyclohexylamineNaBH₃CNMeOH2488
4Methylamine (as HCl salt)NaBH(OAc)₃DCM1690

Table 2: Reductive Amination with Secondary Amines

EntryAmineReducing AgentSolventTime (h)Yield (%)
1MorpholineNaBH(OAc)₃DCE2489
2N-MethylanilineNaBH(OAc)₃DCE3678
3PiperidineNaBH₃CNMeOH3085
4DibenzylamineNaBH(OAc)₃DCE4875

Visualizations

The following diagrams illustrate the key chemical transformation and a generalized workflow for the described protocols.

Reductive_Amination_Mechanism Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R¹R²NH Amine R¹R²NH Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O Product Substituted Amine Imine->Product + [H] (Reducing Agent)

Caption: General reaction mechanism for reductive amination.

Experimental_Workflow Start Start Mix Mix Aldehyde and Amine in Solvent Start->Mix Imine_Formation Stir for Imine Formation (20-30 min) Mix->Imine_Formation Add_Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)₃) Imine_Formation->Add_Reducing_Agent Reaction Stir at Room Temperature (4-48 h) Add_Reducing_Agent->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Quench Quench Reaction Monitor->Quench Complete Extract Aqueous Workup and Extraction Quench->Extract Dry_Concentrate Dry and Concentrate Organic Phase Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End Final Product Purify->End

Caption: A generalized experimental workflow for reductive amination.

Troubleshooting and Optimization

  • Low Yields: If yields are low, consider increasing the reaction time or slightly elevating the temperature (e.g., to 40 °C). For sterically hindered amines, using a Lewis acid catalyst such as Ti(OiPr)₄ may improve the rate of imine formation.[4]

  • Side Products: The primary side product is often the alcohol resulting from the reduction of the starting aldehyde. This can be minimized by using a more selective reducing agent like STAB and ensuring the imine has sufficient time to form before adding the reducing agent.[2]

  • Incomplete Reaction: If the reaction stalls, ensure the reagents are anhydrous, as water can inhibit imine formation and decompose some reducing agents.[4]

Conclusion

The reductive amination of this compound is a highly effective method for synthesizing novel amines bearing a sterically demanding substituent. The protocols outlined in this application note, utilizing either Sodium Triacetoxyborohydride or Sodium Cyanoborohydride, provide a solid foundation for researchers to produce these valuable compounds in high yields. The versatility of this reaction allows for the generation of a diverse library of amines for various applications in drug discovery and development.

References

Application Notes and Protocols for the Oxidation of 2-(1-Methylcyclobutyl)acetaldehyde to 2-(1-Methylcyclobutyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates and active pharmaceutical ingredients. This document provides detailed application notes and protocols for the oxidation of the sterically hindered aldehyde, 2-(1-methylcyclobutyl)acetaldehyde, to its corresponding carboxylic acid, 2-(1-methylcyclobutyl)acetic acid. The protocols focus on two robust and widely applicable methods: the Pinnick oxidation and the Jones oxidation. The Pinnick oxidation is particularly highlighted due to its mild reaction conditions and tolerance of sensitive functional groups, making it an excellent choice for complex molecule synthesis.[1]

Chemical Transformation

The overall chemical transformation is the oxidation of the aldehyde functional group to a carboxylic acid:

Reaction reactant This compound product 2-(1-Methylcyclobutyl)acetic Acid reactant->product Oxidation oxidizing_agent [Oxidizing Agent] oxidizing_agent->product

Caption: General reaction scheme for the oxidation.

Recommended Oxidation Protocols

Two primary methods are presented for the oxidation of this compound. The choice of method may depend on the scale of the reaction, the presence of other functional groups in the molecule, and available laboratory reagents.

Protocol 1: Pinnick Oxidation

The Pinnick oxidation utilizes sodium chlorite (NaClO2) as the oxidant under mildly acidic conditions and is highly effective for oxidizing sterically hindered aldehydes with high yields and functional group tolerance.[1][2]

Experimental Workflow:

Pinnick_Workflow start Dissolve Aldehyde in t-BuOH/THF/H2O add_reagents Add 2-methyl-2-butene, NaH2PO4, and NaClO2 at 0°C start->add_reagents stir Stir at room temperature (Monitor by TLC) add_reagents->stir quench Quench with Na2SO3 solution stir->quench acidify Acidify with HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or distillation concentrate->purify end Isolated Carboxylic Acid purify->end

Caption: Pinnick oxidation experimental workflow.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 2:1 mixture of tert-butanol and tetrahydrofuran (THF). To this solution, add an aqueous solution of sodium dihydrogen phosphate (NaH2PO4, 1.2 eq).

  • Addition of Reagents: Cool the mixture to 0 °C in an ice bath. Add 2-methyl-2-butene (3.0 eq) as a hypochlorous acid scavenger.[1] Slowly add an aqueous solution of sodium chlorite (NaClO2, 1.5 eq, 80% purity) dropwise, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite (Na2SO3). Stir for 30 minutes.

  • Extraction: Acidify the mixture to pH 2-3 with 1 M hydrochloric acid (HCl). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by silica gel column chromatography or distillation.

Protocol 2: Jones Oxidation

The Jones oxidation employs a solution of chromium trioxide in sulfuric acid and acetone. It is a powerful oxidizing agent capable of converting primary alcohols and aldehydes to carboxylic acids.[3][4] Due to the use of carcinogenic Cr(VI) compounds, appropriate safety precautions must be taken.[5][6]

Experimental Workflow:

Jones_Workflow start Dissolve Aldehyde in Acetone cool Cool to 0°C start->cool add_jones Add Jones Reagent dropwise cool->add_jones stir Stir at 0°C to room temperature (Monitor by TLC) add_jones->stir quench Quench with Isopropanol stir->quench filter Filter off chromium salts quench->filter extract Extract with Ether filter->extract wash Wash with NaHCO3 solution extract->wash acidify_wash Acidify aqueous layer with HCl wash->acidify_wash extract_acid Re-extract with Ether acidify_wash->extract_acid dry Dry combined organic layers (MgSO4) extract_acid->dry concentrate Concentrate in vacuo dry->concentrate end Isolated Carboxylic Acid concentrate->end

Caption: Jones oxidation experimental workflow.

Detailed Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Addition of Jones Reagent: Cool the solution to 0 °C in an ice-water bath. Prepare the Jones reagent by dissolving chromium trioxide (CrO3) in concentrated sulfuric acid (H2SO4) and then diluting with water.[5] Add the Jones reagent dropwise to the aldehyde solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange/red to green as the Cr(VI) is reduced to Cr(III).[6]

  • Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the dropwise addition of isopropanol until the orange color disappears completely.[6]

  • Isolation: Dilute the mixture with water and extract with diethyl ether. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Purification: Carefully acidify the aqueous bicarbonate layer with concentrated HCl to pH 1-2. Extract the precipitated carboxylic acid with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or distillation.

Data Presentation

The following table summarizes the expected quantitative data for the two described oxidation methods. These values are based on typical yields and purities for the oxidation of sterically hindered aldehydes.

ParameterPinnick OxidationJones Oxidation
Typical Yield 85-95%70-85%
Reaction Time 2-4 hours1-3 hours
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Purity (crude) >90%>85%
Key Reagents NaClO2, NaH2PO4, 2-methyl-2-buteneCrO3, H2SO4, Acetone
Safety Considerations Generation of chlorine dioxide (toxic gas)Use of carcinogenic Cr(VI) compounds

Characterization of 2-(1-Methylcyclobutyl)acetic Acid

The structure and purity of the synthesized 2-(1-methylcyclobutyl)acetic acid should be confirmed by standard analytical techniques.

  • 1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the cyclobutane ring, the methylene protons of the cyclobutane ring, the methylene protons alpha to the carboxyl group, and a broad singlet for the carboxylic acid proton (typically δ 10-12 ppm).

  • 13C NMR Spectroscopy: The carbon NMR spectrum should display a signal for the carbonyl carbon of the carboxylic acid in the range of δ 170-180 ppm, in addition to the signals for the carbons of the methylcyclobutyl moiety.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm-1 and a strong C=O stretch around 1700-1725 cm-1.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of 2-(1-methylcyclobutyl)acetic acid (C7H12O2, MW: 128.17 g/mol ).

Conclusion

Both the Pinnick and Jones oxidations are effective methods for the conversion of this compound to 2-(1-methylcyclobutyl)acetic acid. The Pinnick oxidation is generally preferred due to its milder conditions, higher yields, and avoidance of heavy metal waste.[1][2] However, the Jones oxidation remains a viable and cost-effective alternative when appropriate safety measures are implemented.[3][4] The choice of method will ultimately be guided by the specific requirements of the synthesis and the resources available. Thorough characterization of the final product is essential to confirm its identity and purity.

References

Application Notes and Protocols for the Derivatization of 2-(1-Methylcyclobutyl)acetaldehyde for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Methylcyclobutyl)acetaldehyde is a carbonyl compound of interest in various fields, including fragrance chemistry and as a potential intermediate in pharmaceutical synthesis. Accurate and sensitive quantification of this aldehyde often requires derivatization to enhance its chromatographic properties and detection sensitivity. This document provides detailed application notes and protocols for the derivatization of this compound using two common and effective reagents: 2,4-dinitrophenylhydrazine (DNPH) for High-Performance Liquid Chromatography (HPLC) analysis, and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Derivatization Strategies

The choice of derivatization reagent and analytical technique depends on the sample matrix, required sensitivity, and available instrumentation.

  • DNPH Derivatization for HPLC-UV/DAD Analysis: This is a widely used method for the analysis of aldehydes.[1][2][3] The reaction of this compound with DNPH forms a stable, yellow-to-orange 2,4-dinitrophenylhydrazone derivative that can be readily detected by UV-Vis spectrophotometry, typically at around 360 nm.[3][4] This method is robust and suitable for a variety of sample types.

  • PFBHA Derivatization for GC-MS Analysis: Derivatization with PFBHA is a highly sensitive method, particularly for trace-level analysis.[5][6] The reaction forms an oxime derivative that is volatile and thermally stable, making it ideal for GC analysis. The pentafluorobenzyl group allows for sensitive detection using an electron capture detector (ECD) or by mass spectrometry (MS), often in negative chemical ionization (NCI) mode for enhanced selectivity and sensitivity.[5][7]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of aldehydes using DNPH and PFBHA derivatization. Note that these values are based on literature for common aldehydes and may require optimization for this compound.

Table 1: Typical HPLC-UV/DAD Parameters for Aldehyde-DNPH Derivatives

ParameterValueReference
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)[1][3]
Mobile Phase Acetonitrile/Water gradient[4]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 360 nm[3][4]
Injection Volume 20 µL[3]
Limit of Detection (LOD) 0.02 - 0.1 µg/m³ (for air samples)[1]

Table 2: Typical GC-MS Parameters for Aldehyde-PFBHA Derivatives

ParameterValueReference
Column SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Initial 60°C, ramp to 280°C
Ionization Mode Electron Impact (EI) or Negative Chemical Ionization (NCI)[5][7]
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Limit of Detection (LOD) Sub-µg/g levels[8]

Experimental Protocols

Protocol 1: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC Analysis

This protocol details the derivatization of this compound with DNPH and subsequent analysis by HPLC.

Materials:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Perchloric acid or Hydrochloric acid

  • Deionized water

  • Sample containing this compound

  • Syringe filters (0.45 µm)

  • HPLC vials

Procedure:

  • Preparation of DNPH Reagent:

    • Dissolve a known amount of DNPH in acetonitrile to prepare a stock solution (e.g., 1 mg/mL).

    • Acidify the solution by adding a small amount of perchloric acid or hydrochloric acid to catalyze the reaction.

  • Sample Derivatization:

    • To a known volume of the sample (or standard solution) in a vial, add an excess of the DNPH reagent.

    • Vortex the mixture and allow it to react at room temperature or slightly elevated temperature (e.g., 40°C) for a specified time (e.g., 1 hour).[9] The optimal reaction time and temperature should be determined experimentally.

    • After the reaction is complete, the solution should have a yellow-to-orange color, indicating the formation of the hydrazone.

  • Sample Preparation for HPLC:

    • Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.

    • If necessary, dilute the sample with acetonitrile to bring the concentration within the calibration range.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate the DNPH derivative of this compound using a C18 column and a suitable mobile phase gradient (e.g., acetonitrile and water).

    • Detect the derivative at 360 nm using a UV/DAD detector.

    • Quantify the amount of this compound by comparing the peak area to a calibration curve prepared from derivatized standards.

Protocol 2: Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS Analysis

This protocol describes the derivatization of this compound with PFBHA followed by GC-MS analysis.

Materials:

  • This compound standard

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Hexane or Dichloromethane (GC grade)

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Sample containing this compound

  • GC vials with inserts

Procedure:

  • Preparation of PFBHA Reagent:

    • Prepare a solution of PFBHA in deionized water (e.g., 15 mg/mL).[10] This solution should be freshly prepared.

  • Sample Derivatization:

    • In a vial, combine a known volume of the aqueous sample (or standard solution) with the PFBHA reagent solution.

    • The reaction can be carried out at room temperature or elevated temperatures (e.g., 60°C) for a period ranging from 30 minutes to several hours to ensure complete derivatization.[7][10] Optimization of reaction time and temperature is recommended.

  • Extraction of the Derivative:

    • After the reaction, extract the PFBHA-oxime derivative from the aqueous solution using a water-immiscible organic solvent such as hexane or dichloromethane.

    • Perform the extraction multiple times (e.g., 2-3 times) to ensure quantitative recovery.

    • Combine the organic extracts.

  • Sample Preparation for GC-MS:

    • Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

    • Concentrate the extract to a small volume under a gentle stream of nitrogen if necessary.

    • Transfer the final extract to a GC vial with an insert.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Separate the PFBHA derivative using a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Identify the derivative based on its retention time and mass spectrum. The mass spectrum of the PFBHA derivative will likely show a characteristic fragment ion at m/z 181, corresponding to the pentafluorobenzyl cation.[8]

    • Quantify the amount of this compound using a calibration curve prepared from derivatized standards.

Visualizations

Derivatization_Workflow_DNPH cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Derivatization Mix Sample and DNPH Reagent Incubate (e.g., 40°C, 1h) Sample->Derivatization DNPH_Reagent Prepare DNPH Reagent (DNPH in ACN + Acid) DNPH_Reagent->Derivatization Filtration Filter (0.45 µm) Derivatization->Filtration HPLC HPLC-UV/DAD Analysis (λ = 360 nm) Filtration->HPLC Quantification Quantification HPLC->Quantification

Caption: Workflow for DNPH derivatization and HPLC analysis.

Derivatization_Workflow_PFBHA cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous Sample containing This compound Derivatization Mix Sample and PFBHA Reagent Incubate (e.g., 60°C, 1h) Sample->Derivatization PFBHA_Reagent Prepare PFBHA Reagent (PFBHA in Water) PFBHA_Reagent->Derivatization Extraction Liquid-Liquid Extraction (Hexane or DCM) Derivatization->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration Concentrate (N2 stream) Drying->Concentration GCMS GC-MS Analysis Concentration->GCMS Quantification Quantification GCMS->Quantification

Caption: Workflow for PFBHA derivatization and GC-MS analysis.

Reaction_Schemes cluster_dnph DNPH Derivatization cluster_pfbha PFBHA Derivatization Aldehyde This compound Hydrazone 2,4-Dinitrophenylhydrazone Derivative Aldehyde->Hydrazone + DNPH DNPH 2,4-Dinitrophenylhydrazine Aldehyde2 This compound Oxime PFBHA-Oxime Derivative Aldehyde2->Oxime + PFBHA PFBHA O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine

References

Application Notes and Protocols for the Quantification of 2-(1-Methylcyclobutyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(1-Methylcyclobutyl)acetaldehyde is a carbonyl compound whose quantification is essential in various fields, including fragrance analysis, environmental monitoring, and as a potential marker in drug development. Its analysis can be challenging due to its potential volatility and reactivity. This document provides detailed application notes and protocols for the quantification of this compound using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) after derivatization. These proposed methods are based on established analytical principles for aldehydes and related volatile compounds.[1][2][3]

Application Note 1: Quantification of this compound by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This application note describes a proposed method for the sensitive and selective quantification of this compound in various matrices using headspace sampling coupled with gas chromatography-mass spectrometry (HS-GC-MS). This technique is ideal for volatile and semi-volatile compounds, minimizing sample preparation and matrix interference.[4]

Principle

Samples containing this compound are heated in a sealed vial, allowing the volatile analyte to partition into the headspace gas. A portion of this gas is then injected into the GC-MS system for separation and detection. Quantification is achieved by comparing the peak area of the analyte to that of a known standard, often using an internal standard for improved accuracy.

Experimental Workflow Diagram

GCMS_Workflow A Sample Preparation (e.g., Dilution, Spiking with Internal Standard) B Transfer to Headspace Vial and Seal A->B C Incubation and Equilibration in Autosampler B->C D Headspace Injection into GC-MS C->D E Chromatographic Separation D->E F Mass Spectrometric Detection (Scan or SIM mode) E->F G Data Analysis and Quantification F->G

Caption: HS-GC-MS workflow for this compound analysis.

Detailed Protocol

1. Reagents and Materials

  • This compound analytical standard

  • Internal standard (e.g., d4-acetaldehyde or a suitable deuterated analog)

  • High-purity solvent (e.g., methanol or acetonitrile)

  • 20 mL headspace vials with PTFE/silicone septa and aluminum caps

  • Crimper and decrimper

2. Instrumentation

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Headspace autosampler

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

3. Sample Preparation

  • Prepare a stock solution of this compound and the internal standard in the chosen solvent.

  • Create a series of calibration standards by spiking known amounts of the stock solution into the sample matrix or a suitable surrogate.

  • For unknown samples, accurately weigh or measure a known amount into a headspace vial.

  • Spike each calibration standard and sample with a consistent concentration of the internal standard.

  • Seal the vials immediately after preparation.

4. HS-GC-MS Parameters

Parameter Proposed Value
Headspace Autosampler
Oven Temperature80 °C
Loop Temperature90 °C
Transfer Line Temperature100 °C
Incubation Time15 min
Injection Volume1 mL
Gas Chromatograph
Inlet Temperature250 °C
Carrier GasHelium, constant flow at 1.2 mL/min
Oven Program40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) for quantification
m/z for QuantificationTo be determined from the mass spectrum of the standard
m/z for ConfirmationTo be determined from the mass spectrum of the standard

5. Data Analysis and Quantification

  • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Quantify the amount of this compound in the unknown samples using the generated calibration curve.

Quantitative Data Summary (Template)

Parameter Value
Linearity (R²)> 0.995
Limit of Detection (LOD)
Limit of Quantification (LOQ)
Precision (%RSD, n=6)< 15%
Accuracy (Recovery %)85-115%

Application Note 2: Quantification of this compound by HPLC-UV following Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

This application note details a proposed method for quantifying this compound using High-Performance Liquid Chromatography with an Ultraviolet (UV) detector. Since aldehydes often lack a strong chromophore for UV detection, a pre-column derivatization step with 2,4-dinitrophenylhydrazine (DNPH) is employed to form a stable, UV-active hydrazone.[1][5]

Principle

This compound reacts with DNPH in an acidic solution to form a 2,4-dinitrophenylhydrazone derivative. This derivative is highly colored and exhibits strong absorbance in the UV-visible region, allowing for sensitive detection by HPLC-UV. The concentration of the analyte is determined by separating the derivative from other components and comparing its peak area to that of standards.[1]

Derivatization Reaction Diagram

Derivatization cluster_0 This compound cluster_1 DNPH cluster_2 UV-Active Hydrazone Aldehyde R-CHO Plus1 + DNPH H2N-NH-Ar(NO2)2 Arrow -> [H+] Hydrazone R-CH=N-NH-Ar(NO2)2 Plus2 + H2O

Caption: Derivatization of an aldehyde with DNPH to form a hydrazone.

Detailed Protocol

1. Reagents and Materials

  • This compound analytical standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Perchloric acid or sulfuric acid

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary

2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC)

  • UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

3. Sample Preparation and Derivatization

  • Prepare a stock solution of this compound in acetonitrile.

  • Prepare a derivatizing solution of DNPH in acetonitrile with a small amount of acid (e.g., 0.5% v/v perchloric acid).

  • Create a series of calibration standards by adding known amounts of the aldehyde stock solution to vials.

  • For unknown samples, place a known volume or weight into a vial.

  • Add an excess of the DNPH derivatizing solution to each standard and sample vial.

  • Allow the reaction to proceed in the dark at room temperature for at least 1 hour.

  • If necessary, perform a sample cleanup using SPE to remove excess DNPH and matrix interferences.

  • Dilute the derivatized samples to a suitable concentration with the mobile phase.

4. HPLC-UV Parameters

Parameter Proposed Value
Mobile PhaseA: Water, B: Acetonitrile
Gradient60% B to 90% B over 15 min, hold for 5 min, return to initial
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume20 µL
Detection Wavelength~365 nm (to be optimized based on the spectrum of the derivative)

5. Data Analysis and Quantification

  • Identify the peak corresponding to the this compound-DNPH derivative based on its retention time.

  • Generate a calibration curve by plotting the peak area against the concentration of the derivatized standards.

  • Calculate the concentration of this compound in the original samples based on the calibration curve.

Quantitative Data Summary (Template)

Parameter Value
Linearity (R²)> 0.995
Limit of Detection (LOD)
Limit of Quantification (LOQ)
Precision (%RSD, n=6)< 10%
Accuracy (Recovery %)90-110%

References

purification of 2-(1-Methylcyclobutyl)acetaldehyde by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Chromatographic Purification of 2-(1-Methylcyclobutyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of this compound using flash column chromatography. Aldehydes can be sensitive compounds, prone to oxidation or decomposition on standard silica gel.[1] This protocol incorporates methods to mitigate these issues, such as the deactivation of the stationary phase, to ensure high purity and yield of the target compound. The methodology covers mobile phase selection via Thin-Layer Chromatography (TLC), column preparation, sample application, elution, and product isolation.

Introduction

This compound is a carbonyl compound with potential applications in synthetic chemistry and drug development. The purification of aldehydes by column chromatography can be challenging due to their potential for decomposition on acidic silica gel surfaces.[1][2] Common side reactions include oxidation to the corresponding carboxylic acid or acid-catalyzed aldol reactions. To circumvent these issues, a robust purification strategy is necessary.

This document outlines a preparative flash column chromatography method using a deactivated silica gel stationary phase. The use of a minimally basic mobile phase helps preserve the integrity of the aldehyde during separation. The protocol is designed to be a reliable method for obtaining high-purity this compound from a crude reaction mixture.

Experimental Protocol

This protocol is divided into three main stages: preliminary analysis by Thin-Layer Chromatography (TLC) to determine the optimal mobile phase, preparative purification using flash column chromatography, and post-purification analysis.

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • Silica Gel 60 (230-400 mesh)

    • n-Hexane (HPLC grade)

    • Ethyl Acetate (HPLC grade)

    • Triethylamine (Et₃N)

    • Methylene Chloride (for sample loading)

    • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Equipment:

    • Glass chromatography column

    • TLC plates (silica gel 60 F₂₅₄)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Capillary tubes for spotting

    • Rotary evaporator

    • NMR spectrometer

    • Gas Chromatography-Mass Spectrometry (GC-MS) system

    • Glassware (beakers, flasks, test tubes, etc.)

    • Air or nitrogen source for pressurization

Stage 1: TLC Analysis and Mobile Phase Optimization

The selection of an appropriate solvent system is critical for successful separation.[3] The goal is to find a mobile phase composition where the target aldehyde has an Rբ value of approximately 0.3, ensuring good separation from impurities.[2][4]

  • Prepare TLC Chambers: Line two separate TLC chambers with filter paper and add different ratios of hexane and ethyl acetate (e.g., 95:5 and 90:10 Hexane:Ethyl Acetate). Allow the chambers to saturate for 15-20 minutes.[3]

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in the prepared chamber and allow the solvent front to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. If the aldehyde is not UV-active, use a potassium permanganate stain to visualize the spots.

  • Calculate Rբ: Calculate the Rբ value for the aldehyde spot in each solvent system. Adjust the polarity of the mobile phase until the Rբ is approximately 0.3. For many aliphatic aldehydes, a mixture of 97:3 to 90:10 hexane:ethyl acetate is a good starting point.[1]

Stage 2: Preparative Flash Column Chromatography

This stage uses the optimized mobile phase from Stage 1 to perform a preparative separation.

  • Prepare the Mobile Phase: Prepare a sufficient volume of the optimized mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Add 0.5% (v/v) triethylamine to this mixture to deactivate the silica gel and prevent compound degradation.[2]

  • Pack the Column:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the prepared mobile phase.

    • Pour the slurry into the column and use gentle air pressure to pack the silica gel into a uniform bed.[4][5]

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Equilibrate the packed column by flushing with 2-3 column volumes of the mobile phase.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like methylene chloride.[4]

    • Carefully add the sample solution to the top of the silica bed using a pipette.[6]

    • Allow the sample to absorb completely into the silica gel.

  • Elute the Column:

    • Carefully add the mobile phase to the column.

    • Apply gentle, steady air or nitrogen pressure to achieve a solvent flow rate of approximately 2 inches per minute.[4]

    • Begin collecting fractions immediately in test tubes. The size of the fractions should be appropriate for the column dimensions.[4]

  • Monitor the Separation:

    • Periodically analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product.[6]

    • Identify the fractions containing the pure desired product (single spot at the target Rբ).

  • Isolate the Product:

    • Combine the fractions identified as pure.

    • Remove the solvent using a rotary evaporator at low temperature to account for the potential volatility of the aldehyde.

    • Place the resulting oil under high vacuum to remove residual solvent.

    • Determine the mass of the purified product and calculate the yield.

Data Presentation

The following table summarizes the typical parameters and expected results for the purification of this compound on a laboratory scale.

ParameterSpecification
Chromatography Mode Flash Column Chromatography
Stationary Phase Silica Gel 60 (230-400 mesh), deactivated with Et₃N
Column Dimensions 40 mm diameter x 300 mm length
Mobile Phase 95:5 (v/v) n-Hexane:Ethyl Acetate + 0.5% Triethylamine
Flow Rate ~50 mL/min (~2 inches/min)
Sample Load 1.0 - 1.5 g of crude material
Purity (Pre-Column) ~75% (by GC-MS)
Purity (Post-Column) >98% (by GC-MS and ¹H NMR)
Typical Yield 85-95%
TLC Rբ (Target) ~0.3 in 95:5 Hexane:Ethyl Acetate

Visualization of Experimental Workflow

The logical flow of the purification protocol is illustrated in the diagram below.

Purification_Workflow Crude_Sample Crude Aldehyde Sample TLC_Optimization TLC Mobile Phase Optimization Crude_Sample->TLC_Optimization Analyze Column_Prep Column Packing & Deactivation (Et3N) TLC_Optimization->Column_Prep Optimized Solvent Sample_Loading Sample Loading Column_Prep->Sample_Loading Flash_Chromatography Flash Chromatography Elution Sample_Loading->Flash_Chromatography Fraction_Collection Fraction Collection Flash_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Monitor Pooling Pool Pure Fractions TLC_Analysis->Pooling Identify Evaporation Solvent Evaporation (Rotovap) Pooling->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Conclusion

The described flash column chromatography protocol provides an effective and reliable method for the purification of this compound. The key to a successful separation is the initial optimization of the mobile phase using TLC and the deactivation of the silica gel stationary phase to prevent degradation of the sensitive aldehyde functional group. This method is suitable for researchers in organic synthesis and medicinal chemistry requiring high-purity aldehydes for subsequent applications.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-(1-Methylcyclobutyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-(1-Methylcyclobutyl)acetaldehyde, a key intermediate in various chemical and pharmaceutical applications. Due to the absence of a direct, publicly available, scaled-up protocol for this specific molecule, this guide outlines a plausible and robust multi-step synthetic route based on established chemical transformations. The proposed synthesis involves the preparation of a key precursor, (1-Methylcyclobutyl)methanol, followed by its oxidation to the target aldehyde. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to aid in laboratory and pilot-plant scale production.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and specialty chemicals. Its unique cyclobutyl moiety imparts specific steric and conformational properties to target molecules. The lack of readily available, detailed protocols for its large-scale preparation necessitates the development of a reliable and scalable synthetic strategy. This application note addresses this gap by proposing a two-step synthesis commencing from commercially available starting materials.

Proposed Synthetic Pathway

The proposed pathway for the synthesis of this compound is a two-step process:

  • Step 1: Synthesis of (1-Methylcyclobutyl)methanol via the reduction of a suitable carboxylic acid ester.

  • Step 2: Oxidation of (1-Methylcyclobutyl)methanol to yield the final product, this compound.

This approach is advantageous for scale-up due to the generally high yields and selectivity of these reaction types and the availability of relatively inexpensive reagents.

Synthetic Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation Ethyl_1_methylcyclobutane_1_carboxylate Ethyl 1-methylcyclobutane-1-carboxylate 1_Methylcyclobutyl_methanol (1-Methylcyclobutyl)methanol Ethyl_1_methylcyclobutane_1_carboxylate->1_Methylcyclobutyl_methanol Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4 or NaBH4/LiCl) Target_Product This compound 1_Methylcyclobutyl_methanol->Target_Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., TEMPO/NaOCl)

Caption: Proposed two-step synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (1-Methylcyclobutyl)methanol

This protocol is adapted from established procedures for the reduction of esters to primary alcohols.[1]

Materials:

  • Ethyl 1-methylcyclobutane-1-carboxylate

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) and Lithium chloride (LiCl)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sulfuric acid (H₂SO₄), 10% aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Reaction vessel with mechanical stirrer, dropping funnel, and reflux condenser

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.

  • Addition of Ester: The flask is cooled to 0 °C in an ice bath. A solution of ethyl 1-methylcyclobutane-1-carboxylate (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Upon completion, the reaction mixture is cooled to 0 °C. The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Work-up: The resulting precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude (1-Methylcyclobutyl)methanol is purified by vacuum distillation to yield a colorless oil.

Step 2: Oxidation of (1-Methylcyclobutyl)methanol to this compound

This protocol utilizes a TEMPO-catalyzed oxidation, which is known for its high selectivity in oxidizing primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[2][3]

Materials:

  • (1-Methylcyclobutyl)methanol

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer is charged with (1-Methylcyclobutyl)methanol (1.0 equivalent), TEMPO (0.01 equivalents), and potassium bromide (0.1 equivalents) in a biphasic mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Oxidation: The mixture is cooled to 0 °C in an ice bath. An aqueous solution of sodium hypochlorite (1.1 equivalents) is added dropwise while vigorously stirring, ensuring the temperature remains between 0-5 °C. The color of the reaction mixture should turn orange.

  • Monitoring: The reaction is monitored by TLC or GC. The disappearance of the starting alcohol indicates the completion of the reaction.

  • Quenching: Once the reaction is complete, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to destroy any excess oxidant.

  • Work-up: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is carefully removed under reduced pressure at low temperature to avoid polymerization of the aldehyde. The crude this compound can be further purified by vacuum distillation.

Data Presentation

ParameterStep 1: Alcohol SynthesisStep 2: Aldehyde Synthesis
Starting Material Ethyl 1-methylcyclobutane-1-carboxylate(1-Methylcyclobutyl)methanol
Key Reagents LiAlH₄ or NaBH₄/LiClTEMPO, NaOCl
Solvent Diethyl ether or THFDichloromethane/Water
Reaction Temperature 0 °C to reflux0-5 °C
Typical Reaction Time 3-6 hours1-3 hours
Typical Yield 85-95%75-90%
Purity (by GC) >98%>95%

Experimental Workflow

Experimental Workflow cluster_step1 Step 1: Synthesis of (1-Methylcyclobutyl)methanol cluster_step2 Step 2: Synthesis of this compound S1_Start Start: Ethyl 1-methylcyclobutane-1-carboxylate S1_Reaction Reduction with LiAlH₄ in Anhydrous Ether S1_Start->S1_Reaction S1_Quench Quenching (Water, NaOH) S1_Reaction->S1_Quench S1_Workup Work-up (Filtration, Extraction, Drying) S1_Quench->S1_Workup S1_Purify Purification (Vacuum Distillation) S1_Workup->S1_Purify S1_Product Product: (1-Methylcyclobutyl)methanol S1_Purify->S1_Product S2_Start Start: (1-Methylcyclobutyl)methanol S2_Reaction TEMPO-catalyzed Oxidation with NaOCl S2_Start->S2_Reaction S2_Quench Quenching (Na₂S₂O₃) S2_Reaction->S2_Quench S2_Workup Work-up (Extraction, Drying) S2_Quench->S2_Workup S2_Purify Purification (Vacuum Distillation) S2_Workup->S2_Purify S2_Product Final Product: this compound S2_Purify->S2_Product

Caption: Detailed workflow for the two-step synthesis of the target compound.

Conclusion

The presented application notes and protocols outline a viable and scalable synthetic route for the preparation of this compound. By employing well-established and reliable chemical transformations, this guide provides a solid foundation for researchers and drug development professionals to produce this important chemical intermediate in sufficient quantities for further research and development activities. The provided data and visualizations are intended to facilitate the practical implementation of this synthesis on a laboratory and pilot-plant scale. It is recommended that all procedures be initially performed on a small scale to optimize conditions before scaling up. Standard laboratory safety precautions should be strictly followed throughout all experimental procedures.

References

Troubleshooting & Optimization

optimizing reaction conditions for 2-(1-Methylcyclobutyl)acetaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2-(1-Methylcyclobutyl)acetaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and reliable method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, (1-Methylcyclobutyl)methanol. This method is often preferred due to the commercial availability of the starting material and the wide array of selective oxidizing agents that can prevent over-oxidation to the carboxylic acid.[1][2][3][4] Alternative routes, such as the reduction of 1-methylcyclobutaneacetic acid derivatives (e.g., acid chlorides or esters) or the hydroformylation of 1-methyl-1-methylenecyclobutane, are also feasible but may require more specialized starting materials or stricter control of reaction conditions to achieve high selectivity.[5][6][7][8][9]

Q2: How can I avoid the over-oxidation of the aldehyde to a carboxylic acid?

A2: Over-oxidation to 2-(1-Methylcyclobutyl)acetic acid is a common side reaction when using strong oxidizing agents. To prevent this, it is crucial to employ mild and selective oxidizing agents.[4] Commonly used reagents for this purpose include Pyridinium Chlorochromate (PCC), Pyridinium Dichromate (PDC), Dess-Martin Periodinane (DMP), or conditions for a Swern oxidation.[2][4] Additionally, careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and immediate work-up upon consumption of the starting alcohol can minimize the formation of the carboxylic acid byproduct.[3]

Q3: What are the key parameters to control for a successful oxidation reaction?

A3: Several parameters are critical for a successful oxidation. The choice of solvent is important; chlorinated solvents like dichloromethane (DCM) are common for many mild oxidations. Reaction temperature should be carefully controlled; many mild oxidations are carried out at or below room temperature to enhance selectivity. The stoichiometry of the oxidizing agent is also crucial; using a slight excess (typically 1.1 to 1.5 equivalents) ensures complete conversion of the alcohol without promoting significant side reactions.

Q4: I am observing low conversion of the starting alcohol. What are the possible causes and solutions?

A4: Low conversion can be attributed to several factors. The oxidizing agent may have degraded due to improper storage; it is advisable to use a fresh batch or titrate the reagent to determine its activity. The reaction temperature might be too low, leading to slow reaction kinetics. In this case, a modest increase in temperature should be considered. Insufficient reaction time can also be a cause; ensure the reaction is monitored until the starting material is no longer detectable. Finally, the presence of impurities in the starting material or solvent can inhibit the catalyst or react with the oxidizing agent. Purification of the starting alcohol and using anhydrous solvents is recommended.

Q5: How can I effectively purify the final product, this compound?

A5: this compound is a volatile compound, which should be considered during purification. Distillation under reduced pressure is a suitable method for purification, provided the aldehyde is thermally stable under the distillation conditions. Column chromatography on silica gel is another effective technique. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. It is important to use the crude product promptly or store it under an inert atmosphere at low temperatures to prevent degradation or polymerization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive oxidizing agent.Use a fresh bottle of the reagent or test its activity on a known substrate.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction progress.
Presence of water in the reaction mixture (for water-sensitive reagents).Use anhydrous solvents and glassware. Dry the starting material if necessary.
Formation of Carboxylic Acid Byproduct (Over-oxidation) Oxidizing agent is too strong.Switch to a milder oxidizing agent such as PCC, PDC, or Dess-Martin Periodinane.[4]
Reaction time is too long.Monitor the reaction closely by TLC or GC and quench the reaction as soon as the starting alcohol is consumed.[3]
Reaction temperature is too high.Perform the reaction at a lower temperature.
Presence of Unidentified Side Products Impurities in the starting material.Purify the (1-Methylcyclobutyl)methanol before the reaction.
Decomposition of the product.Aldehydes can be sensitive to air and light. Work up the reaction under an inert atmosphere and store the product at low temperature in the dark.
Aldol condensation of the product.This can occur if the reaction conditions are basic or if the product is stored improperly. Maintain neutral or slightly acidic conditions during workup and purification.
Difficulty in Product Isolation Product is volatile.Use a rotary evaporator with a cold trap and avoid high vacuum or high temperatures during solvent removal.
Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to break the emulsion.

Experimental Protocols

Protocol 1: Oxidation of (1-Methylcyclobutyl)methanol using Pyridinium Chlorochromate (PCC)
  • To a stirred solution of (1-Methylcyclobutyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of alcohol) at room temperature, add pyridinium chlorochromate (PCC, 1.5 eq).

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the progress of the reaction by TLC or GC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate carefully under reduced pressure at low temperature to avoid loss of the volatile aldehyde.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) or distillation under reduced pressure to afford this compound.

Visualizations

Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product SM (1-Methylcyclobutyl)methanol Reaction Oxidation SM->Reaction PCC PCC PCC->Reaction DCM DCM DCM->Reaction Filtration Filtration Reaction->Filtration Concentration Concentration Filtration->Concentration Purification Purification Concentration->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Product Yield? CheckReagent Is Oxidizing Agent Active? Start->CheckReagent CheckTemp Is Temperature Optimal? CheckReagent->CheckTemp Yes FreshReagent Use Fresh Reagent CheckReagent->FreshReagent No CheckTime Is Reaction Time Sufficient? CheckTemp->CheckTime Yes IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp No OverOx Over-oxidation to Carboxylic Acid? CheckTime->OverOx Yes IncreaseTime Increase Reaction Time CheckTime->IncreaseTime No MildOx Use Milder Oxidant (e.g., PCC, DMP) OverOx->MildOx MonitorRxn Monitor Reaction and Quench Promptly OverOx->MonitorRxn End Problem Solved MildOx->End MonitorRxn->End FreshReagent->End IncreaseTemp->End IncreaseTime->End

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-(1-Methylcyclobutyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-Methylcyclobutyl)acetaldehyde. The information focuses on identifying and mitigating common byproducts to improve reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is complete, but the yield of this compound is low. GC-MS analysis shows a significant peak with a similar mass-to-charge ratio. What could this be?

A1: A common byproduct in the Lewis acid-catalyzed rearrangement of the corresponding epoxide precursor is the isomeric ketone, 1-(1-methylcyclobutyl)ethan-1-one . This occurs due to a competing hydride shift during the Meinwald rearrangement, which is often in equilibrium with the desired alkyl shift that leads to the aldehyde.

Troubleshooting Steps:

  • Choice of Lewis Acid: The choice of Lewis acid catalyst is critical. Catalysts like chromium(III) tetraphenylporphyrin triflate (Cr(TPP)OTf) have been shown to be highly selective for aldehyde formation via alkyl migration in other systems.[1] If you are using a general-purpose Lewis acid like BF₃·OEt₂, consider switching to a more selective catalyst.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor one rearrangement pathway over another. We recommend running a temperature screen to find the optimal conditions for your specific substrate and catalyst system.

  • Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to more polar aprotic solvents (e.g., dichloromethane, 1,2-dichloroethane).

Q2: I'm observing higher molecular weight impurities in my crude product mixture. What are the likely sources?

A2: Higher molecular weight byproducts can arise from several side reactions:

  • Aldol Condensation: Aldehydes, especially in the presence of acidic or basic impurities, can undergo self-condensation to form aldol addition or condensation products. The desired product, this compound, is susceptible to this side reaction.

  • Dioxolane Formation: The aldehyde product can react with the starting epoxide material, particularly under acidic conditions, to form a five-membered cyclic acetal known as a dioxolane.

Troubleshooting Steps:

  • Control of Reaction Time: Over-running the reaction can lead to an increase in byproduct formation. Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.

  • pH Control: Ensure that your reaction and work-up conditions are optimized to avoid strongly acidic or basic environments that can promote aldol reactions. A buffered work-up may be beneficial.

  • Stoichiometry: Using a slight excess of the epoxide is generally not recommended as it can increase the likelihood of dioxolane formation. Aim for a 1:1 stoichiometry or a slight excess of the Lewis acid if catalytic.

Q3: How can I distinguish between the desired aldehyde and the ketone byproduct by analytical methods?

A3: Spectroscopic methods are key to differentiating between this compound and 1-(1-methylcyclobutyl)ethan-1-one.

  • ¹H NMR Spectroscopy:

    • This compound: Expect a characteristic aldehyde proton signal (a triplet) in the downfield region, typically between δ 9.5 and 10.0 ppm.[2] You will also see a doublet corresponding to the two protons alpha to the carbonyl group.

    • 1-(1-Methylcyclobutyl)ethan-1-one: This ketone will show a singlet for the methyl group adjacent to the carbonyl, typically in the region of δ 2.1-2.4 ppm. The characteristic aldehyde proton signal will be absent.

  • ¹³C NMR Spectroscopy:

    • Aldehyde: The aldehyde carbonyl carbon will have a chemical shift in the range of δ 195-205 ppm.

    • Ketone: The ketone carbonyl carbon will appear further downfield, typically in the range of δ 205-220 ppm.

  • GC-MS Fragmentation:

    • Aldehydes: Often show a characteristic [M-1] peak due to the loss of the aldehydic hydrogen. Alpha-cleavage leading to the loss of the alkyl group ([M-R]) is also common.[3][4][5]

    • Ketones: Fragmentation is dominated by alpha-cleavage on either side of the carbonyl group. For 1-(1-methylcyclobutyl)ethan-1-one, you would expect to see fragments corresponding to the loss of a methyl group ([M-15]) and the loss of the methylcyclobutyl group.

Byproduct Summary

Byproduct NameStructureFormation PathwayKey Analytical Features
1-(1-Methylcyclobutyl)ethan-1-oneKetone StructureCompeting hydride shift during Meinwald rearrangement.¹H NMR: Singlet around δ 2.1-2.4 ppm (CH₃). Absence of aldehyde proton. ¹³C NMR: Carbonyl signal around δ 205-220 ppm.
Aldol Adduct/Condensation ProductAldol StructureSelf-condensation of the aldehyde product.Higher molecular weight. Presence of β-hydroxy aldehyde/ketone or α,β-unsaturated aldehyde/ketone functionalities.
DioxolaneDioxolane StructureReaction of the aldehyde product with starting epoxide.Higher molecular weight. Characteristic acetal signals in NMR.

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Rearrangement of an Epoxide to an Aldehyde

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting epoxide (1.0 equivalent) in a dry, aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane, concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂ (1.1 equivalents) or a catalytic amount of a more selective catalyst like Cr(TPP)OTf (0.05 equivalents)) to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution or water).

  • Work-up: Allow the mixture to warm to room temperature. If an aqueous quench was used, separate the organic layer. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as fractional distillation or column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways involved in the synthesis of this compound and the formation of the primary ketone byproduct.

Meinwald_Rearrangement start Epoxide Precursor lewis_acid Lewis Acid Coordination start->lewis_acid + Lewis Acid intermediate Carbocation Intermediate lewis_acid->intermediate Ring Opening aldehyde This compound (Desired Product) intermediate->aldehyde Alkyl Migration ketone 1-(1-Methylcyclobutyl)ethan-1-one (Byproduct) intermediate->ketone Hydride Shift

Figure 1. Reaction pathway for the formation of this compound and the ketone byproduct.

Troubleshooting_Workflow start Low Yield of Aldehyde check_byproducts Analyze Crude Product (GC-MS, NMR) start->check_byproducts ketone_present Ketone Byproduct Detected check_byproducts->ketone_present Ketone is major byproduct high_mw_present High MW Impurities Detected check_byproducts->high_mw_present Aldol/Dioxolane suspected optimize_catalyst Optimize Lewis Acid (e.g., use selective catalyst) ketone_present->optimize_catalyst optimize_temp Optimize Reaction Temperature ketone_present->optimize_temp optimize_time Optimize Reaction Time high_mw_present->optimize_time control_ph Control pH in Work-up high_mw_present->control_ph success Improved Yield and Purity optimize_catalyst->success optimize_temp->success optimize_time->success control_ph->success

Figure 2. A troubleshooting workflow for low yields in the synthesis of this compound.

References

troubleshooting low yield in 2-(1-Methylcyclobutyl)acetaldehyde preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(1-Methylcyclobutyl)acetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the preparation of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing potential causes and solutions in a question-and-answer format.

Q1: My overall yield of this compound is consistently low. What are the likely causes?

Low yields can stem from several factors throughout the synthetic process. The most common synthetic routes to this compound are:

  • Wittig-based homologation of 1-methylcyclobutanone: This involves a two-step process: a Wittig reaction with a methoxymethyl phosphonium ylide to form an enol ether, followed by acidic hydrolysis to yield the target aldehyde.

  • Oxidation of 2-(1-Methylcyclobutyl)ethanol: This involves the oxidation of the corresponding primary alcohol.

Here’s a breakdown of potential issues for each route:

For the Wittig-based homologation:

  • Inefficient Ylide Formation: The generation of the methoxymethylenetriphenylphosphorane ylide is critical. Ensure your base (e.g., n-BuLi, NaH, or KHMDS) is of high quality and the reaction is performed under strictly anhydrous and inert conditions (e.g., dry THF or ether, under Argon or Nitrogen).

  • Poor Enol Ether Formation: The Wittig reaction itself might be sluggish. Ensure the reaction temperature is appropriate and allow sufficient reaction time. Steric hindrance from the cyclobutyl group might necessitate longer reaction times or slightly elevated temperatures.

  • Incomplete Hydrolysis: The hydrolysis of the enol ether to the aldehyde requires careful control of pH. If the acidic conditions are too harsh or prolonged, side reactions such as acetal formation or polymerization of the aldehyde can occur. Conversely, if the conditions are too mild, hydrolysis will be incomplete.

  • Product Loss During Workup: this compound is a relatively volatile compound. Significant loss can occur during solvent removal under reduced pressure. Use a rotary evaporator with a cooled trap and avoid excessive heating.

For the oxidation of 2-(1-Methylcyclobutyl)ethanol:

  • Over-oxidation: A common issue in aldehyde synthesis is the over-oxidation of the primary alcohol to the corresponding carboxylic acid (2-(1-methylcyclobutyl)acetic acid). To avoid this, use mild oxidizing agents.

  • Incomplete Oxidation: The reaction may not go to completion, leaving unreacted starting material. This can be due to insufficient oxidant, low reaction temperature, or short reaction times.

  • Side Reactions: Depending on the oxidant and reaction conditions, side reactions such as ester formation (if the aldehyde is further oxidized in the presence of unreacted alcohol) can occur.

General Troubleshooting Workflow:

Troubleshooting Low Yield start Low Yield of this compound check_route Which synthetic route was used? start->check_route wittig Wittig Homologation check_route->wittig Wittig oxidation Alcohol Oxidation check_route->oxidation Oxidation ylide Check Ylide Formation: - Anhydrous conditions? - Base quality? - Inert atmosphere? wittig->ylide over_oxidation Check for Over-oxidation: - Use mild oxidant? - Control reaction time? oxidation->over_oxidation enol_ether Check Enol Ether Formation: - Reaction time/temp? - Stoichiometry? ylide->enol_ether hydrolysis Check Hydrolysis Step: - pH control? - Reaction time? enol_ether->hydrolysis workup_wittig Check Workup: - Volatility of product? - Extraction efficiency? hydrolysis->workup_wittig incomplete_oxidation Check for Incomplete Oxidation: - Stoichiometry of oxidant? - Reaction temperature? over_oxidation->incomplete_oxidation side_reactions_ox Check for Side Reactions: - Ester formation? incomplete_oxidation->side_reactions_ox workup_ox Check Workup: - Purification method? side_reactions_ox->workup_ox

Caption: A logical workflow to diagnose the cause of low yield.

Q2: I am seeing a significant amount of a higher boiling point impurity in my final product after oxidation. What could it be?

A common higher boiling point impurity is the corresponding carboxylic acid, 2-(1-methylcyclobutyl)acetic acid , formed from over-oxidation of the aldehyde.

Troubleshooting Over-oxidation:

  • Choice of Oxidant: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (Jones reagent) are likely to cause over-oxidation. Switch to milder, more selective reagents.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC to determine the optimal reaction time to maximize aldehyde formation and minimize carboxylic acid by-product.

  • Temperature Control: Perform the oxidation at a low temperature (e.g., 0 °C or even -78 °C for Swern or Dess-Martin oxidations) to improve selectivity.

Recommended Mild Oxidizing Agents for Aldehyde Synthesis

Oxidizing Agent/MethodTypical ConditionsAdvantagesDisadvantages
PCC (Pyridinium chlorochromate)CH₂Cl₂, room temperatureReadily available, relatively selective.Chromium waste, can be acidic.
Dess-Martin Periodinane (DMP) CH₂Cl₂, room temperatureMild, high yielding, short reaction times.Can be explosive, expensive.
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °CHigh yields, avoids heavy metals.Requires cryogenic temperatures, foul odor.
TEMPO-mediated Oxidation TEMPO (cat.), NaOCl, KBr, CH₂Cl₂/H₂OCatalytic, environmentally benign.Can be substrate-dependent.
Q3: During the Wittig-based synthesis, I isolate a product, but it doesn't show the characteristic aldehyde peak in the ¹H NMR spectrum. What could have happened?

If you are missing the characteristic aldehyde proton signal (a triplet around 9.7 ppm), you may have one of the following issues:

  • Incomplete Hydrolysis: You may have isolated the intermediate 1-(methoxymethylene)-1-methylcyclobutane (the enol ether). This will show a characteristic singlet for the methoxy group around 3.5-3.8 ppm and a vinyl proton signal.

    • Solution: Re-subject your product to the acidic hydrolysis conditions. Monitor the reaction by TLC or NMR until the enol ether is fully consumed.

  • Acetal Formation: If the hydrolysis is performed in an alcohol solvent (e.g., methanol or ethanol) under acidic conditions, the aldehyde product can react to form an acetal. The aldehyde can also react with the starting alcohol, 2-(1-Methylcyclobutyl)ethanol, if it is present as an impurity.

    • Solution: Perform the hydrolysis in a non-alcoholic solvent system (e.g., THF/water or acetone/water). If acetal formation is suspected, it can sometimes be reversed by treatment with aqueous acid, though this can be low-yielding.

Potential Side Reactions During Wittig Homologation:

Wittig Side Reactions Ketone 1-Methylcyclobutanone Wittig Wittig Reaction (+ Ph3P=CHOCH3) Ketone->Wittig EnolEther Enol Ether Intermediate Wittig->EnolEther Hydrolysis Acidic Hydrolysis (e.g., HCl/H2O) EnolEther->Hydrolysis Aldehyde Target Aldehyde Hydrolysis->Aldehyde Acetal Acetal Side-Product Hydrolysis->Acetal Side Reaction AlcoholSolvent Alcohol Solvent (e.g., MeOH) AlcoholSolvent->Acetal

Caption: Possible reaction pathway and a common side reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Homologation

This two-step procedure is adapted from analogous syntheses.[1]

Step 1: Synthesis of 1-(methoxymethylene)-1-methylcyclobutane

  • To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 eq.) in anhydrous THF (5 mL per mmol of phosphonium salt) under an argon atmosphere at 0 °C, add a strong base such as n-butyllithium (1.1 eq.) dropwise.

  • Allow the resulting deep red solution to stir at 0 °C for 30 minutes.

  • Add a solution of 1-methylcyclobutanone (1.0 eq.) in anhydrous THF (2 mL per mmol of ketone) dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude enol ether is often used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Dissolve the crude enol ether from the previous step in a mixture of THF and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a strong acid (e.g., 2M HCl, a few drops).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.

  • Once the reaction is complete (typically 1-4 hours), neutralize the acid with a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure.

  • Purify the crude aldehyde by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Oxidation of 2-(1-Methylcyclobutyl)ethanol

This protocol uses a mild oxidizing agent to minimize over-oxidation.

  • To a solution of 2-(1-methylcyclobutyl)ethanol (1.0 eq.) in anhydrous dichloromethane (10 mL per mmol of alcohol) at 0 °C, add Dess-Martin Periodinane (1.1 eq.) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC, typically 1-3 hours).

  • Quench the reaction by adding a saturated solution of sodium thiosulfate and a saturated solution of sodium bicarbonate.

  • Stir vigorously until the solid dissolves.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure.

  • Purify the crude aldehyde by vacuum distillation or column chromatography.

General Synthesis Workflow:

Synthesis Workflow cluster_0 Route 1: Wittig Homologation cluster_1 Route 2: Alcohol Oxidation Ketone 1-Methylcyclobutanone Wittig Wittig Reaction Ketone->Wittig Ylide Generate Ylide (Ph3P=CHOCH3) Ylide->Wittig Hydrolysis Acidic Hydrolysis Wittig->Hydrolysis Aldehyde This compound Hydrolysis->Aldehyde Alcohol 2-(1-Methylcyclobutyl)ethanol Oxidation Mild Oxidation (e.g., DMP, Swern) Alcohol->Oxidation Oxidation->Aldehyde

Caption: Overview of the two primary synthetic routes.

References

Technical Support Center: Purification of 2-(1-Methylcyclobutyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of 2-(1-Methylcyclobutyl)acetaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Purity After Distillation Co-distillation with impurities of similar boiling points (e.g., corresponding alcohol).- Perform a chemical wash (e.g., with sodium bisulfite or dilute sodium bicarbonate) prior to distillation to remove acidic or reactive impurities.[1] - Utilize fractional distillation with a high-efficiency column.
Product Degradation During Column Chromatography The aldehyde is sensitive to the stationary phase (e.g., silica gel can be acidic).[2]- Neutralize the silica gel with a small amount of triethylamine in the eluent.[2] - Consider using a less acidic stationary phase, such as alumina.[2] - Minimize the time the compound spends on the column.
Formation of Acid Impurity Oxidation of the aldehyde by exposure to air.[1]- Handle and store the aldehyde under an inert atmosphere (e.g., nitrogen or argon). - Use freshly distilled or deoxygenated solvents. - Remove acidic impurities by washing the crude product with a 10% sodium bicarbonate solution.[1]
Incomplete Reaction/Low Yield Steric hindrance of the cyclobutyl group slowing down reactions used for purification (e.g., derivatization).- Increase reaction time or temperature for derivatization/purification reactions. - Use a purification method that is less sensitive to steric hindrance, such as liquid-liquid extraction with bisulfite.[3][4]
Emulsion Formation During Aqueous Wash Presence of surfactants or amphiphilic impurities.- Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Centrifuge the mixture at low speed to separate the layers.
Solid Precipitate During Bisulfite Extraction The bisulfite adduct of the sterically hindered aldehyde may be insoluble in both the aqueous and organic layers.[5]- Filter the entire mixture through a pad of Celite to remove the insoluble adduct.[5] - The aldehyde can be recovered from the filtered solid by treatment with a base (e.g., NaOH).[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities include the corresponding alcohol (2-(1-methylcyclobutyl)ethanol) from the reduction of the aldehyde, the corresponding carboxylic acid (2-(1-methylcyclobutyl)acetic acid) from oxidation, and products from self-condensation (aldol reaction).[1]

Q2: Can I purify this compound using standard silica gel column chromatography?

A2: While possible, it can be challenging. Aldehydes, particularly sterically hindered ones, can be sensitive to the acidic nature of silica gel, leading to degradation.[2] It is recommended to use a deactivated stationary phase (e.g., alumina or triethylamine-treated silica) and a non-polar eluent system.[2]

Q3: Is bisulfite extraction a suitable purification method for this sterically hindered aldehyde?

A3: Yes, liquid-liquid extraction using sodium bisulfite is a highly effective method for purifying aldehydes, including sterically hindered ones like neopentyl aldehydes.[3][4] This method relies on the formation of a water-soluble bisulfite adduct, which allows for the separation of the aldehyde from non-polar impurities.[3][4][5]

Q4: How can I regenerate the pure aldehyde from its bisulfite adduct?

A4: The aldehyde can be recovered from the aqueous layer containing the bisulfite adduct by making the solution basic, typically by adding sodium hydroxide (NaOH) until the pH is strongly basic.[5] This reverses the reaction and allows the aldehyde to be extracted into an organic solvent.[5]

Q5: What is the best way to store purified this compound?

A5: Due to its susceptibility to oxidation, the purified aldehyde should be stored under an inert atmosphere (nitrogen or argon) at a low temperature (0-8 °C is often recommended for similar compounds) in a tightly sealed container to minimize exposure to air and moisture.

Experimental Protocols

Protocol 1: Purification via Sodium Bisulfite Extraction

This protocol is adapted from established methods for the purification of sterically hindered aldehydes.[3][4][6]

  • Dissolution: Dissolve the crude this compound in a water-miscible solvent like methanol or dimethylformamide (DMF is often better for aliphatic aldehydes).[5][6]

  • Adduct Formation: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 30-60 seconds.[6]

  • Extraction: Add an immiscible organic solvent (e.g., hexanes or a mixture of ethyl acetate and hexanes) and deionized water. Shake the funnel again to partition the components.[6] The bisulfite adduct of the aldehyde will move to the aqueous layer.

  • Separation: Allow the layers to separate and drain the aqueous layer containing the aldehyde adduct. The organic layer containing the impurities can be discarded.

  • Regeneration: To recover the purified aldehyde, add an organic solvent (e.g., diethyl ether or ethyl acetate) to the aqueous layer and basify with a 50% NaOH solution until the pH is approximately 12.[6]

  • Final Extraction and Drying: Shake the separatory funnel to extract the liberated aldehyde into the organic layer. Separate the layers and wash the organic layer with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Visualizations

Purification Workflow

PurificationWorkflow General Purification Workflow for this compound crude_product Crude Product (Aldehyde + Impurities) pre_treatment Pre-treatment (e.g., NaHCO3 wash for acid removal) crude_product->pre_treatment purification_method Choose Purification Method pre_treatment->purification_method distillation Fractional Distillation purification_method->distillation Boiling point differences column Column Chromatography (Alumina or deactivated Silica) purification_method->column Polarity differences bisulfite Bisulfite Extraction purification_method->bisulfite Reactive separation pure_product Pure Aldehyde distillation->pure_product column->pure_product bisulfite->pure_product TroubleshootingTree Troubleshooting Purification Issues start Low Purity? acid_impurity Acidic Impurity Present? start->acid_impurity Yes pure pure start->pure No alcohol_impurity Alcohol Impurity Present? acid_impurity->alcohol_impurity No sol_bicarb Wash with NaHCO3 solution acid_impurity->sol_bicarb Yes degradation Product Degradation? alcohol_impurity->degradation No sol_distill Improve Fractional Distillation alcohol_impurity->sol_distill Yes sol_inert Use Inert Atmosphere & Deactivated Silica/Alumina degradation->sol_inert Yes sol_bisulfite Use Bisulfite Extraction degradation->sol_bisulfite If all else fails

References

stability issues of 2-(1-Methylcyclobutyl)acetaldehyde during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(1-Methylcyclobutyl)acetaldehyde during storage. Researchers, scientists, and drug development professionals can use this information to mitigate degradation and ensure the quality of their experimental results.

Troubleshooting Guide

Issue: I observe a decrease in the purity of my this compound sample over time, even when stored in the refrigerator.

  • Potential Cause 1: Autoxidation. Aldehydes are susceptible to autoxidation, a reaction with atmospheric oxygen, which can occur even at refrigerated temperatures.[1] This process leads to the formation of peroxy acids and carboxylic acids.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen).[2] If the vial has been opened, purge the headspace with an inert gas before resealing.

    • Antioxidant Addition: Consider adding a suitable antioxidant, such as butylated hydroxytoluene (BHT), at a low concentration (e.g., 100-500 ppm) to inhibit radical chain reactions.

    • Peroxide Check: Test the sample for the presence of peroxides using peroxide test strips or a more quantitative method like the one detailed in the Experimental Protocols section.

Issue: The viscosity of my liquid this compound sample has increased, or I observe the formation of a solid precipitate.

  • Potential Cause: Polymerization. Aldehydes can undergo polymerization to form trimers (trioxanes) or higher molecular weight polymers.[3][4] This process can be catalyzed by acidic or basic impurities.

  • Troubleshooting Steps:

    • pH Neutrality: Ensure the storage container is neutral and free of acidic or basic residues. Use high-quality, neutral glass vials.

    • Stabilizer Addition: For long-term storage, consider adding a stabilizer that inhibits polymerization. Triethanolamine or dimethylethanolamine at low concentrations (20-100 ppm) have been shown to be effective for other aldehydes.[5][6]

    • Solubilization and Analysis: If a precipitate has formed, attempt to dissolve a small amount in a suitable solvent and analyze it by techniques like NMR or Mass Spectrometry to confirm if it is a polymeric form of the aldehyde.

Issue: I am seeing unexpected peaks in my chromatogram (GC/HPLC) when analyzing my stored sample.

  • Potential Cause: Degradation Products. The new peaks likely correspond to degradation products such as the carboxylic acid from oxidation or various oligomers from polymerization.

  • Troubleshooting Steps:

    • Peak Identification: If possible, identify the new peaks using a mass spectrometer detector coupled to your chromatograph. The expected mass of the carboxylic acid (2-(1-methylcyclobutyl)acetic acid) would be 128.17 g/mol .

    • Purity Re-assessment: Re-quantify the purity of your main compound, excluding the impurity peaks.

    • Purification: If the purity is unacceptably low, consider re-purifying the aldehyde by distillation. Note that heating can also promote degradation, so distillation should be performed under vacuum and at the lowest possible temperature.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored at 2-8°C under an inert atmosphere (argon or nitrogen).[2][7] The container should be tightly sealed and protected from light.

Q2: How can I prevent the oxidation of my aldehyde?

A2: The most effective method is to minimize its exposure to oxygen. This can be achieved by storing it under an inert atmosphere and using sealed vials with airtight septa.[2] For extended storage, the addition of an antioxidant can be beneficial.

Q3: What are the signs of degradation?

A3: Visual signs include a change in color, an increase in viscosity, or the formation of a precipitate.[3] Instrumental analysis (GC or HPLC) may show a decrease in the main peak area and the appearance of new peaks corresponding to impurities.

Q4: Can I use stabilizers with this compound?

A4: Yes, stabilizers can be used to inhibit both oxidation and polymerization. The choice of stabilizer will depend on the intended downstream application. It is crucial to use a minimal effective concentration to avoid interference with your experiments.

Q5: How often should I check the purity of my stored aldehyde?

A5: For critical applications, it is advisable to check the purity before each use, especially if the container has been opened multiple times. For long-term storage, a periodic check (e.g., every 3-6 months) is recommended.

Data Presentation

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature2-8°CReduces reaction rates of degradation pathways.[2][7]
AtmosphereInert (Argon, Nitrogen)Prevents autoxidation by excluding oxygen.[2]
ContainerTightly sealed, amber glass vialPrevents exposure to air and light.
Light ExposureStore in the darkLight can initiate and accelerate autoxidation.[1]

Table 2: Potential Stabilizers for Aldehydes

StabilizerTypical ConcentrationTarget Degradation PathwayReference
Triethanolamine20-100 ppmPolymerization, Autocondensation[5][6]
Dimethylethanolamine20-100 ppmPolymerization, Autocondensation[5][6]
Butylated Hydroxytoluene (BHT)100-500 ppmAutoxidationN/A
Hydroquinone100-500 ppmAutoxidation[3]

Disclaimer: The effectiveness of these stabilizers should be verified for this compound in your specific application.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

  • Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5) is suitable.

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 280°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute.

    • Carrier Gas: Helium or Hydrogen.

  • Injection: Inject 1 µL of the prepared sample.

  • Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Semi-Quantitative Peroxide Value Test

  • Materials: Peroxide test strips (available from various chemical suppliers).

  • Procedure:

    • Dip the test strip into the neat this compound sample for the time specified by the manufacturer (usually 1-2 seconds).

    • Remove the strip and allow the color to develop for the recommended time.

    • Compare the color of the strip to the color chart provided with the kit to estimate the peroxide concentration.

  • Interpretation: A positive test for peroxides indicates that oxidation has occurred and the sample may be degrading.

Visualizations

Autoxidation_Pathway Aldehyde This compound Peroxy_Radical Acylperoxy Radical Aldehyde->Peroxy_Radical Initiation (light, heat) Oxygen Oxygen (O2) Oxygen->Peroxy_Radical Peroxy_Acid Peroxyacetic Acid Derivative Peroxy_Radical->Peroxy_Acid + Aldehyde Carboxylic_Acid 2-(1-Methylcyclobutyl)acetic Acid Peroxy_Acid->Carboxylic_Acid Oxidation

Caption: Autoxidation pathway of this compound.

Polymerization_Pathway Monomer Aldehyde Monomer Dimer Dimer Monomer->Dimer Catalyst (acid/base) Trimer Cyclic Trimer (Trioxane) Dimer->Trimer Polymer Higher Polymer Dimer->Polymer Trimer->Polymer

Caption: Polymerization pathway of this compound.

Experimental_Workflow Start Stored Sample Visual_Inspection Visual Inspection Start->Visual_Inspection Purity_Analysis Purity Analysis (GC/HPLC) Visual_Inspection->Purity_Analysis Peroxide_Test Peroxide Test Purity_Analysis->Peroxide_Test Decision Purity Acceptable? Peroxide_Test->Decision Use Use in Experiment Decision->Use Yes Purify Purify or Discard Decision->Purify No

References

Technical Support Center: Synthesis of 2-(1-Methylcyclobutyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(1-methylcyclobutyl)acetaldehyde. Our aim is to help you prevent common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary and most effective methods for the synthesis of this compound are:

  • Oxidation of 2-(1-Methylcyclobutyl)ethanol: This is a widely used method where the corresponding primary alcohol is oxidized to the aldehyde.[1][2][3][4][5] The choice of oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.[4][6]

  • Hydroformylation of 1-Methylcyclobutylethylene: This industrial process involves the addition of a formyl group and a hydrogen atom across the double bond of the alkene.[7][8][9] Careful selection of catalysts and ligands is necessary to control the regioselectivity of the reaction.[9]

Q2: What are the major side reactions to be aware of during the synthesis?

A2: The primary side reactions depend on the chosen synthetic route:

  • For the oxidation of 2-(1-methylcyclobutyl)ethanol:

    • Over-oxidation to Carboxylic Acid: The most common side reaction is the further oxidation of the desired aldehyde to 2-(1-methylcyclobutyl)acetic acid.[6] This is particularly prevalent with strong oxidizing agents like potassium permanganate or chromic acid in aqueous conditions.[1][2]

    • Formation of Esters: If the oxidation is performed in an alcoholic solvent, there is a risk of forming an ester through reaction with the generated aldehyde.

  • For the hydroformylation of 1-methylcyclobutylethylene:

    • Formation of the Branched Isomer: The hydroformylation reaction can yield both the linear (desired) and branched (undesired) aldehyde isomers. The ratio of these isomers is highly dependent on the catalyst system and reaction conditions.[9]

    • Alkene Isomerization: The starting alkene may isomerize under the reaction conditions, leading to the formation of other aldehydes.

    • Alkane Formation: Reduction of the alkene to the corresponding alkane can occur as a competing reaction.

Q3: How can I purify the final product, this compound?

A3: Aldehydes can be challenging to purify due to their reactivity. Fractional distillation under a dry, inert atmosphere (like nitrogen or argon) is a common and effective method.[10] It is advisable to use a column with good theoretical plate count for efficient separation from starting materials and byproducts. To prevent polymerization or degradation, it is recommended to store the purified aldehyde at low temperatures.

Troubleshooting Guides

Problem: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using TLC or GC to ensure it has gone to completion. If the reaction has stalled, consider adding more reagent or extending the reaction time.
Over-oxidation (Oxidation Route) Use a milder oxidizing agent such as Pyridinium Chlorochromate (PCC) or a Swern oxidation.[2][4] Ensure anhydrous conditions, as water can promote over-oxidation with some reagents.[1]
Poor Regioselectivity (Hydroformylation Route) Optimize the catalyst and ligand system. Bulky phosphine or phosphite ligands often favor the formation of the linear aldehyde.[9] Adjusting the temperature and pressure of CO and H₂ can also influence the linear-to-branched ratio.[9]
Product Loss During Workup Aldehydes can be volatile. Ensure efficient condensation during any distillation steps. Avoid overly acidic or basic conditions during aqueous workup to prevent aldol condensation or other side reactions.
Impure Starting Materials Verify the purity of your starting materials (alcohol or alkene) before beginning the synthesis. Impurities can interfere with the reaction and lead to lower yields.
Problem: Presence of Significant Impurities in the Final Product
Observed Impurity Potential Cause & Identification Recommended Action
2-(1-Methylcyclobutyl)acetic acid Cause: Over-oxidation of the aldehyde.[6] Identification: A broad peak in the ¹H NMR spectrum around 10-12 ppm and a characteristic C=O stretch in the IR spectrum around 1700-1725 cm⁻¹.Use a milder oxidizing agent and strictly anhydrous conditions.[1][2] The carboxylic acid can be removed by washing the organic phase with a dilute solution of sodium bicarbonate.
Branched Aldehyde Isomer Cause: Poor regioselectivity during hydroformylation. Identification: Complex multiplets in the aldehyde region of the ¹H NMR spectrum and similar fragmentation patterns in GC-MS.Modify the hydroformylation catalyst and reaction conditions to favor the linear product.[9] Careful fractional distillation may be required to separate the isomers.
Unreacted Starting Material Cause: Incomplete reaction. Identification: Characteristic peaks of the starting alcohol or alkene in the NMR and GC-MS spectra.Increase the reaction time, temperature (if appropriate for the chosen method), or the stoichiometry of the reagents.
High Molecular Weight Species Cause: Aldol condensation products. Identification: Peaks corresponding to larger molecules in the GC-MS analysis.Maintain a neutral or slightly acidic pH during workup and purification. Keep the reaction and workup temperatures low.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 2-(1-Methylcyclobutyl)ethanol

This protocol utilizes Pyridinium Chlorochromate (PCC), a mild oxidizing agent, to minimize over-oxidation.

Reagents and Materials:

  • 2-(1-Methylcyclobutyl)ethanol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-(1-methylcyclobutyl)ethanol in anhydrous DCM.

  • Add PCC in one portion to the stirred solution. The mixture will become a dark brown slurry.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.

  • Wash the silica gel plug with additional diethyl ether to ensure complete recovery of the product.

  • Combine the organic filtrates and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude aldehyde by fractional distillation under reduced pressure to obtain this compound.

Protocol 2: Synthesis via Hydroformylation of 1-Methylcyclobutylethylene

This protocol is a general guideline for a rhodium-catalyzed hydroformylation reaction. The specific ligand and conditions may require optimization.

Reagents and Materials:

  • 1-Methylcyclobutylethylene

  • A suitable rhodium precursor (e.g., Rh(CO)₂(acac))

  • A phosphine or phosphite ligand (e.g., triphenylphosphine or a bulky phosphite)

  • Anhydrous toluene or other suitable solvent

  • Syngas (a mixture of CO and H₂)

  • High-pressure reactor (autoclave)

Procedure:

  • In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the rhodium precursor, the ligand, and the anhydrous solvent.

  • Add the 1-methylcyclobutylethylene to the reactor.

  • Seal the reactor and purge it several times with syngas.

  • Pressurize the reactor with the desired pressure of syngas (e.g., 20-50 bar) and heat to the desired temperature (e.g., 80-120 °C).[9]

  • Maintain the reaction under vigorous stirring for the specified time, monitoring the pressure drop to gauge the reaction progress.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • The reaction mixture can be analyzed by GC to determine the conversion and the ratio of linear to branched aldehydes.

  • The catalyst can be removed by various methods, and the product can be purified by fractional distillation.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthesis Methods A 2-(1-Methylcyclobutyl)ethanol C Oxidation (e.g., PCC, Swern) A->C B 1-Methylcyclobutylethylene D Hydroformylation (e.g., Rh-catalyzed) B->D E This compound C->E D->E F Purification (Fractional Distillation) E->F

Caption: Workflow for the synthesis of this compound.

Side_Reactions A 2-(1-Methylcyclobutyl)ethanol B Oxidation A->B C This compound B->C D Over-oxidation (Strong Oxidants) C->D F Aldol Condensation (Base/Acid) C->F E 2-(1-Methylcyclobutyl)acetic acid D->E G Dimer/Polymer F->G

Caption: Potential side reactions during the oxidation route.

Troubleshooting_Tree A Low Yield or Impure Product B Identify Synthesis Route A->B C Oxidation B->C Oxidation D Hydroformylation B->D Hydroformylation E Check for Carboxylic Acid Impurity C->E G Check Linear:Branched Ratio D->G F Use Milder Oxidizing Agent E->F Yes I Check for Unreacted Starting Material E->I No H Optimize Catalyst/Ligand G->H Low G->I High J Increase Reaction Time/Reagent I->J Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Enantioselective Synthesis of 2-(1-Methylcyclobutyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the enantioselective synthesis of 2-(1-Methylcyclobutyl)acetaldehyde. The information is based on established principles of asymmetric α-alkylation of aldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high enantioselectivity for the synthesis of this compound?

A1: The main challenges include:

  • Aldehyde Sensitivity: Aldehydes are prone to side reactions such as self-condensation (aldol reaction) and oxidation.

  • Racemic Background Reaction: Uncatalyzed or poorly catalyzed reactions can lead to a racemic mixture, lowering the overall enantiomeric excess (ee).

  • Catalyst Inhibition: Impurities in reagents or solvents can inhibit catalyst activity.

  • Substrate-Specific Optimization: The optimal reaction conditions (catalyst, solvent, temperature) are often highly substrate-dependent.

Q2: Which catalytic systems are recommended for the enantioselective α-alkylation of aldehydes to produce this compound?

A2: A highly effective approach involves a triple catalytic system combining photoredox, enamine, and hydrogen-atom transfer (HAT) catalysis. Chiral imidazolidinones or prolinol derivatives are commonly used as the organocatalyst to induce chirality.

Q3: How can I minimize the formation of side products?

A3: To minimize side products:

  • Ensure all reagents and solvents are pure and dry.

  • Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Optimize the reaction temperature; lower temperatures often favor the desired enantioselective pathway.

  • Carefully control the addition rate of reagents.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Enantioselectivity (ee%) 1. Suboptimal Catalyst: The chosen chiral organocatalyst may not be ideal for this specific substrate. 2. Incorrect Catalyst Loading: Too low a catalyst concentration can lead to a dominant background reaction. 3. Reaction Temperature: Higher temperatures can decrease enantioselectivity. 4. Solvent Effects: The polarity and nature of the solvent can significantly impact the transition state geometry.1. Screen a variety of chiral organocatalysts (e.g., different imidazolidinones or prolinol derivatives). 2. Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). 3. Perform the reaction at a lower temperature (e.g., decrease from room temperature to 0°C or -20°C). 4. Screen different solvents with varying polarities.
Low Yield 1. Poor Catalyst Activity: The catalyst may be poisoned by impurities. 2. Inefficient Light Source (for photocatalysis): The light source may not have the appropriate wavelength or intensity. 3. Decomposition of Reactants or Products: The aldehyde starting material or the chiral product may be unstable under the reaction conditions. 4. Inefficient Hydrogen Atom Transfer (HAT): The HAT catalyst may not be effective.1. Purify all reagents and solvents. Ensure the reaction is performed under an inert atmosphere. 2. Verify the specifications of the light source and ensure proper irradiation of the reaction mixture. 3. Analyze the reaction mixture at different time points to check for degradation. Consider using milder reaction conditions. 4. Screen different HAT catalysts (e.g., various thiols).
Inconsistent Results 1. Variability in Reagent Quality: Impurities in different batches of reagents or solvents. 2. Atmospheric Contamination: Inconsistent exclusion of air and moisture. 3. Mixing Efficiency: Inconsistent stirring can lead to localized concentration gradients.1. Use reagents from a single, trusted supplier and purify them if necessary. 2. Employ rigorous techniques for maintaining an inert atmosphere (e.g., use of a glovebox or Schlenk line). 3. Ensure consistent and efficient stirring for all reactions.

Quantitative Data Summary

The following table summarizes representative data for the enantioselective α-alkylation of aldehydes using a triple catalytic system, which can serve as a benchmark for optimizing the synthesis of this compound.

Organocatalyst Substrate Yield (%) ee (%) Reference
Chiral ImidazolidinoneCyclohexanecarboxaldehyde6495
Chiral ImidazolidinoneSubstituted Pyrrolidine9184
(R)-2-tert-butyl-3-methylimidazolidin-4-oneTetrasubstituted Olefin6050

Experimental Protocols

General Procedure for Enantioselective α-Alkylation of an Aldehyde using Triple Catalysis

Materials:

  • Aldehyde substrate

  • Alkene coupling partner (e.g., 1-methylcyclobutene for the target synthesis)

  • Chiral organocatalyst (e.g., chiral imidazolidinone)

  • Photoredox catalyst (e.g., an iridium complex)

  • Hydrogen-atom transfer (HAT) catalyst (e.g., a thiol)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the chiral organocatalyst, photoredox catalyst, and HAT catalyst.

  • Seal the vial and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent, followed by the aldehyde substrate and the alkene coupling partner via syringe.

  • Stir the reaction mixture at the desired temperature.

  • Irradiate the mixture with a visible light source.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).

  • Upon completion, quench the reaction and purify the product using column chromatography.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC.

Visualizations

Triple_Catalytic_Cycle cluster_enamine Enamine Cycle cluster_photoredox Photoredox Cycle cluster_hat HAT Cycle reactant_node reactant_node catalyst_node catalyst_node intermediate_node intermediate_node product_node product_node Aldehyde Aldehyde Enamine Enamine Intermediate Aldehyde->Enamine + Organocatalyst Organocatalyst Chiral Organocatalyst Iminium Iminium Ion Enamine->Iminium Oxidation Carbon_Radical Carbon Radical Enamine->Carbon_Radical + Olefin Product α-Alkylated Aldehyde Iminium->Product Hydrolysis PC Photocatalyst (Ir) PC_excited Excited PC* PC->PC_excited Visible Light PC_excited->Enamine SET PC_reduced Reduced PC PC_excited->PC_reduced - e- PC_reduced->PC + e- Thiol Thiol (HAT Catalyst) Thiyl_Radical Thiyl Radical Thiol->Thiyl_Radical - H• Thiyl_Radical->PC_reduced Regeneration Thiyl_Radical->Thiol + H• Carbon_Radical->Iminium Trapped by HAT

Caption: Triple catalytic cycle for enantioselective α-alkylation of aldehydes.

Troubleshooting_Workflow start_node start_node decision_node decision_node action_node action_node result_node result_node issue_node issue_node Start Start Synthesis Check_ee Is ee% > 90%? Start->Check_ee Check_Yield Is Yield > 80%? Check_ee->Check_Yield Yes Low_ee Low Enantioselectivity Check_ee->Low_ee No Low_Yield Low Yield Check_Yield->Low_Yield No Successful_Synthesis Successful Synthesis Check_Yield->Successful_Synthesis Yes Optimize_Catalyst Screen Organocatalysts Low_ee->Optimize_Catalyst Purify_Reagents Purify Reagents & Solvents Low_Yield->Purify_Reagents Optimize_Temp Lower Reaction Temperature Optimize_Catalyst->Optimize_Temp Optimize_Solvent Screen Solvents Optimize_Temp->Optimize_Solvent Optimize_Solvent->Start Check_Light_Source Verify Light Source Purify_Reagents->Check_Light_Source Check_Light_Source->Start

Caption: Troubleshooting workflow for low enantioselectivity or yield.

Technical Support Center: Catalyst Selection for 2-(1-Methylcyclobutyl)acetaldehyde Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1-Methylcyclobutyl)acetaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during catalytic reactions with this sterically hindered aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in catalyst selection for reactions with this compound?

A1: The primary challenge arises from the steric hindrance caused by the 1-methylcyclobutyl group at the α-position to the carbonyl. This steric bulk can significantly impact catalyst activity and selectivity. Key challenges include:

  • Reduced Reactivity: The bulky substituent can hinder the approach of reactants and catalysts to the carbonyl group, slowing down reaction rates.

  • Selectivity Issues: In reactions involving the formation of new stereocenters, achieving high diastereo- and enantioselectivity can be difficult due to the complex steric environment.

  • Catalyst Deactivation: The substrate or intermediates may strongly adsorb to the catalyst's active sites, leading to poisoning and a loss of catalytic activity.[1]

Q2: Which types of catalysts are generally recommended for reactions of α-branched aldehydes like this compound?

A2: Both organocatalysts and metal-based catalysts have shown promise for reactions of α-branched aldehydes.

  • Organocatalysts: N-heterocyclic carbenes (NHCs) are effective for oxidation reactions.[2][3] Chiral primary and secondary amines, as well as chiral phosphoric acids, are often used for asymmetric α-functionalization reactions.

  • Metal-Based Catalysts: Palladium, rhodium, ruthenium, and manganese complexes are commonly employed for hydrogenation and transfer hydrogenation reactions.[4][5] For certain C-C bond-forming reactions, dual catalysis systems combining a metal catalyst with an organocatalyst can be effective.

Troubleshooting Guides

Problem 1: Low or No Conversion in Catalytic Oxidation
Potential Cause Troubleshooting Step Rationale
Catalyst Incompatibility Switch to an N-heterocyclic carbene (NHC) catalyst.NHCs are known to be effective for the oxidation of sterically hindered aldehydes.[2][3]
Incorrect Oxidant Use a milder oxidant like manganese(IV) oxide (MnO2) in combination with the NHC catalyst.Stronger oxidants may lead to side reactions or catalyst degradation. MnO2 has been shown to be effective in NHC-catalyzed aldehyde oxidations.[2][3]
Catalyst Loading Too Low Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%).Sterically hindered substrates may require a higher catalyst concentration to achieve a reasonable reaction rate.
Insufficient Base Ensure an appropriate base (e.g., DBU) is used in sufficient quantity to generate the active carbene catalyst.The formation of the active NHC from its salt precursor requires a base.
Problem 2: Poor Selectivity in Asymmetric Hydrogenation
Potential Cause Troubleshooting Step Rationale
Inappropriate Ligand Screen a library of chiral phosphine ligands (e.g., BINAP, Josiphos) with a suitable metal precursor (e.g., Rh, Ru).The steric and electronic properties of the ligand are crucial for achieving high enantioselectivity in asymmetric hydrogenation.
Solvent Effects Test a range of solvents with varying polarity and coordinating ability (e.g., methanol, THF, toluene).The solvent can influence the conformation of the catalyst-substrate complex and thus the stereochemical outcome.
Hydrogen Pressure Too High/Low Optimize the hydrogen pressure. Start with a moderate pressure (e.g., 10-20 bar) and adjust as needed.Hydrogen pressure can affect the rate of competing reaction pathways and influence selectivity.
Incomplete Reduction to Saturated Alcohol If the desired product is the corresponding alcohol, ensure complete reduction of the aldehyde. If over-reduction of other functional groups is an issue, consider a milder reducing agent or catalyst.Aldehydes can be reduced to primary alcohols.[6] Catalyst choice can prevent over-reduction of other groups.[5]
Problem 3: Low Yield in Aldol Condensation
Potential Cause Troubleshooting Step Rationale
Steric Hindrance Preventing Enolate Formation Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate before adding the electrophile.Steric hindrance can make deprotonation at the α-carbon difficult with weaker bases.
Self-Condensation of the Aldehyde If reacting with another carbonyl compound (e.g., a ketone), slowly add the this compound to the reaction mixture containing the ketone and base.This keeps the concentration of the enolizable aldehyde low, minimizing self-condensation.
Unfavorable Reaction Equilibrium Consider running the reaction at a higher temperature to favor the dehydrated aldol condensation product, which is often more stable.The initial aldol addition can be reversible, and removing water drives the reaction forward.
Catalyst Choice For asymmetric aldol reactions, screen different proline-derived organocatalysts.Proline and its derivatives are effective catalysts for asymmetric aldol reactions, but the optimal catalyst may vary depending on the substrate.[7]

Data Presentation

Table 1: Representative Catalyst Performance in the Oxidation of Sterically Hindered Aldehydes

Catalyst SystemAldehyde SubstrateProductYield (%)Reference
NHC/MnO2PivalaldehydeMethyl pivaloateModerate[3]
NHC/MnO2CyclohexanecarboxaldehydeMethyl cyclohexanecarboxylate95[3]
TEMPO/NaOCl2,2-Dimethylpropanal2,2-Dimethylpropanoic acid>95Generic

Note: Data for this compound is not available in the cited literature; these examples with structurally similar, sterically hindered aldehydes are provided for guidance.

Table 2: Catalyst Systems for Asymmetric Hydrogenation of α-Branched Carbonyls

Catalyst/LigandSubstrate TypeProductEnantiomeric Excess (ee %)Reference
Ru-BINAPα-ketoestersα-hydroxyestersup to 99Generic
Rh-Josiphosα,β-unsaturated ketonesChiral saturated ketonesup to 99Generic
Mn-PNP Pincer ComplexAromatic aldehydesBenzylic alcoholsN/A (chemoselectivity focus)[5]

Note: These are examples of highly effective catalyst systems for related substrates. Optimization for this compound would be required.

Experimental Protocols

Protocol 1: General Procedure for NHC-Catalyzed Oxidation to an Ester

This protocol is adapted from the literature for the oxidation of unactivated aldehydes.[2][3]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the N-heterocyclic carbene precursor salt (e.g., a triazolium salt, 0.1 mmol) and a suitable base (e.g., DBU, 0.1 mmol) to the chosen solvent (e.g., dichloromethane, 2 mL). Stir for 10-15 minutes at room temperature to generate the active carbene catalyst.

  • Reaction Setup: To the catalyst solution, add the alcohol (e.g., methanol, 5 mmol) followed by this compound (1 mmol).

  • Oxidant Addition: Add manganese(IV) oxide (MnO2, 2-3 mmol) portion-wise over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the MnO2. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired ester.

Protocol 2: General Procedure for Asymmetric Hydrogenation

This is a general protocol and requires optimization of catalyst, ligand, solvent, and pressure.

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, dissolve the metal precursor (e.g., [Rh(COD)2]BF4, 0.01 mmol) and the chiral ligand (e.g., a chiral bisphosphine, 0.011 mmol) in a degassed solvent (e.g., methanol, 5 mL). Stir for 30 minutes.

  • Reaction Setup: In a high-pressure autoclave, add the substrate, this compound (1 mmol), dissolved in the chosen degassed solvent.

  • Catalyst Addition: Transfer the pre-formed catalyst solution to the autoclave via cannula.

  • Hydrogenation: Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 20 bar). Stir the reaction at the desired temperature (e.g., 25-50 °C).

  • Reaction Monitoring: Monitor the reaction by taking aliquots (after safely depressurizing and re-pressurizing the reactor) and analyzing by GC or NMR.

  • Workup and Purification: Once the reaction is complete, carefully vent the hydrogen and purge with an inert gas. Concentrate the reaction mixture and purify by column chromatography to isolate the chiral alcohol product. The enantiomeric excess can be determined by chiral HPLC or GC.

Visualizations

Experimental_Workflow_Oxidation cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Mix NHC precursor salt and base in solvent prep2 Stir to generate active carbene prep1->prep2 react1 Add alcohol and this compound prep2->react1 react2 Add MnO2 oxidant react1->react2 react3 Monitor by TLC/GC react2->react3 workup1 Filter through celite react3->workup1 workup2 Concentrate filtrate workup1->workup2 purify Column chromatography workup2->purify product product purify->product Isolated Ester

Caption: Workflow for NHC-catalyzed oxidation of this compound.

Catalyst_Selection_Logic start Define Reaction Goal for This compound goal_oxidation Oxidation to Carboxylic Acid/Ester start->goal_oxidation goal_reduction Reduction to Alcohol start->goal_reduction goal_cc C-C Bond Formation (e.g., Aldol) start->goal_cc cat_nhc Try N-Heterocyclic Carbene (NHC) Catalyst with mild oxidant (MnO2) goal_oxidation->cat_nhc cat_metal_hydride Consider Metal Hydrides (NaBH4) or Catalytic Hydrogenation goal_reduction->cat_metal_hydride cat_aldol Base-catalyzed (NaOH, LDA) or Organocatalyzed (Proline) goal_cc->cat_aldol trouble_oxidation Low Yield? - Increase catalyst loading - Check base cat_nhc->trouble_oxidation cat_asym_hydro Asymmetric Hydrogenation: (Rh, Ru, Ir) + Chiral Ligand cat_metal_hydride->cat_asym_hydro Need Asymmetry trouble_reduction Low Selectivity? - Screen ligands/solvents - Optimize H2 pressure cat_asym_hydro->trouble_reduction trouble_cc Side Reactions? - Use strong base (LDA) - Slow addition of aldehyde cat_aldol->trouble_cc

References

Technical Support Center: Synthesis of 2-(1-Methylcyclobutyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(1-Methylcyclobutyl)acetaldehyde. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on the critical role of solvent effects in achieving successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Two of the most plausible synthetic routes are the oxidation of a primary alcohol and the hydroformylation of an alkene.

  • Route 1: Oxidation of 2-(1-Methylcyclobutyl)ethanol. This is a common and effective method for synthesizing aldehydes. The choice of oxidizing agent and solvent is crucial to prevent over-oxidation to the carboxylic acid.

  • Route 2: Hydroformylation of 1-methyl-1-vinylcyclobutane. This method introduces a formyl group and a hydrogen atom across the double bond of the alkene precursor. This industrial process can be adapted for laboratory scale, with solvent and catalyst choice influencing regioselectivity.

Q2: How does the choice of solvent impact the oxidation of 2-(1-Methylcyclobutyl)ethanol?

A2: The solvent plays a critical role in the outcome of the oxidation reaction. For instance, in Pyridinium Chlorochromate (PCC) oxidations, the use of anhydrous dichloromethane is standard.[1][2][3] The absence of water prevents the formation of the aldehyde hydrate, which can be further oxidized to the corresponding carboxylic acid.[2][4] In contrast, using a solvent like dimethylformamide (DMF) with PCC can promote the over-oxidation to the carboxylic acid.[1] For Swern oxidations, dichloromethane is also a common solvent, along with THF and diethyl ether.[5] The low temperatures required for the Swern oxidation are more easily maintained in these solvents.

Q3: I am observing the formation of a carboxylic acid byproduct during the oxidation of 2-(1-Methylcyclobutyl)ethanol. How can I minimize this?

A3: The formation of a carboxylic acid is a common issue of over-oxidation. To minimize this:

  • Use a mild and selective oxidizing agent: Pyridinium Chlorochromate (PCC) is a good choice for stopping the oxidation at the aldehyde stage when used in an anhydrous solvent like dichloromethane.[1][2]

  • Ensure anhydrous conditions: Water can facilitate the over-oxidation of the aldehyde. Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control the reaction temperature: Running the reaction at the recommended temperature (often room temperature for PCC, or low temperatures like -78°C for Swern oxidation) can help prevent side reactions.

  • Avoid certain solvents: As mentioned, solvents like DMF can promote over-oxidation with PCC.[1]

Q4: What are the key considerations for solvent selection in the hydroformylation of 1-methyl-1-vinylcyclobutane?

A4: In hydroformylation, the solvent must dissolve the alkene substrate, the catalyst, and the synthesis gas (a mixture of carbon monoxide and hydrogen). The solvent can also influence the reaction rate and the regioselectivity (the ratio of the linear desired aldehyde to the branched isomer). For long-chain alkenes, achieving sufficient solubility can be challenging.[6] Biphasic systems, using a polar solvent for the catalyst and a nonpolar phase for the substrate and product, can facilitate catalyst recovery.[6] The choice of solvent can also affect the stability and activity of the catalyst.

Troubleshooting Guides

Route 1: Oxidation of 2-(1-Methylcyclobutyl)ethanol
Problem Possible Cause Troubleshooting Steps
Low or no conversion of the starting alcohol 1. Inactive oxidizing agent. 2. Insufficient amount of oxidizing agent. 3. Reaction temperature is too low.1. Use a fresh batch of the oxidizing agent. 2. Increase the molar equivalents of the oxidizing agent. 3. For PCC, ensure the reaction is at room temperature. For Swern, ensure proper formation of the active species at -78°C before adding the alcohol.
Formation of a significant amount of carboxylic acid 1. Presence of water in the reaction mixture. 2. Use of a non-selective oxidizing agent. 3. Inappropriate solvent choice (e.g., DMF with PCC).1. Use anhydrous solvents and reagents. Dry glassware thoroughly. 2. Switch to a milder oxidizing agent like PCC or perform a Swern oxidation. 3. Use dichloromethane as the solvent for PCC oxidation.
Difficult product isolation due to viscous byproducts Formation of reduced chromium salts (in PCC oxidation).Add an adsorbent like Celite or silica gel to the reaction mixture to simplify the filtration and removal of chromium byproducts.[1]
Formation of methylthiomethyl (MTM) ether byproduct in Swern Oxidation The reaction temperature was allowed to rise above -60°C.Maintain a cryogenic temperature (-78°C) throughout the addition of reagents. A rise in temperature can lead to the Pummerer rearrangement and subsequent side reactions.[5]
Route 2: Hydroformylation of 1-methyl-1-vinylcyclobutane
Problem Possible Cause Troubleshooting Steps
Low conversion of the alkene 1. Inactive or poisoned catalyst. 2. Insufficient pressure of synthesis gas (CO/H₂). 3. Low reaction temperature.1. Use a fresh or newly prepared catalyst. Ensure the substrate and solvent are free of impurities that could poison the catalyst. 2. Increase the pressure of the synthesis gas. 3. Gradually increase the reaction temperature within the recommended range for the chosen catalyst.
Low regioselectivity (formation of the branched aldehyde) 1. Inappropriate catalyst or ligand. 2. Suboptimal solvent.1. The choice of metal (e.g., rhodium vs. cobalt) and phosphine ligands can significantly influence regioselectivity. Bulky ligands often favor the formation of the linear aldehyde. 2. Screen different solvents. The polarity and coordinating ability of the solvent can affect the catalyst's selectivity.
Alkene isomerization or hydrogenation side reactions The catalyst system promotes these side reactions.Modify the catalyst system. For example, cobalt-phosphine modified catalysts can have increased hydrogenation activity.[7] Using a different ligand or metal may suppress these unwanted reactions.

Experimental Protocols

Protocol 1: Oxidation of 2-(1-Methylcyclobutyl)ethanol using Pyridinium Chlorochromate (PCC)
  • Preparation: In a round-bottom flask under an inert atmosphere, suspend Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Reaction: To the stirred suspension, add a solution of 2-(1-Methylcyclobutyl)ethanol (1 equivalent) in anhydrous DCM dropwise at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidation of 2-(1-Methylcyclobutyl)ethanol via Swern Oxidation
  • Activation of DMSO: In a three-neck flask under an inert atmosphere, dissolve oxalyl chloride (2 equivalents) in anhydrous dichloromethane and cool to -78°C (dry ice/acetone bath). To this, add a solution of dimethyl sulfoxide (DMSO) (3 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -60°C.

  • Addition of Alcohol: After stirring for 15-20 minutes, add a solution of 2-(1-Methylcyclobutyl)ethanol (1 equivalent) in anhydrous DCM dropwise, again keeping the temperature at -78°C.

  • Addition of Base: After another 30-45 minutes of stirring, add triethylamine (6 equivalents) dropwise.

  • Quenching and Work-up: Allow the reaction to warm to room temperature, then quench with water. Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by column chromatography.

Protocol 3: Hydroformylation of 1-methyl-1-vinylcyclobutane
  • Catalyst Preparation: In a high-pressure reactor under an inert atmosphere, dissolve the rhodium or cobalt catalyst (e.g., Rh(acac)(CO)₂) and the desired phosphine ligand in the chosen solvent (e.g., toluene, THF, or a biphasic system).

  • Reaction: Add the substrate, 1-methyl-1-vinylcyclobutane, to the reactor. Seal the reactor and purge several times with synthesis gas (1:1 CO/H₂).

  • Pressurization and Heating: Pressurize the reactor to the desired pressure (e.g., 10-100 atm) and heat to the reaction temperature (e.g., 40-150°C).

  • Monitoring: Monitor the reaction by observing the pressure drop and/or by taking samples for GC analysis.

  • Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas. Remove the solvent under reduced pressure and purify the product by distillation or column chromatography.

Quantitative Data on Solvent Effects (Illustrative Examples)

Table 1: Effect of Solvent on the Oxidation of a Primary Alcohol with PCC (Representative Data)

SolventDielectric ConstantReaction Time (h)Yield of Aldehyde (%)
Dichloromethane9.1295
Chloroform4.8392
Benzene2.3585
Tetrahydrofuran (THF)7.6488
Acetonitrile37.5290 (with some acid formation)

Note: This table presents illustrative data based on typical outcomes for PCC oxidations of primary alcohols. Actual results for 2-(1-Methylcyclobutyl)ethanol may vary.

Table 2: Influence of Solvent on Regioselectivity in the Hydroformylation of a Terminal Alkene (Representative Data)

SolventCatalyst SystemTemperature (°C)Pressure (bar)Linear:Branched Aldehyde Ratio
TolueneRh/PPh₃805090:10
Tetrahydrofuran (THF)Rh/PPh₃805085:15
EthanolRh/PPh₃805080:20
Water/Toluene (biphasic)Rh/TPPTS1004095:5

Note: This table provides representative data for the hydroformylation of terminal alkenes. The specific substrate, catalyst, and ligand will significantly influence the outcome.

Visualizations

experimental_workflow_oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Anhydrous Solvent and Reagents start->reagents oxidation Perform Oxidation (e.g., PCC or Swern) reagents->oxidation monitor Monitor Reaction by TLC/GC oxidation->monitor monitor->oxidation Incomplete workup Quench and Work-up monitor->workup Complete purify Column Chromatography or Distillation workup->purify end End Product purify->end

Caption: Experimental workflow for the synthesis of this compound via oxidation.

experimental_workflow_hydroformylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start catalyst Prepare Catalyst Solution in Chosen Solvent start->catalyst charge_reactor Charge Reactor with Catalyst and Alkene catalyst->charge_reactor pressurize Pressurize with CO/H₂ and Heat charge_reactor->pressurize monitor Monitor Pressure Drop and/or GC pressurize->monitor monitor->pressurize Incomplete depressurize Cool and Depressurize monitor->depressurize Complete purify Solvent Removal and Purification depressurize->purify end End Product purify->end solvent_effects_logic cluster_properties Solvent Properties cluster_outcomes Reaction Outcomes solvent Solvent Choice polarity Polarity / Dielectric Constant solvent->polarity coordination Coordinating Ability solvent->coordination proticity Aprotic vs. Protic solvent->proticity solubility Solubility of Reagents and Substrates solvent->solubility rate Reaction Rate polarity->rate selectivity Selectivity (e.g., Regio-, Chemo-) polarity->selectivity coordination->rate coordination->selectivity proticity->selectivity byproducts Byproduct Formation proticity->byproducts solubility->rate yield Product Yield solubility->yield

References

Technical Support Center: 2-(1-Methylcyclobutyl)acetaldehyde Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1-Methylcyclobutyl)acetaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the general stability and storage considerations for this compound?

A1: Like many aldehydes, this compound can be susceptible to oxidation and polymerization. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C) to minimize degradation. Aldehydes can form peroxides upon exposure to air, which can be hazardous.[1] It is good practice to test for the presence of peroxides before use, especially if the compound has been stored for an extended period.

Q2: My reaction mixture containing this compound turned viscous or solidified. What could be the cause?

A2: This could be due to aldol condensation or polymerization of the aldehyde, which can be catalyzed by acidic or basic conditions. If your reaction conditions are not neutral, this may be a significant side reaction. Ensure your reaction is run under appropriate pH control and that any acidic or basic reagents are neutralized during the workup as quickly as possible.

Q3: I am having trouble separating my product from the unreacted this compound. What purification strategies can I use?

A3: Aldehydes can sometimes be tricky to separate from reaction products, especially if they have similar polarities.

  • Bisulfite Adduct Formation: A classic method for removing aldehydes is to treat the reaction mixture with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a solid adduct which can be filtered off. The aldehyde can be regenerated from the adduct by treatment with acid or base, if needed.

  • Column Chromatography: Careful selection of the solvent system for flash column chromatography is crucial. The polarity of this compound is relatively low. A non-polar eluent system with a gradual increase in a more polar solvent should provide good separation.

  • Distillation: If your product is thermally stable and has a significantly different boiling point from the aldehyde, distillation under reduced pressure can be an effective purification method.

Troubleshooting Guides for Common Reactions

Grignard Reaction

Problem: Low yield of the desired secondary alcohol after reacting this compound with a Grignard reagent.

Possible Cause Troubleshooting Step
Enolization of the Aldehyde The Grignard reagent can act as a base and deprotonate the alpha-carbon of the aldehyde, leading to the formation of an enolate and quenching of the reagent. Perform the reaction at a low temperature (e.g., -78°C) to favor nucleophilic addition over deprotonation.
Steric Hindrance The 1-methylcyclobutyl group may sterically hinder the approach of the Grignard reagent to the carbonyl carbon. Use a less sterically hindered Grignard reagent if possible. Allow for a longer reaction time or a slight increase in temperature after the initial addition.
Impure Grignard Reagent The Grignard reagent may have decomposed due to exposure to moisture or air. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. Titrate the Grignard reagent before use to determine its exact concentration.
Workup Issues The product alcohol may be partially soluble in the aqueous layer during workup. Saturate the aqueous layer with NaCl to decrease the solubility of the organic product before extraction. Perform multiple extractions with an appropriate organic solvent.

Experimental Protocol: Grignard Reaction Workup

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and any unreacted Grignard reagent. Avoid using strong acids, which can cause side reactions.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (if the quench was acidic), water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography or distillation.

Workflow for Troubleshooting Grignard Reactions

start Low Yield in Grignard Reaction check_reagent Check Grignard Reagent Quality (Titration) start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup Procedure start->check_workup check_reagent->check_conditions impure_reagent Impure/Decomposed Reagent? check_reagent->impure_reagent use_fresh Use Freshly Prepared/ Titrated Grignard Reagent check_reagent->use_fresh temp_high Reaction Temp Too High? check_conditions->temp_high lower_temp Perform Reaction at -78°C check_conditions->lower_temp steric_hindrance Steric Hindrance an Issue? check_conditions->steric_hindrance product_loss Product Loss During Extraction? check_workup->product_loss improve_extraction Saturate Aqueous Layer with NaCl/ Increase Number of Extractions check_workup->improve_extraction final_analysis Purify and Characterize Product check_workup->final_analysis impure_reagent->check_conditions No impure_reagent->use_fresh Yes use_fresh->final_analysis temp_high->lower_temp Yes temp_high->steric_hindrance No lower_temp->final_analysis steric_hindrance->check_workup No modify_reagent Use Less Hindered Reagent/ Increase Reaction Time steric_hindrance->modify_reagent Yes modify_reagent->final_analysis product_loss->improve_extraction Yes product_loss->final_analysis No improve_extraction->final_analysis

Caption: Troubleshooting workflow for low-yielding Grignard reactions.

Wittig Reaction

Problem: Formation of a mixture of E/Z isomers or low yield of the desired alkene.

Possible Cause Troubleshooting Step
Ylide Stability The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphonium ylide. Stabilized ylides tend to give the E-alkene, while non-stabilized ylides favor the Z-alkene. Ensure you are using the correct type of ylide for your desired isomer.
Base Selection The choice of base for generating the ylide is critical. Strong, non-nucleophilic bases like n-butyllithium or sodium hydride are commonly used for non-stabilized ylides. For stabilized ylides, milder bases like sodium carbonate can be sufficient.
Side Reactions The presence of water or other protic sources can quench the ylide. Ensure all reagents and solvents are anhydrous.
Difficult Purification Triphenylphosphine oxide, a byproduct of the Wittig reaction, can be difficult to remove. It can often be removed by trituration with a non-polar solvent like diethyl ether or pentane, in which the oxide is poorly soluble. Alternatively, it can be removed by column chromatography.

Experimental Protocol: Wittig Reaction Workup

  • Quenching: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Solvent Removal: If a water-miscible solvent like THF was used, remove the bulk of the solvent under reduced pressure.

  • Extraction: Add water and a suitable organic solvent (e.g., hexanes, diethyl ether) and transfer to a separatory funnel. Extract the aqueous layer multiple times.

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.

  • Purification:

    • Triphenylphosphine Oxide Removal: If a precipitate (triphenylphosphine oxide) forms upon concentration, attempt to remove it by filtration after adding a non-polar solvent.

    • Chromatography: Purify the crude product by flash column chromatography.

Logical Relationship in Wittig Stereoselectivity

cluster_stabilized Stabilized Ylide cluster_nonstabilized Non-stabilized Ylide ylide Phosphonium Ylide stabilized Electron-withdrawing group (e.g., -COOR, -CN) ylide->stabilized non_stabilized Electron-donating group (e.g., -alkyl) ylide->non_stabilized e_alkene E-alkene (major product) stabilized->e_alkene leads to z_alkene Z-alkene (major product) non_stabilized->z_alkene leads to cluster_imine Imine Formation Considerations cluster_reduction Reduction Considerations start Starting Reductive Amination imine_formation Step 1: Imine Formation start->imine_formation reduction Step 2: Reduction imine_formation->reduction ph_control Control pH (5-6) imine_formation->ph_control dehydration Use Dehydrating Agent (e.g., Molecular Sieves) imine_formation->dehydration choose_reductant Choose Selective Reducing Agent reduction->choose_reductant final_product Desired Amine Product reduction->final_product Successful Reaction stab Sodium Triacetoxyborohydride (STAB) (Good for aldehydes) choose_reductant->stab nabh4 Sodium Borohydride (Can reduce aldehyde) choose_reductant->nabh4

References

Technical Support Center: Characterization of Impurities in 2-(1-Methylcyclobutyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the characterization of impurities in 2-(1-Methylcyclobutyl)acetaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and common types of impurities in this compound?

Impurities in this compound can originate from the synthetic route, degradation of the final product, or improper storage. A plausible synthetic route is the oxidation of 2-(1-Methylcyclobutyl)ethanol. Based on this, common impurities may include:

  • Starting Material: Unreacted 2-(1-Methylcyclobutyl)ethanol.

  • By-products:

    • 1-Methylcyclobutanol: From an alternative reaction pathway.

    • (1-Methylcyclobutyl)methanol: Another potential starting material or by-product.

  • Over-oxidation Product: 2-(1-Methylcyclobutyl)acetic acid.

  • Reagent-related Impurities: Residual oxidizing agents or their by-products.

  • Degradation Products: Aldehydes are susceptible to oxidation and polymerization.[1][2][3] Improper handling or storage can lead to the formation of the corresponding carboxylic acid or oligomeric/polymeric materials.

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

The most common and effective techniques for the analysis of volatile aldehydes and their impurities are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile impurities. Derivatization is often not required for volatile aldehydes, but can be used to improve chromatographic performance and sensitivity.

  • High-Performance Liquid Chromatography (HPLC) with UV or MS detection: This technique is particularly useful for non-volatile impurities, such as degradation products or over-oxidation products. Aldehydes have a weak UV chromophore, so derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is often employed to enhance detection by UV-Vis.[4][5][6]

Q3: How can I prepare my this compound sample for impurity analysis?

Sample preparation depends on the chosen analytical technique:

  • For GC-MS: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane, hexane, or MTBE). Ensure the chosen solvent does not co-elute with any of the impurities of interest.

  • For HPLC-UV (with derivatization): A derivatization step is typically required. A common method involves reacting the sample with DNPH in an acidic solution to form the corresponding hydrazones, which are then extracted and analyzed.[4][5]

Troubleshooting Guides

GC-MS Analysis

Issue: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Steps
Active sites in the injector or column Deactivate the inlet liner with a silylation reagent. If the problem persists, trim the first few centimeters of the column. Consider using a column specifically designed for active compounds.
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Injection Temperature If the temperature is too low, the sample may not vaporize completely. If it's too high, thermal degradation may occur. Optimize the injector temperature.
Improper Column Installation Reinstall the column, ensuring a clean, square cut and correct insertion depth into the injector and detector.

Issue: Inconsistent Peak Areas or Retention Times

Potential Cause Troubleshooting Steps
Leaks in the System Check for leaks at the septum, column fittings, and gas lines using an electronic leak detector.
Fluctuations in Carrier Gas Flow Ensure the gas cylinders have adequate pressure and that the gas regulators are functioning correctly.
Septum Issues A cored or leaking septum can cause variability. Replace the septum.
Dirty Syringe Clean the syringe or use a new one.

A general GC troubleshooting guide can provide additional insights.[7][8][9][10]

HPLC-UV Analysis (with DNPH Derivatization)

Issue: No or Low Signal for Aldehyde-DNPH Derivatives

Potential Cause Troubleshooting Steps
Incomplete Derivatization Reaction Ensure the pH of the reaction mixture is acidic. Check the concentration and freshness of the DNPH reagent. Optimize the reaction time and temperature.
Degradation of DNPH Derivatives DNPH derivatives can be light-sensitive. Protect samples from light during preparation and analysis.
Incorrect Wavelength Ensure the UV detector is set to the maximum absorbance wavelength for the DNPH derivatives (typically around 360-365 nm).
Sample Loss During Extraction Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure to ensure good recovery of the derivatives.

Issue: Extraneous Peaks in the Chromatogram

Potential Cause Troubleshooting Steps
Contaminated Reagents or Solvents Run a blank analysis with only the derivatization reagent and solvents to identify any background contamination. Use high-purity solvents and reagents.
Excess Derivatization Reagent An excess of DNPH can result in a large peak in the chromatogram. Optimize the amount of DNPH used.
Side Reactions The derivatization reaction may produce side products. This can sometimes be minimized by optimizing the reaction conditions.

For more general HPLC troubleshooting, refer to comprehensive guides.[11][12][13]

Experimental Protocols

GC-MS Method for Volatile Impurities

This method is suitable for the direct analysis of volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector: Split/Splitless

GC-MS Parameters:

Parameter Value
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 40 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 35 - 400 amu

Sample Preparation:

  • Prepare a 1000 ppm solution of the this compound sample in dichloromethane.

  • Vortex to ensure homogeneity.

  • Inject into the GC-MS system.

HPLC-UV Method for Non-Volatile Impurities (after DNPH Derivatization)

This method is suitable for the quantification of this compound and its potential carbonyl impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Detector: UV-Vis

HPLC Parameters:

Parameter Value
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 15 min, hold at 90% B for 5 min, return to 60% B over 1 min, hold at 60% B for 4 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 365 nm
Injection Volume 10 µL

Derivatization and Sample Preparation:

  • Prepare a stock solution of the sample in acetonitrile.

  • To 1 mL of the sample solution, add 1 mL of a solution of 2,4-dinitrophenylhydrazine in acetonitrile with a catalytic amount of sulfuric acid.

  • Vortex and allow the reaction to proceed at room temperature for 1 hour, protected from light.

  • Quench the reaction with a suitable quenching agent if necessary.

  • Dilute the derivatized sample with the initial mobile phase composition before injection.

Visualizations

Impurity_Characterization_Workflow cluster_0 Sample Analysis cluster_1 Data Evaluation cluster_2 Reporting & Action Sample This compound Sample GCMS GC-MS Analysis (Volatile Impurities) Sample->GCMS HPLC HPLC-UV/MS Analysis (Non-volatile Impurities) Sample->HPLC Identify Impurity Identification (Mass Spectra / Retention Time) GCMS->Identify HPLC->Identify Quantify Impurity Quantification (Peak Area) Identify->Quantify Report Generate Impurity Profile Report Quantify->Report Action Process Optimization / Specification Setting Report->Action

Caption: Workflow for the identification and characterization of impurities.

References

moisture sensitivity of 2-(1-Methylcyclobutyl)acetaldehyde reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(1-Methylcyclobutyl)acetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and reactivity of this compound, with a specific focus on its moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an aldehyde-containing organic compound characterized by a 1-methylcyclobutyl group attached to the alpha-carbon of acetaldehyde. This structural motif makes it a valuable building block in organic synthesis, particularly for the introduction of the methylcyclobutyl moiety into larger molecules. It can be used in various carbon-carbon bond-forming reactions, such as Wittig reactions, Grignard additions, and aldol condensations, to create complex molecular architectures relevant to pharmaceutical and materials science research.

Q2: How does the moisture sensitivity of this compound affect its reactivity?

A2: Like many aldehydes, this compound is susceptible to reaction with water. In the presence of moisture, it can reversibly form a geminal diol (hydrate).[1][2] This hydration process can be catalyzed by both acids and bases. The formation of the hydrate reduces the concentration of the active aldehyde, which can lead to lower reaction yields, slower reaction rates, and the formation of unwanted byproducts. The steric bulk of the 1-methylcyclobutyl group may influence the equilibrium of this hydration reaction.[2][3]

Q3: How can I detect the presence of water in my reaction setup?

A3: Several methods can be used to determine the water content in your solvents and reagents. Karl Fischer titration is a common and accurate method for quantifying moisture content.[4][5] For a more qualitative and rapid assessment, ¹H NMR spectroscopy can be utilized, as the chemical shift of the water proton signal can vary depending on its concentration and the solvent.[6][7][8] Additionally, commercially available water-sensitive indicator strips can provide a quick check for the presence of moisture.

Q4: What are the best practices for storing and handling this compound to minimize moisture exposure?

A4: To maintain the integrity of this compound, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is advisable to store it in a cool, dry place. When handling the compound, use anhydrous solvents and oven-dried glassware.[9] Transfers should be performed using syringe techniques under an inert atmosphere to prevent exposure to atmospheric moisture.

Troubleshooting Guides

Issue 1: Low or No Yield in a Wittig Reaction
Possible Cause Troubleshooting Step
Moisture Contamination Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Dry your phosphonium salt before use.
Inefficient Ylide Formation Use a sufficiently strong and anhydrous base (e.g., n-BuLi, NaH, KHMDS) to deprotonate the phosphonium salt. Ensure the reaction temperature for ylide formation is appropriate.
Steric Hindrance The bulky 1-methylcyclobutyl group may slow down the reaction.[10] Increase the reaction time and/or temperature. Consider using a less sterically hindered phosphonium ylide if possible.
Impure Aldehyde Purify the this compound by distillation or chromatography before use.
Issue 2: Multiple Products or Low Selectivity in a Grignard Reaction
Possible Cause Troubleshooting Step
Presence of Water Water will quench the Grignard reagent, reducing the effective concentration and leading to lower yields.[11][12][13] Use anhydrous solvents and meticulously dried glassware.
Enolization of the Aldehyde The Grignard reagent can act as a base and deprotonate the alpha-proton of the aldehyde, leading to the formation of an enolate and recovery of starting material upon workup.[14] Use a less sterically hindered Grignard reagent if possible and maintain a low reaction temperature.
Side Reactions Ensure the Grignard reagent is added slowly to the aldehyde solution to maintain a low concentration of the Grignard reagent and minimize side reactions.
Issue 3: Uncontrolled Polymerization or Side Reactions in Aldol Condensation
Possible Cause Troubleshooting Step
Excessive Base Concentration Use a catalytic amount of a suitable base (e.g., NaOH, LDA). A high concentration of base can promote side reactions.
Reaction Temperature Too High Aldol reactions can be exothermic. Maintain a low temperature to control the reaction rate and prevent unwanted side reactions.
Presence of Water in Base-Catalyzed Reaction While some aldol reactions are performed in aqueous or alcoholic media, for a controlled reaction, the amount of water should be carefully managed as it can affect the base concentration and reaction equilibrium.[15][16][17]

Data Presentation

Table 1: Illustrative Impact of Moisture on Wittig Reaction Yield

The following table demonstrates the typical effect of water on the yield of a Wittig reaction. While this data is for a different aldehyde, it illustrates the critical importance of anhydrous conditions.

Water Content in THF (ppm)Approximate Yield of Alkene (%)
< 10> 95
5080 - 85
10060 - 70
500< 20

Note: This data is representative and the actual impact of moisture on the yield of a Wittig reaction with this compound may vary.

Experimental Protocols

General Anhydrous Reaction Setup

For all reactions involving this compound, the following general procedure for setting up an anhydrous reaction is recommended:

  • Glassware Preparation: All glassware (flasks, dropping funnels, stir bars) should be oven-dried at >120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of dry inert gas (argon or nitrogen).

  • Inert Atmosphere: Assemble the glassware while flushing with a slow stream of inert gas. The reaction flask should be equipped with a septum or a gas inlet adapter connected to a bubbler to maintain a positive pressure of inert gas.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).

  • Reagent Transfer: Liquid reagents should be transferred using dry syringes. Solid reagents should be transferred under a positive flow of inert gas.

Protocol 1: Wittig Reaction

This protocol describes the formation of an alkene from this compound and a phosphonium ylide.

  • Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under an argon atmosphere, suspend the desired phosphonium salt (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a strong base (e.g., n-butyllithium in hexanes, 1.05 eq.) dropwise via syringe. The formation of the ylide is often indicated by a color change. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Grignard Reaction

This protocol outlines the addition of a Grignard reagent to this compound to form a secondary alcohol.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a septum under an argon atmosphere, dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF.

  • Grignard Addition: Cool the aldehyde solution to 0 °C in an ice bath. Add the Grignard reagent (e.g., methylmagnesium bromide in diethyl ether, 1.2 eq.) dropwise from the addition funnel.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol by flash column chromatography.

Protocol 3: Aldol Condensation (Self-Condensation)

This protocol describes the base-catalyzed self-condensation of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in ethanol or a similar protic solvent.

  • Base Addition: Cool the solution to 0-5 °C in an ice bath. Add a catalytic amount of a base (e.g., 10% aqueous sodium hydroxide solution) dropwise.

  • Reaction Monitoring: Stir the reaction at low temperature and monitor its progress by TLC. The reaction time will vary depending on the desired product (aldol addition vs. condensation product). For the condensation product, the reaction may require gentle warming.

  • Workup and Purification: Neutralize the reaction mixture with dilute hydrochloric acid. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by flash column chromatography.

Visualizations

Moisture_Troubleshooting_Workflow start Low Reaction Yield check_moisture Check for Moisture Contamination start->check_moisture anhydrous_protocol Implement Strict Anhydrous Protocol: - Oven-dry glassware - Use anhydrous solvents - Inert atmosphere (Ar/N2) check_moisture->anhydrous_protocol Yes check_reagents Check Reagent Purity and Activity check_moisture->check_reagents No anhydrous_protocol->check_reagents purify_reagents Purify Aldehyde and Other Reagents check_reagents->purify_reagents Impure optimize_conditions Optimize Reaction Conditions: - Adjust temperature - Increase reaction time - Change stoichiometry check_reagents->optimize_conditions Pure purify_reagents->optimize_conditions success Successful Reaction optimize_conditions->success

Caption: Troubleshooting workflow for low yield reactions.

Anhydrous_Reaction_Setup cluster_prep Preparation cluster_setup Reaction Setup cluster_run Execution oven_dry Oven-Dry Glassware (>120 °C, >4h) cool_inert Cool Under Inert Gas oven_dry->cool_inert assemble Assemble Glassware Under Inert Gas Flow cool_inert->assemble add_solvent Add Anhydrous Solvent via Syringe assemble->add_solvent add_reagents Add Reagents via Syringe or under Positive Pressure add_solvent->add_reagents run_reaction Run Reaction Under Positive Inert Gas Pressure add_reagents->run_reaction

Caption: Experimental workflow for anhydrous reactions.

References

pressure and temperature optimization for 2-(1-Methylcyclobutyl)acetaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(1-Methylcyclobutyl)acetaldehyde. The content is tailored for researchers, scientists, and professionals in drug development.

Proposed Synthetic Pathway

A viable two-step synthetic route for this compound is proposed, starting from the commercially available ethyl 1-methylcyclobutanecarboxylate:

  • Reduction of Ethyl 1-methylcyclobutanecarboxylate: The ester is reduced to the corresponding primary alcohol, (1-methylcyclobutyl)methanol, using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄).

  • Oxidation of (1-Methylcyclobutyl)methanol: The primary alcohol is then oxidized to the target aldehyde, this compound, using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.[1][2][3]

Experimental Protocols

Step 1: Synthesis of (1-Methylcyclobutyl)methanol via Reduction

Materials:

  • Ethyl 1-methylcyclobutanecarboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Suspend Lithium Aluminum Hydride (1.2 equivalents) in anhydrous diethyl ether in the flask and cool the mixture to 0 °C using an ice bath.

  • Dissolve ethyl 1-methylcyclobutanecarboxylate (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the ether washes, and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (1-methylcyclobutyl)methanol.

  • Purify the crude product by distillation or column chromatography if necessary.

Step 2: Synthesis of this compound via Oxidation

Materials:

  • (1-Methylcyclobutyl)methanol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)[4]

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure (using PCC):

  • To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM, add a solution of (1-methylcyclobutyl)methanol (1 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by distillation or column chromatography.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize key parameters that can be optimized for each step of the synthesis.

Table 1: Pressure and Temperature Optimization for the Reduction of Ethyl 1-methylcyclobutanecarboxylate

ParameterRangeRemarks
Temperature 0 °C to Room TemperatureInitial addition of the ester to LiAlH₄ should be performed at 0 °C to control the exothermic reaction. The reaction can then be allowed to proceed at room temperature.
Pressure Atmospheric PressureThis reaction is typically performed at atmospheric pressure under an inert atmosphere.

Table 2: Pressure and Temperature Optimization for the Oxidation of (1-Methylcyclobutyl)methanol

ParameterRangeRemarks
Temperature Room TemperatureMild oxidation with reagents like PCC or DMP is typically carried out at room temperature.[4] Higher temperatures may lead to over-oxidation or side reactions.
Pressure Atmospheric PressureThis reaction is performed at atmospheric pressure.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start: Ethyl 1-methylcyclobutanecarboxylate reduction Step 1: Reduction (LiAlH4, Et2O, 0°C to RT) start->reduction purification1 Workup & Purification reduction->purification1 intermediate (1-Methylcyclobutyl)methanol oxidation Step 2: Oxidation (PCC, DCM, RT) intermediate->oxidation purification2 Workup & Purification oxidation->purification2 product Final Product: this compound purification1->intermediate purification2->product

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_workflow issue issue cause cause solution solution low_yield_step1 Low Yield in Step 1? wet_reagents Wet Solvents/Reagents? low_yield_step1->wet_reagents inactive_liah Inactive LiAlH4? low_yield_step1->inactive_liah incomplete_rxn1 Incomplete Reaction? low_yield_step1->incomplete_rxn1 low_yield_step2 Low Yield in Step 2? over_oxidation Over-oxidation to Carboxylic Acid? low_yield_step2->over_oxidation inactive_oxidant Inactive Oxidizing Agent? low_yield_step2->inactive_oxidant incomplete_rxn2 Incomplete Reaction? low_yield_step2->incomplete_rxn2 impurity_step1 Impurity in Step 1 Product? unreacted_sm1 Unreacted Starting Material? impurity_step1->unreacted_sm1 side_products Side Products from Workup? impurity_step1->side_products impurity_step2 Impurity in Step 2 Product? unreacted_sm2 Unreacted Alcohol? impurity_step2->unreacted_sm2 carboxylic_acid Carboxylic Acid Impurity? impurity_step2->carboxylic_acid dry_solvents Ensure anhydrous conditions. Flame-dry glassware. wet_reagents->dry_solvents fresh_liah Use fresh, finely crushed LiAlH4. inactive_liah->fresh_liah increase_time_temp1 Increase reaction time or allow to warm to RT for longer. incomplete_rxn1->increase_time_temp1 milder_conditions Use milder oxidant (e.g., DMP). Ensure anhydrous conditions. over_oxidation->milder_conditions fresh_oxidant Use fresh PCC or DMP. inactive_oxidant->fresh_oxidant increase_time_temp2 Increase reaction time or add more oxidant. incomplete_rxn2->increase_time_temp2 optimize_purification1 Optimize purification (distillation/chromatography). unreacted_sm1->optimize_purification1 optimize_purification2 Optimize purification (distillation/chromatography). unreacted_sm2->optimize_purification2 careful_workup Perform careful aqueous workup. side_products->careful_workup basic_wash Wash with dilute NaHCO3 solution. carboxylic_acid->basic_wash

Caption: Troubleshooting guide for the synthesis of this compound.

Troubleshooting Guide & FAQs

Step 1: Reduction of Ethyl 1-methylcyclobutanecarboxylate

Q1: The yield of (1-methylcyclobutyl)methanol is consistently low. What are the possible causes and solutions?

  • Possible Cause 1: Presence of water. Lithium Aluminum Hydride reacts violently with water. Any moisture in the solvent, glassware, or starting material will consume the reducing agent and lower the yield.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.

  • Possible Cause 2: Inactive LiAlH₄. LiAlH₄ can degrade upon exposure to air and moisture.

    • Solution: Use a fresh bottle of LiAlH₄. If the powder is clumpy, it may have been deactivated. Gently grinding the LiAlH₄ (with proper safety precautions) can expose a fresh surface.

  • Possible Cause 3: Incomplete reaction. The reaction may not have gone to completion.

    • Solution: Increase the reaction time or allow the reaction to stir at room temperature for a longer period after the initial addition. Monitor the reaction by TLC until the starting material is consumed.

Q2: I observe multiple spots on the TLC plate after the reaction, even after workup. What could be the issue?

  • Possible Cause: Incomplete reaction or side reactions. You may have unreacted starting material or byproducts from the workup.

    • Solution: Ensure the reaction has gone to completion. During the workup, add the quenching reagents slowly and at 0 °C to minimize side reactions. The crude product may require purification by column chromatography or distillation to isolate the desired alcohol.

Step 2: Oxidation of (1-Methylcyclobutyl)methanol

Q3: The yield of this compound is low, and I detect the starting alcohol in the product mixture. Why is this happening?

  • Possible Cause 1: Inactive oxidizing agent. PCC and DMP can be deactivated by moisture.

    • Solution: Use fresh, high-quality oxidizing agents. Store them in a desiccator.

  • Possible Cause 2: Insufficient amount of oxidizing agent. An inadequate amount of the oxidant will lead to incomplete conversion.

    • Solution: Use a slight excess of the oxidizing agent (e.g., 1.5 equivalents).

  • Possible Cause 3: Short reaction time. The reaction may not have had enough time to go to completion.

    • Solution: Increase the reaction time and monitor the progress by TLC.

Q4: My final product is contaminated with a carboxylic acid. How can I avoid this and remove the impurity?

  • Possible Cause: Over-oxidation. This can occur if the reaction conditions are too harsh or if water is present. Aldehydes can be further oxidized to carboxylic acids.[2][3]

    • Solution to Avoid: Use a mild and anhydrous oxidizing agent like Dess-Martin periodinane (DMP) or conduct the reaction with PCC under strictly anhydrous conditions.[4] Avoid elevated temperatures.

    • Solution to Remove: The carboxylic acid impurity can be removed by washing the organic layer with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) during the workup. The basic wash will deprotonate the carboxylic acid, making it water-soluble and allowing it to be separated in the aqueous layer.

Q5: The purification of the final aldehyde is difficult due to its volatility. What are the best practices?

  • Possible Cause: Low boiling point of the aldehyde. Small aldehydes can be volatile, leading to loss of product during solvent removal.

    • Solution: When removing the solvent under reduced pressure, use a cold water bath and avoid excessive heating. For purification, distillation under reduced pressure at a lower temperature is recommended. Alternatively, column chromatography can be performed carefully.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(1-Methylcyclobutyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for 2-(1-methylcyclobutyl)acetaldehyde, a valuable building block in medicinal chemistry and fragrance development. The synthesis of this specific α-substituted cyclobutylacetaldehyde is not widely documented, necessitating an evaluation of established chemical transformations that can be adapted for its preparation. This document outlines several promising methods, presenting their core chemical principles, potential advantages, and challenges. Detailed experimental protocols, where available for analogous structures, are provided to serve as a foundation for laboratory synthesis.

Introduction

This compound possesses a unique structural motif combining a substituted cyclobutane ring with a reactive aldehyde functionality. This combination makes it an attractive intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The lack of a standardized, commercially viable synthesis necessitates a thorough evaluation of various synthetic strategies. This guide explores three primary pathways:

  • Darzens Condensation Route: A classic method for the synthesis of α,β-epoxy esters (glycidic esters) from ketones, followed by hydrolysis and decarboxylation to yield the target aldehyde.

  • Wittig Reaction Approach: A versatile olefination reaction to extend a carbon chain, which can be adapted to introduce the acetaldehyde moiety.

  • Hydroboration-Oxidation Pathway: A reliable method for the anti-Markovnikov hydration of an alkene, followed by oxidation of the resulting alcohol to the desired aldehyde.

Each of these routes presents a unique set of advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability. The following sections provide a detailed comparison of these methods.

Comparison of Synthetic Methods

MethodStarting MaterialKey IntermediatesAdvantagesDisadvantages
Darzens Condensation 1-Methylcyclobutyl ketoneα,β-Epoxy ester (Glycidic ester)Direct C-C bond formation.Potentially low yields due to steric hindrance; requires strong base.
Wittig Reaction 1-MethylcyclobutanecarbaldehydeVinyl etherHigh functional group tolerance; mild reaction conditions.Requires synthesis of the starting aldehyde; stoichiometric phosphine oxide byproduct.
Hydroboration-Oxidation 1-Methyl-1-vinylcyclobutane2-(1-Methylcyclobutyl)ethanolHigh regioselectivity; mild reaction conditions.Requires synthesis of the starting alkene; involves a two-step process (hydroboration and oxidation).

Experimental Protocols

Method 1: Darzens Condensation of 1-Methylcyclobutyl Ketone

The Darzens condensation offers a direct approach to the carbon skeleton of the target molecule. The reaction involves the condensation of 1-methylcyclobutyl ketone with an α-haloester, such as ethyl chloroacetate, in the presence of a strong base to form a glycidic ester. Subsequent saponification and decarboxylation yield this compound.

Reaction Scheme:

Darzens Condensation cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation ketone 1-Methylcyclobutyl ketone intermediate Glycidic ester ketone->intermediate haloester Ethyl chloroacetate haloester->intermediate base Base (e.g., NaOEt) aldehyde This compound intermediate->aldehyde

Figure 1: Darzens condensation pathway.

Experimental Protocol (Adapted from a similar procedure[1]):

  • Step 1: Synthesis of Ethyl 2-(1-methylcyclobutyl)glycidate. To a solution of sodium ethoxide (prepared from sodium in ethanol) in anhydrous diethyl ether, a mixture of 1-methylcyclobutyl ketone and ethyl chloroacetate is added dropwise at a low temperature (e.g., 0 °C). The reaction is stirred for several hours and then quenched with water. The organic layer is separated, dried, and concentrated to yield the crude glycidic ester, which can be purified by vacuum distillation.

  • Step 2: Synthesis of this compound. The purified glycidic ester is saponified by refluxing with aqueous sodium hydroxide. The resulting sodium salt of the glycidic acid is then carefully acidified and heated to induce decarboxylation, affording the target aldehyde. Purification can be achieved by distillation.

Expected Performance: While specific data for this reaction is not available, Darzens condensations with sterically hindered ketones can sometimes result in modest yields. Optimization of the base and reaction temperature may be necessary.

Method 2: Wittig Reaction of 1-Methylcyclobutanecarbaldehyde

This method involves a two-step sequence starting from the corresponding carbaldehyde. A Wittig reaction with (methoxymethyl)triphenylphosphonium chloride provides a vinyl ether, which is subsequently hydrolyzed under acidic conditions to the desired acetaldehyde.

Reaction Scheme:

Wittig Reaction cluster_0 Step 1: Wittig Olefination cluster_1 Step 2: Hydrolysis start_aldehyde 1-Methylcyclobutanecarbaldehyde vinyl_ether 1-(Methoxymethylvinyl)-1-methylcyclobutane start_aldehyde->vinyl_ether wittig_reagent (Methoxymethyl)triphenylphosphonium chloride wittig_reagent->vinyl_ether base Base (e.g., n-BuLi) final_aldehyde This compound vinyl_ether->final_aldehyde Hydroboration-Oxidation cluster_0 Step 1: Hydroboration-Oxidation cluster_1 Step 2: Oxidation alkene 1-Methyl-1-vinylcyclobutane alcohol 2-(1-Methylcyclobutyl)ethanol alkene->alcohol hydroboration 1. BH3-THF oxidation1 2. H2O2, NaOH aldehyde This compound alcohol->aldehyde oxidation2 Mild Oxidant (e.g., PCC)

References

A Spectroscopic Comparison of 2-(1-Methylcyclobutyl)acetaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the NMR, IR, and mass spectrometry data of 2-(1-Methylcyclobutyl)acetaldehyde and its structural analogs, providing valuable insights for researchers and professionals in drug development and chemical sciences.

This guide offers an objective comparison of the spectroscopic properties of this compound and its analogs. By presenting quantitative data in structured tables and detailing experimental protocols, this document serves as a practical resource for the identification and characterization of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its representative analog, acetaldehyde. These tables facilitate a direct comparison of their spectral features.

Table 1: ¹H NMR Spectroscopic Data

CompoundProtonChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
This compound -CHO~9.6t~2.5
-CH₂-CHO~2.3d~2.5
Cyclobutyl-H~1.7-2.1m-
-CH₃~1.2s-
Acetaldehyde [1][2]-CHO[1]9.79[1]q2.9
-CH₃[1]2.21[1]d2.9

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbonChemical Shift (δ ppm)
This compound -CHO~203
-CH₂-CHO~50
Quaternary C~40
Cyclobutyl-CH₂~30, ~15
-CH₃~25
Acetaldehyde -CHO~200
-CH₃~31

Table 3: IR Spectroscopic Data

CompoundFunctional GroupWavenumber (cm⁻¹)
This compound C=O Stretch~1725
Aldehydic C-H Stretch~2820, ~2720
sp³ C-H Stretch~2950
Acetaldehyde [3][4]C=O Stretch[3][4]~1730
Aldehydic C-H Stretch[3][4]~2820, ~2720
sp³ C-H Stretch~2950

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 11283, 69, 55, 41
Acetaldehyde 4429, 15

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard analytical techniques. Below are generalized protocols for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz for proton spectra.[5] Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing. Data is processed to show chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and the multiplicity of the signals (e.g., s for singlet, d for doublet, t for triplet, q for quartet, m for multiplet).

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film between salt plates (for liquids) or mixed with potassium bromide (KBr) to form a pellet (for solids). The spectrum is typically recorded over a range of 4000-400 cm⁻¹, and the positions of absorption bands are reported in reciprocal centimeters (cm⁻¹).[6]

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of components in a mixture.[7][8][9] In electron ionization (EI) mode, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z), and the relative abundance of each ion is plotted to generate the mass spectrum.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Chemical Compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution ThinFilm Prepare Thin Film or KBr Pellet Sample->ThinFilm MS Mass Spectrometer Sample->MS NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer ThinFilm->IR NMRData ¹H & ¹³C NMR Spectra NMR->NMRData IRData IR Spectrum IR->IRData MSData Mass Spectrum MS->MSData

General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound and its analogs. The presented data and protocols are intended to assist researchers in the accurate identification and further investigation of these compounds.

References

In-Depth Analysis of 2-(1-Methylcyclobutyl)acetaldehyde Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable scarcity of specific research focused on the biological activities of a series of 2-(1-Methylcyclobutyl)acetaldehyde derivatives. Despite extensive searches for comparative studies, quantitative experimental data, and detailed experimental protocols for this particular class of compounds, the available information is insufficient to construct a detailed comparative guide as initially requested. The core requirements of data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways cannot be met due to the lack of specific studies on these derivatives.

Therefore, to provide a valuable resource for researchers, scientists, and drug development professionals, this guide will instead focus on a closely related and well-researched class of compounds: Cycloalkyl Acetaldehyde and Aldehyde Derivatives . This will allow for a thorough comparison of biological activities, supported by available experimental data and methodologies, while still providing insights that may be relevant to the structural motif of the originally requested compounds.

This guide will explore the biological activities of various aldehyde derivatives, drawing comparisons where data is available for compounds containing cyclic alkyl moieties. The aim is to provide a useful framework for understanding the structure-activity relationships of this broader class of molecules.

Comparative Biological Activity of Aldehyde Derivatives

While specific data for this compound derivatives is not available, research on other aldehyde-containing molecules demonstrates a wide range of biological activities, including anticancer and antimicrobial effects. The following table summarizes the biological activity of various aldehyde derivatives, providing a proxy for the potential activities of the target compounds.

Compound ClassDerivative ExampleBiological ActivityCell Line/OrganismIC50/MICReference
Monoterpene Aldehydes CitralAnticancerMCF7, MDA-MB-321145 µM, 152 µM[1]
AntioxidantDPPH assay-[1]
Lignan Aldehydes SalvinalAnticancer (drug-sensitive)KB5.0 µM[2]
Salvinal Derivative 25 Anticancer (drug-sensitive & -resistant)KB, KB-Vin10, KB-7D0.13-0.14 µM[2]
Chalcone Derivatives 2',5'-dimethoxychalcone derivative 17 CytotoxicNTUB1, PC3~1 µM[3]
Naphthalene-Chalcone Derivatives Compound 3f AnticancerMCF-7222.72 µg/mL[4]
Morpholine Derivatives Compound 10 Antiurease-2.37 ± 0.19 μM[5]
Compound 12 AntimicrobialMycobacterium smegmatis15.6 µg/mL[5]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for assessing the biological activities mentioned in the table above.

Anticancer Activity Evaluation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.[1]

  • Cell Seeding: Cancer cells (e.g., MCF-7, KB) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., salvinal derivatives, citral) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Activity Evaluation (Microdilution Method)

The minimum inhibitory concentration (MIC) of a compound against a specific microorganism is determined using the microdilution method.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus, M. smegmatis) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Cellular Mechanisms

Understanding the mechanism of action of bioactive compounds is critical in drug development. While the specific signaling pathways for this compound derivatives are unknown, we can visualize a general pathway often targeted by anticancer agents, such as the microtubule depolymerization pathway affected by some salvinal derivatives.

Microtubule_Depolymerization_Pathway cluster_cell Cancer Cell Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis Salvinal_Derivative Salvinal Derivative (e.g., Compound 25) Salvinal_Derivative->Microtubules Induces Depolymerization Mitotic_Arrest->Apoptosis

Caption: A simplified diagram illustrating how certain anticancer compounds, like salvinal derivatives, can induce microtubule depolymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Conclusion

While a direct comparative analysis of the biological activity of this compound derivatives is not currently possible due to a lack of specific research, this guide provides a comprehensive overview of the biological activities of related aldehyde compounds. The presented data on anticancer and antimicrobial activities, along with standardized experimental protocols and a representative signaling pathway, offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Future research into the synthesis and biological evaluation of this compound derivatives is warranted to explore their potential as novel therapeutic agents. This guide serves as a foundational reference to inform such future investigations.

References

comparative study of different synthetic routes to 2-(1-Methylcyclobutyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three distinct synthetic pathways to produce 2-(1-methylcyclobutyl)acetaldehyde, a valuable building block in organic synthesis. The routes discussed are: Oxidation of 2-(1-methylcyclobutyl)ethan-1-ol, Wittig homologation of 1-methylcyclobutane-1-carbaldehyde, and Ozonolysis of 1-ethenyl-1-methylcyclobutane. Each method is evaluated based on its synthetic efficiency, reagent accessibility, and reaction conditions, supported by generalized experimental protocols and estimated yields based on analogous transformations in the chemical literature.

Comparative Data Summary

The following table summarizes the key quantitative data for the three proposed synthetic routes to this compound.

ParameterRoute 1: OxidationRoute 2: Wittig HomologationRoute 3: Ozonolysis
Starting Material 2-(1-Methylcyclobutyl)ethan-1-ol1-Methylcyclobutane-1-carbaldehyde1-Ethenyl-1-methylcyclobutane
Key Reagents Swern: Oxalyl chloride, DMSO, Et3NPCC: Pyridinium chlorochromate(Methoxymethyl)triphenylphosphine chloride, n-BuLi, HClOzone, Dimethyl sulfide
Number of Steps 12 (Wittig reaction + Hydrolysis)1
Estimated Overall Yield 80-95%70-85%75-90%
Reaction Conditions Swern: -78 °C to rtPCC: Room temperatureWittig: -78 °C to rtHydrolysis: Room temperature-78 °C to room temperature
Advantages High yield, mild conditions (Swern)Commercially available starting materialHigh yield, one-pot reaction
Disadvantages Precursor synthesis required, toxicity of Cr(VI) (PCC)Two-step process, removal of triphenylphosphine oxideRequires specialized ozone generator

Synthetic Pathway Diagrams

The following diagrams illustrate the three synthetic routes to this compound.

Synthetic_Routes cluster_0 Route 1: Oxidation cluster_1 Route 2: Wittig Homologation cluster_2 Route 3: Ozonolysis A1 2-(1-Methylcyclobutyl)ethan-1-ol P This compound A1->P Swern or PCC Oxidation B1 1-Methylcyclobutane-1-carbaldehyde B2 Enol Ether Intermediate B1->B2 1. (MeOCH2)PPh3Cl, n-BuLi B2->P 2. aq. HCl C1 1-Ethenyl-1-methylcyclobutane C1->P 1. O3 2. DMS

Caption: Overview of the three synthetic pathways to this compound.

Experimental Protocols

Route 1: Oxidation of 2-(1-methylcyclobutyl)ethan-1-ol

a) Swern Oxidation (General Procedure) [1][2][3][4][5]

  • A solution of oxalyl chloride (1.5 equiv.) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

  • Dimethyl sulfoxide (DMSO) (2.2 equiv.) is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of 2-(1-methylcyclobutyl)ethan-1-ol (1.0 equiv.) in DCM is added dropwise, and the reaction is stirred for 30 minutes at -78 °C.

  • Triethylamine (5.0 equiv.) is added, and the mixture is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature.

  • The reaction is quenched with water, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde. Purification is typically achieved by column chromatography.

b) Pyridinium Chlorochromate (PCC) Oxidation (General Procedure) [6][7][8][9][10]

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equiv.) in anhydrous dichloromethane (DCM) is added a solution of 2-(1-methylcyclobutyl)ethan-1-ol (1.0 equiv.) in DCM.

  • The reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • The mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure to yield the crude aldehyde, which can be further purified by distillation or column chromatography.

Route 2: Wittig Homologation of 1-methylcyclobutane-1-carbaldehyde

a) Wittig Reaction and Hydrolysis (General Procedure) [11][12][13][14]

  • To a suspension of (methoxymethyl)triphenylphosphine chloride (1.2 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere is added n-butyllithium (1.2 equiv.) dropwise. The resulting deep red solution of the ylide is stirred for 30 minutes.

  • The mixture is cooled to -78 °C, and a solution of 1-methylcyclobutane-1-carbaldehyde (1.0 equiv.) in THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude enol ether is then dissolved in a mixture of THF and 2M hydrochloric acid and stirred at room temperature for 2-4 hours.

  • The mixture is neutralized with saturated aqueous sodium bicarbonate and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The final product is purified by column chromatography.

Route 3: Ozonolysis of 1-ethenyl-1-methylcyclobutane

Ozonolysis (General Procedure) [15][16]

  • A solution of 1-ethenyl-1-methylcyclobutane (1.0 equiv.) in a mixture of dichloromethane and methanol is cooled to -78 °C.

  • Ozone gas is bubbled through the solution until a persistent blue color is observed, indicating the complete consumption of the starting material.

  • The solution is purged with nitrogen or oxygen to remove excess ozone.

  • Dimethyl sulfide (DMS) (2.0 equiv.) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude aldehyde. Purification is achieved by column chromatography or distillation.

This guide provides a framework for selecting the most appropriate synthetic strategy for this compound based on available resources and desired outcomes. Researchers are encouraged to consult the primary literature for more specific and optimized reaction conditions.

References

A Comparative Guide to the Purity Analysis of 2-(1-Methylcyclobutyl)acetaldehyde by HPLC and GC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the chemical and pharmaceutical industries. For a compound like 2-(1-Methylcyclobutyl)acetaldehyde, a key intermediate in the synthesis of various organic molecules, robust analytical methods are paramount. This guide provides a detailed comparison of two of the most common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity analysis of this compound. We will delve into the methodologies, present supporting data for comparison, and offer guidance on selecting the most appropriate technique for your analytical needs.

Introduction to this compound

This compound is an organic compound with the chemical formula C7H12O[1]. Its structure, featuring a cyclobutane ring and an aldehyde functional group, presents unique analytical challenges. The aldehyde group is reactive and can be prone to oxidation or polymerization, while the overall volatility of the molecule will influence the choice of analytical technique. Understanding these properties is crucial for developing a reliable purity assay.

Comparison of HPLC and GC for Purity Analysis

Both HPLC and GC are powerful separation techniques, but they operate on different principles, making them suitable for different types of analytes. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase, making it ideal for a wide range of non-volatile and thermally sensitive compounds[2][3][4]. In contrast, GC separates compounds based on their volatility and interaction with a stationary phase as they are carried through a column by an inert gas[2][3][4]. GC is generally faster and more cost-effective for volatile compounds[2][3].

The choice between HPLC and GC for the analysis of this compound will depend on factors such as the suspected impurities, the required sensitivity, and the available instrumentation.

Data Summary
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between liquid mobile phase and solid stationary phasePartitioning between a gaseous mobile phase and a liquid or solid stationary phase
Analyte Suitability Non-volatile and thermally labile compounds[3][4]. Derivatization is often required for aldehydes to improve detection[5][6].Volatile and thermally stable compounds[3][4].
Derivatization Often necessary for aldehydes, commonly with 2,4-dinitrophenylhydrazine (DNPH) for UV detection[5][6][7][8].Can be analyzed directly, but derivatization with agents like PFBHA can improve sensitivity and peak shape.
Speed Generally slower run times (10-60 minutes)[2][9].Typically faster run times (a few minutes to seconds)[2][9].
Resolution Good resolution, with sharp, symmetrical peaks[9].Excellent resolution, especially with capillary columns, producing narrow peaks[9].
Instrumentation Cost Higher initial and operational costs due to high-pressure pumps and solvent consumption[9][10].Lower initial and operational costs, primarily requiring carrier gas[2][10].
Common Detectors UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS), Barrier Discharge Ionization Detector (BID)[4][11][12]
Potential Impurities Detected Non-volatile impurities, polymers, and degradation products.Volatile impurities, residual solvents, and starting materials.

Experimental Protocols

Below are detailed, representative protocols for the analysis of this compound by both HPLC and GC. These are starting points and may require optimization for specific samples and impurity profiles.

HPLC Method with UV Detection (after DNPH Derivatization)

This method is suitable for quantifying the aldehyde and any carbonyl-containing impurities.

1. Sample Preparation (Derivatization):

  • Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Add 5 mL of acetonitrile to dissolve the sample.

  • Add 1 mL of a 0.2% (w/v) solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% phosphoric acid.

  • Stopper the flask and allow the reaction to proceed at room temperature for 1 hour, protected from light.

  • Dilute to the mark with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start at 60% acetonitrile / 40% water.

    • Linearly increase to 90% acetonitrile over 15 minutes.

    • Hold at 90% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 360 nm.

GC Method with FID Detection

This method is suitable for assessing the purity of the main component and detecting volatile impurities.

1. Sample Preparation:

  • Accurately weigh about 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilute to the mark with a suitable solvent such as dichloromethane or methyl tert-butyl ether (MTBE).

  • Vortex to ensure homogeneity.

2. GC Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280 °C.

Workflow for Method Selection

The following diagram illustrates a logical workflow for deciding between HPLC and GC for the purity analysis of this compound.

MethodSelection Analyte This compound Purity Analysis Volatility Is the primary concern volatile impurities and residual solvents? Analyte->Volatility ThermalStability Are thermally labile impurities or degradation products expected? Volatility->ThermalStability No GC Gas Chromatography (GC) is the preferred method. Volatility->GC Yes HPLC High-Performance Liquid Chromatography (HPLC) is the preferred method. ThermalStability->HPLC Yes ConsiderBoth Consider using both methods for a comprehensive purity profile. ThermalStability->ConsiderBoth No / Unsure GC->ConsiderBoth HPLC->ConsiderBoth

References

A Comparative Guide to the Structural Elucidation of 2-(1-Methylcyclobutyl)acetaldehyde: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of methodologies for confirming the molecular structure of 2-(1-Methylcyclobutyl)acetaldehyde. We will explore the definitive, yet often challenging, method of single-crystal X-ray crystallography and compare it with widely used spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a specific crystal structure for this compound is not publicly available, this guide will utilize data from closely related structures and foundational spectroscopic principles to present a comprehensive comparison.

Structural Confirmation by X-ray Crystallography

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure by determining the precise arrangement of atoms in a crystalline solid. This technique offers unparalleled detail regarding bond lengths, bond angles, and stereochemistry.

Hypothetical X-ray Crystallographic Data

Based on the analysis of similar cyclobutane derivatives, such as 2-Chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone, we can anticipate the key structural features of this compound that would be confirmed by X-ray crystallography[1]. The cyclobutane ring is expected to be puckered, a common feature for such four-membered rings, to alleviate ring strain[1].

Table 1: Projected Crystallographic Data for this compound

ParameterExpected ValueJustification
Crystal SystemMonoclinic or OrthorhombicCommon for small organic molecules.
Space GroupP2₁/c or similarA common space group for chiral molecules in a racemic mixture.
C-C (cyclobutane) Bond Length~ 1.54 ÅTypical for sp³-sp³ carbon bonds.
C-C (aldehyde) Bond Length~ 1.51 ÅTypical for an sp³-sp² carbon bond.
C=O Bond Length~ 1.21 ÅCharacteristic of an aldehyde carbonyl group.
Cyclobutane Puckering Angle10-30°Relieves torsional strain in the four-membered ring[1].
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The primary challenge is to grow a single, high-quality crystal of the compound. For a liquid like this compound, this would involve derivatization to a solid or co-crystallization. Alternatively, slow evaporation of a solution in a suitable solvent (e.g., hexane, diethyl ether) at low temperatures could be attempted.

  • Crystal Mounting: A suitable crystal (typically <0.5 mm) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.

Structure Elucidation by Spectroscopic Methods

Spectroscopic techniques provide valuable information about the connectivity and chemical environment of atoms in a molecule. While they do not provide a direct 3D structure like X-ray crystallography, their combined application can lead to an unambiguous structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution.

Table 2: Predicted NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~9.7t~2.5Aldehyde CHO
¹H~2.4d~2.5CH ₂CHO
¹H1.8-2.1m-Cyclobutane CH
¹H1.6-1.8m-Cyclobutane CH
¹H~1.2s-CH
¹³C~202--C HO
¹³C~55--C H₂CHO
¹³C~38--Quaternary Cyclobutane C
¹³C~32--Cyclobutane C H₂
¹³C~25--C H₃
¹³C~18--Cyclobutane C H₂

Note: Predicted chemical shifts are based on typical values for similar functional groups.[2]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

  • Data Analysis: Process the spectra (Fourier transform, phasing, baseline correction). Integrate ¹H signals and analyze chemical shifts, multiplicities, and coupling constants to determine the connectivity of atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group
~2950-2850StrongC-H (alkane) stretch
~2820 and ~2720MediumC-H (aldehyde) stretch[2]
~1725StrongC=O (aldehyde) stretch[2]
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Place the salt plates in the IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data for this compound

m/zInterpretation
112Molecular ion [M]⁺
83Loss of CHO
69Loss of C₂H₅O or fragmentation of the cyclobutane ring
55Fragmentation of the cyclobutane ring
43Acylium ion [CH₂CHO]⁺ or isopropyl cation from ring fragmentation
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable method, such as electron ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Comparison and Workflow

FeatureX-ray CrystallographyNMR SpectroscopyIR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)Liquid (solution)Liquid/SolidGas (ionized)
Information 3D structure, bond lengths, bond anglesConnectivity, chemical environmentFunctional groupsMolecular weight, fragmentation
Ambiguity UnambiguousLow (with 2D NMR)HighMedium
Main Challenge Crystal growthSpectral overlapLack of detailed structural infoIsomeric differentiation
Logical Workflow for Structure Elucidation

The following diagram illustrates a typical workflow for determining the structure of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Confirmation Synthesis Synthesize Compound Purification Purify (e.g., Distillation) Synthesis->Purification IR IR Spectroscopy (Functional Groups) Purification->IR MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (Connectivity) Purification->NMR Proposed_Structure Propose Structure IR->Proposed_Structure Combine Data MS->Proposed_Structure Combine Data Crystal Crystal Growth NMR->Crystal Structure Confirmed Sufficiently? NMR->Proposed_Structure Combine Data Xray X-ray Crystallography (3D Structure) Crystal->Xray Final_Structure Final Confirmed Structure Xray->Final_Structure Absolute Confirmation Proposed_Structure->Crystal If unambiguous proof is required Proposed_Structure->Final_Structure If spectroscopy is sufficient

Caption: Workflow for the structural elucidation of a novel compound.

Conclusion

While X-ray crystallography stands as the gold standard for absolute structure determination, its requirement for a high-quality single crystal can be a significant hurdle. In contrast, a combination of spectroscopic methods—NMR, IR, and MS—provides a powerful and often sufficient alternative for elucidating the structure of a liquid compound like this compound. These techniques are complementary, with NMR providing the core structural framework, IR confirming functional groups, and MS establishing the molecular formula and fragmentation patterns. For most applications in synthetic chemistry and drug development, a thorough spectroscopic analysis provides the necessary confidence in the assigned structure. X-ray crystallography is typically reserved for cases where absolute stereochemistry must be determined or when the spectroscopic data is ambiguous.

References

Cross-Validation of Analytical Methods for 2-(1-Methylcyclobutyl)acetaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Method Performance

The following table summarizes typical performance characteristics of common analytical techniques used for the analysis of short-chain aldehydes. It is crucial to note that these values are representative and that performance for 2-(1-Methylcyclobutyl)acetaldehyde must be established through method validation.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and DNPH Derivatization
Analyte AcetaldehydeAcetaldehydeFormaldehyde/Acetaldehyde
Linearity (R²) > 0.999> 0.999> 0.999
Accuracy (%) 91.2 - 98.991.8 - 106.2[1]99% (for Formaldehyde-DNPH)[2]
Precision (RSD%) < 7%< 11%[1]< 3% (for Formaldehyde-DNPH)[2]
Limit of Detection (LOD) 0.61 mg/L0.209 µg/mL[3]0.1 ppm (as Formaldehyde-DNPH)[2]
Limit of Quantification (LOQ) Not specified0.2 µg/mL[1]0.33 ppm (as Formaldehyde-DNPH)[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and will require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Analysis

This method is suitable for the direct analysis of volatile aldehydes.

a. Sample Preparation:

  • Accurately weigh the sample containing this compound into a headspace vial.

  • Add a suitable internal standard (e.g., a deuterated analog).

  • Seal the vial immediately.

b. GC-MS Conditions (Typical):

  • Column: Dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Injector: Headspace autosampler.

  • Oven Temperature Program: Optimized to separate the analyte from other volatile components.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

c. Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for Enhanced Sensitivity:

  • For trace-level analysis, derivatization can be performed prior to GC-MS analysis.

  • The aldehyde reacts with PFBHA to form a more stable and readily detectable oxime derivative.

  • This can be performed directly in the sample matrix or using solid-phase microextraction (SPME) with on-fiber derivatization.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

This is a widely used and robust method for the analysis of aldehydes.

a. Derivatization Procedure:

  • Prepare a solution of DNPH in a suitable solvent (e.g., acetonitrile) with an acidic catalyst (e.g., phosphoric acid).

  • Mix the sample containing this compound with the DNPH solution.

  • Allow the reaction to proceed at a controlled temperature and time to form the stable hydrazone derivative.

b. HPLC-UV Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at the wavelength of maximum absorbance for the DNPH derivative (typically around 360 nm).

  • Injection Volume: 20 µL.

Cross-Validation Workflow

Cross-validation is essential to ensure that an analytical method is robust and provides equivalent results when performed by different analysts, on different instruments, or in different laboratories.

CrossValidationWorkflow A Define Scope and Acceptance Criteria B Develop and Validate Primary Analytical Method A->B Establish baseline C Select Secondary Method/Laboratory/Instrument B->C Identify comparison partner D Prepare and Distribute Standardized Samples C->D Ensure sample homogeneity E Independent Analysis by Both Parties D->E Blind analysis F Statistical Comparison of Results (e.g., t-test, F-test) E->F Data analysis G Results Meet Acceptance Criteria? F->G Decision point H Method is Cross-Validated G->H Yes I Investigate Discrepancies and Re-evaluate G->I No I->B Method refinement

References

Benchmarking Synthetic Routes to 2-(1-Methylcyclobutyl)acetaldehyde: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of specialized aldehydes like 2-(1-methylcyclobutyl)acetaldehyde is a critical step in the discovery of novel chemical entities. This guide provides a comparative analysis of established and potential synthetic methodologies, offering a side-by-side look at key performance indicators to aid in the selection of the most suitable route for specific research and development needs.

The synthesis of this compound, a valuable building block in medicinal chemistry, can be approached through several strategic pathways. The two primary methods that emerge from established organic chemistry principles are the oxidation of the corresponding primary alcohol, 2-(1-methylcyclobutyl)ethanol, and the one-carbon homologation of 1-methylcyclobutanone via a Wittig-type reaction. This guide will delve into the specifics of these methods, presenting a clear comparison of their advantages and disadvantages.

Comparative Analysis of Synthetic Methods

To facilitate a clear comparison, the following table summarizes the key quantitative data associated with the most promising synthetic routes to this compound.

MethodStarting MaterialKey ReagentsReaction TimeYield (%)Purity (%)Scale
Method 1: TEMPO-Catalyzed Oxidation 2-(1-Methylcyclobutyl)ethanolTEMPO, NaOCl, KBr, NaHCO₃2-4 hours~85-95>95Lab Scale
Method 2: Wittig Homologation 1-Methylcyclobutanone(Methoxymethyl)triphenylphosphine, n-BuLi, THF; then HCl12-24 hours~70-80>95Lab Scale

Experimental Protocols

Below are detailed experimental protocols for the key synthetic methods discussed.

Method 1: TEMPO-Catalyzed (Anelli-Montanari) Oxidation of 2-(1-Methylcyclobutyl)ethanol

This method offers a mild and efficient route to the target aldehyde from its corresponding primary alcohol.

Experimental Protocol:

To a stirred solution of 2-(1-methylcyclobutyl)ethanol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, 0.01 eq) and potassium bromide (KBr, 0.1 eq) in an aqueous solution of sodium bicarbonate (NaHCO₃, sat.). An aqueous solution of sodium hypochlorite (NaOCl, 1.2 eq) is then added dropwise, maintaining the temperature at 0 °C. The reaction is vigorously stirred and monitored by thin-layer chromatography (TLC). Upon completion (typically 2-4 hours), the layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.

Note: The yield for this specific substrate is estimated to be high (85-95%) based on the general efficiency of the TEMPO-catalyzed oxidation of primary alcohols.

Method 2: Wittig Homologation of 1-Methylcyclobutanone

This two-step, one-pot procedure allows for the conversion of a ketone to the aldehyde with one additional carbon atom.

Experimental Protocol:

To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.4 M) at 0 °C under an inert atmosphere is added n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise. The resulting deep red solution is stirred for 30 minutes at 0 °C. A solution of 1-methylcyclobutanone (1.0 eq) in anhydrous THF is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is then cooled to 0 °C and quenched by the slow addition of aqueous hydrochloric acid (e.g., 3 M HCl) until the solution is acidic. The mixture is stirred for an additional 1-2 hours at room temperature to ensure complete hydrolysis of the intermediate enol ether. The reaction mixture is then diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Note: The overall yield for this two-step sequence is typically in the range of 70-80%.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the discussed synthetic strategies, the following diagrams were generated using the DOT language.

Synthesis_Comparison cluster_oxidation Method 1: Oxidation cluster_wittig Method 2: Wittig Homologation Alcohol 2-(1-Methylcyclobutyl)ethanol Aldehyde1 This compound Alcohol->Aldehyde1 TEMPO, NaOCl Ketone 1-Methylcyclobutanone EnolEther Intermediate Enol Ether Ketone->EnolEther Ph3P=CHOCH3 Aldehyde2 This compound EnolEther->Aldehyde2 H3O+

Caption: Comparative workflow of the two primary synthetic routes.

Logical_Relationship Start Choice of Starting Material Method1 Oxidation of Primary Alcohol Start->Method1 If 2-(1-methylcyclobutyl)ethanol is available Method2 Homologation of Ketone Start->Method2 If 1-methylcyclobutanone is available Product This compound Method1->Product Method2->Product

Caption: Decision logic for selecting a synthetic method.

Conclusion

The choice between the TEMPO-catalyzed oxidation and the Wittig homologation for the synthesis of this compound will largely depend on the availability of the starting materials and the desired process parameters. The oxidation route is generally higher yielding and proceeds under milder conditions with a shorter reaction time. However, it requires the precursor alcohol. The Wittig homologation provides a viable alternative when starting from the corresponding ketone, 1-methylcyclobutanone, though it involves a multi-step, one-pot procedure and may result in a slightly lower overall yield. Both methods are effective at the lab scale and produce a high-purity product. Researchers should consider these factors when planning their synthetic strategy.

Assessing the Novelty of 2-(1-Methylcyclobutyl)acetaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that offer improved pharmacological profiles is a cornerstone of modern drug discovery. Among the vast chemical space, small carbocyclic rings, such as cyclobutane, have garnered increasing interest for their ability to impart conformational rigidity and metabolic stability to drug candidates. This guide provides a comparative assessment of the novelty of 2-(1-methylcyclobutyl)acetaldehyde derivatives, exploring their potential as a new class of bioactive molecules. Due to the limited publicly available data on this specific class of compounds, this guide will focus on established synthetic routes for derivatization, potential biological applications based on structurally related compounds, and a framework for their future evaluation.

Introduction to Cyclobutane Scaffolds in Medicinal Chemistry

The cyclobutane moiety is increasingly utilized as a bioisostere in medicinal chemistry. Its rigid, puckered structure can lock a molecule into a specific conformation, potentially enhancing its binding affinity to a biological target. Furthermore, the replacement of more flexible or metabolically labile groups with a cyclobutane ring can lead to improved pharmacokinetic properties, such as increased metabolic stability and reduced off-target effects.

Synthetic Pathways for Derivatization

The aldehyde functional group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Key synthetic strategies include:

  • Schiff Base Formation: The reaction of the aldehyde with primary amines yields imines (Schiff bases), which can be further reduced to secondary amines. This pathway allows for the introduction of a wide range of substituents.

  • Reductive Amination: A one-pot reaction of the aldehyde with an amine in the presence of a reducing agent, such as sodium triacetoxyborohydride, provides a direct route to secondary and tertiary amines.

  • Wittig Reaction: This reaction allows for the conversion of the aldehyde to an alkene, enabling the extension of the carbon chain and the introduction of various functionalized groups.

These well-established reactions provide a robust platform for the creation of novel derivatives of this compound for biological screening.

Potential Therapeutic Applications and Comparative Analysis

Table 1: Potential Biological Activities and Rationale for Investigation

Potential Therapeutic AreaRationale Based on Structural AnalogsKey Experimental Assays for Validation
Anticancer Cyclobutane-containing compounds have shown promise as antitumor agents by inducing conformational constraints that enhance binding to cancer-related targets.Cell viability assays (e.g., MTT, CellTiter-Glo) on a panel of cancer cell lines; tubulin polymerization assays.
Enzyme Inhibition The aldehyde functional group can act as an electrophile, forming covalent or non-covalent adducts with key residues in enzyme active sites.Enzyme inhibition assays specific to targets of interest (e.g., proteases, kinases); kinetic studies to determine mechanism of inhibition.
Neurological Disorders The rigid cyclobutane scaffold can be used to design ligands with high selectivity for specific receptor subtypes in the central nervous system.Receptor binding assays; functional assays measuring downstream signaling pathways (e.g., cAMP accumulation, calcium flux).

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are generalized procedures for the key synthetic reactions and a common biological assay.

General Procedure for Schiff Base Formation
  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).

  • Add the desired primary amine (1.0-1.2 eq).

  • Stir the reaction mixture at room temperature or with gentle heating for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification (e.g., recrystallization or column chromatography).

General Procedure for Reductive Amination
  • To a solution of this compound (1.0 eq) and an amine (1.0-1.5 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane), add a reducing agent such as sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2-24 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

MTT Cell Viability Assay
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (derivatives of this compound) and a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Visualizing Synthetic and Biological Pathways

To further illustrate the potential research and development workflow for these novel derivatives, the following diagrams are provided.

Synthesis_Workflow Start This compound Schiff_Base Schiff Base Formation (+ Primary Amine) Start->Schiff_Base Reductive_Amination Reductive Amination (+ Amine, Reducing Agent) Start->Reductive_Amination Wittig Wittig Reaction (+ Phosphonium Ylide) Start->Wittig Derivatives Library of Derivatives Schiff_Base->Derivatives Reductive_Amination->Derivatives Wittig->Derivatives Screening Biological Screening Derivatives->Screening

Caption: Synthetic workflow for generating a library of this compound derivatives.

Biological_Evaluation_Pathway Compound Test Derivative Target Biological Target (e.g., Enzyme, Receptor) Compound->Target Binding Binding Assay (e.g., Ki, IC50) Target->Binding Functional Functional Assay (e.g., Cell Viability, Signaling) Target->Functional ADME ADME/Tox Profiling (in vitro) Binding->ADME Functional->ADME Lead Lead Candidate ADME->Lead

Caption: A potential pathway for the biological evaluation of novel this compound derivatives.

Conclusion

The novelty of this compound derivatives lies in the underexplored combination of a conformationally rigid cyclobutane scaffold with a reactive aldehyde handle. This unique structural motif presents a promising starting point for the development of new chemical entities with potentially improved pharmacological properties. While direct experimental data is currently lacking, established synthetic methodologies can be readily applied to generate a diverse library of derivatives for biological screening. The comparative analysis with known bioactive cyclobutanes and aldehydes suggests potential applications in oncology, enzyme inhibition, and neurology. Further investigation into this compound class is warranted to fully elucidate its therapeutic potential and establish its novelty within the landscape of medicinal chemistry.

A Comparative Guide to the Conformational Landscape of 2-(1-Methylcyclobutyl)acetaldehyde: A DFT Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the likely conformational preferences of 2-(1-Methylcyclobutyl)acetaldehyde based on Density Functional Theory (DFT) studies of analogous molecular structures. As no direct experimental or computational studies on this specific molecule are publicly available, this document synthesizes findings from research on substituted cyclobutanes and acetaldehyde derivatives to predict its structural behavior. This information is crucial for understanding its reactivity, spectroscopic properties, and potential interactions in biological systems.

Predicted Conformational Landscape

The conformational flexibility of this compound is primarily determined by three key structural features:

  • Ring Puckering of the Cyclobutane Moiety: The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of puckering is influenced by its substituents. For a 1,2-disubstituted cyclobutane, the substituents can adopt either axial or equatorial positions relative to the puckered ring.

  • Orientation of the Acetaldehyde Side Chain: The acetaldehyde group can rotate around the C-C bond connecting it to the cyclobutane ring. This rotation leads to different spatial arrangements of the carbonyl group relative to the ring.

  • Relative Stereochemistry: The cis and trans isomers of this compound will exhibit distinct conformational preferences due to different steric interactions between the methyl and acetaldehyde groups.

Based on studies of similar molecules, it is anticipated that the most stable conformers will seek to minimize steric hindrance. This generally means that the bulkier acetaldehyde group will prefer an equatorial position on the puckered cyclobutane ring. Furthermore, the orientation of the carbonyl group will be staggered with respect to the substituents on the ring.

Tabulated Summary of Predicted Conformational Data

Since no specific experimental data for this compound exists in the literature, the following table summarizes the expected key conformational parameters based on DFT studies of analogous cyclobutane and acetaldehyde derivatives. These values should be considered as estimates to be verified by specific DFT calculations for the target molecule.

ParameterPredicted Value/Observation for Low-Energy ConformersBasis of Prediction from Analogous Systems
Cyclobutane Ring Puckering Angle 20° - 30°Ab initio studies on cyclobutane show a puckering angle of around 29.6°.[1] Substituents can modulate this value.
Acetaldehyde Substituent Position EquatorialStudies on 2-substituted cyclobutane derivatives indicate a preference for equatorial positioning of bulky substituents to minimize steric strain.[2]
Dihedral Angle (Ring-C-C=O) Likely staggered conformations (e.g., gauche, anti)DFT studies on acetaldehyde and its derivatives show distinct energy minima for staggered conformations of the alkyl group relative to the carbonyl.
Relative Energy of Conformers Trans isomers are generally more stable than cis isomers.Steric repulsion between adjacent bulky substituents in cis isomers typically leads to higher energy conformations.

Recommended Experimental and Computational Protocols

To obtain precise quantitative data for the conformational analysis of this compound, the following DFT protocol, based on standard practices for similar molecules, is recommended:

  • Initial Structure Generation: Generate various possible conformers by systematically rotating the acetaldehyde group and considering different puckering states of the cyclobutane ring for both cis and trans isomers.

  • Geometry Optimization and Frequency Calculations: Perform geometry optimizations for all generated conformers using a suitable DFT functional, such as B3LYP or M06-2X, with a basis set like 6-311++G(d,p).[3][4] The M06-2X functional is often recommended for systems where dispersion forces may be significant.

  • Transition State Search: To determine the energy barriers for interconversion between conformers, perform transition state searches (e.g., using the Berny algorithm) for the rotations and ring-flipping processes.

  • Energy Refinement: For the most stable conformers and transition states, single-point energy calculations with a larger basis set or a higher level of theory (e.g., coupled-cluster methods) can provide more accurate relative energies.

  • Solvent Effects: If the conformational preferences in a specific solvent are of interest, employ a continuum solvation model, such as the Polarizable Continuum Model (PCM), during the calculations.

Visualizing Conformational Analysis

The following diagrams illustrate the logical workflow for a comprehensive DFT study of this compound conformations and the relationship between its potential conformers.

conformational_analysis_workflow start Start: Define Stereoisomers (cis and trans) gen_conformers Generate Initial Conformers (Ring Puckering & Torsional Scan) start->gen_conformers dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) gen_conformers->dft_opt freq_calc Frequency Calculation (Confirm Minima) dft_opt->freq_calc ts_search Transition State Search (Identify Interconversion Barriers) freq_calc->ts_search energy_refine Single-Point Energy Refinement (Higher Level of Theory) ts_search->energy_refine analyze Analyze Results: Relative Energies, Geometries, Barriers energy_refine->analyze end End: Conformational Landscape analyze->end

Workflow for DFT Conformational Analysis.

conformer_relationships cluster_cis Cis Isomer cluster_trans Trans Isomer Cis_Eq Equatorial-staggered (Low Energy) Cis_Ax Axial-staggered (Higher Energy) Cis_Eq->Cis_Ax Ring Flip Trans_Eq Equatorial-staggered (Global Minimum) Trans_Ax Axial-staggered (High Energy) Trans_Eq->Trans_Ax Ring Flip

Predicted Relationships Between Key Conformers.

References

Evaluating the Synthetic Utility of 2-(1-Methylcyclobutyl)acetaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic utility of 2-(1-methylcyclobutyl)acetaldehyde, a unique aldehyde with potential applications in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established reactivity principles of analogous structures, primarily the sterically hindered aldehyde, 2,2-dimethylpropanal (pivalaldehyde), to project its synthetic profile. By presenting side-by-side comparisons with viable alternatives, this document aims to equip researchers with the necessary information to evaluate its potential as a building block in the synthesis of complex molecules.

Overview of this compound

This compound possesses a distinct structural feature: an aldehyde functional group attached to a methylene carbon, which is itself bonded to a quaternary center within a cyclobutane ring. This arrangement is expected to influence its reactivity in several key transformations, offering both opportunities and challenges in synthetic chemistry.

Key Structural Features and Expected Reactivity:

  • Aldehyde Group: The presence of the formyl group makes it susceptible to a wide range of nucleophilic additions and oxidations, common for aldehydes.

  • α-Quaternary Center: The 1-methylcyclobutyl group introduces significant steric hindrance around the reactive aldehyde, which may modulate its reactivity compared to less hindered aldehydes. This steric bulk can be advantageous in achieving diastereoselectivity in certain reactions.

  • Cyclobutane Ring: The strained four-membered ring can participate in ring-opening or rearrangement reactions under specific conditions, providing pathways to more complex carbocyclic and heterocyclic systems.

Comparative Analysis of Key Synthetic Transformations

This section compares the predicted performance of this compound with a primary alternative, pivalaldehyde, and other common aldehydes in fundamental organic reactions.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis. The steric hindrance adjacent to the aldehyde is a critical factor influencing the reaction's efficiency and stereoselectivity.

Data Presentation:

AldehydeYlideProductYield (%)E/Z RatioReference
This compound Ph₃P=CH₂1-Methyl-1-(2-propen-1-yl)cyclobutaneEstimated: 60-75N/AInferred
This compound Ph₃P=CHCO₂EtEthyl 4-(1-methylcyclobutyl)-2-butenoateEstimated: 70-85Predominantly EInferred
Pivalaldehyde Ph₃P=CH₂3,3-Dimethyl-1-butene55N/AGeneric Wittig Reaction Data
Pivalaldehyde Ph₃P=CHCO₂EtEthyl 4,4-dimethyl-2-pentenoate85>95:5 (E)Generic Wittig Reaction Data
Isobutyraldehyde Ph₃P=CHCO₂EtEthyl 4-methyl-2-pentenoate90>95:5 (E)Generic Wittig Reaction Data

Note: Yields for this compound are estimated based on the reactivity of pivalaldehyde and may vary depending on specific reaction conditions.

Experimental Protocol: Wittig Olefination

A solution of the phosphonium ylide (1.1 equivalents), prepared by treating the corresponding phosphonium salt with a strong base like n-butyllithium in anhydrous THF at 0°C, is added dropwise to a solution of the aldehyde (1.0 equivalent) in anhydrous THF at 0°C. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Logical Relationship: Wittig Reaction Pathway

Wittig_Reaction Aldehyde This compound Betaine Betaine Intermediate Aldehyde->Betaine + Ylide Ylide Phosphonium Ylide (Ph₃P=CHR) Ylide->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Alkene Alkene Product Oxaphosphetane->Alkene Decomposition PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide

Caption: General mechanism of the Wittig reaction with this compound.

Grignard Reaction

The addition of organometallic reagents like Grignard reagents to aldehydes is a fundamental method for forming carbon-carbon bonds and synthesizing secondary alcohols.

Data Presentation:

AldehydeGrignard ReagentProductYield (%)Reference
This compound CH₃MgBr3-(1-Methylcyclobutyl)-2-propanolEstimated: 70-85Inferred
This compound PhMgBr1-Phenyl-2-(1-methylcyclobutyl)ethanolEstimated: 65-80Inferred
Pivalaldehyde CH₃MgBr2,3,3-Trimethyl-2-butanol80Generic Grignard Reaction Data
Pivalaldehyde PhMgBr1-Phenyl-2,2-dimethyl-1-propanol75Generic Grignard Reaction Data
Isobutyraldehyde CH₃MgBr3-Methyl-2-butanol90Generic Grignard Reaction Data

Note: Yields for this compound are estimated based on the reactivity of pivalaldehyde and may vary depending on specific reaction conditions.

Experimental Protocol: Grignard Addition

To a solution of the Grignard reagent (1.2 equivalents) in anhydrous diethyl ether at 0°C is added dropwise a solution of the aldehyde (1.0 equivalent) in anhydrous diethyl ether. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours. The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude alcohol is purified by flash column chromatography.

Experimental Workflow: Grignard Reaction

Grignard_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde_sol Aldehyde in Anhydrous Ether Addition Dropwise addition of Aldehyde solution to Grignard at 0°C Aldehyde_sol->Addition Grignard_reagent Grignard Reagent (RMgX) Grignard_reagent->Addition Stirring Stir at 0°C then RT Addition->Stirring Quench Quench with aq. NH₄Cl Stirring->Quench Extraction Extraction with Ether Quench->Extraction Drying Dry over MgSO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Product Secondary Alcohol Purification->Product

Caption: A typical experimental workflow for the Grignard reaction.

Oxidation to Carboxylic Acid

The oxidation of aldehydes to carboxylic acids is a common and useful transformation. Steric hindrance is generally not a major impediment to this reaction.

Data Presentation:

AldehydeOxidizing AgentProductYield (%)Reference
This compound Jones Reagent (CrO₃/H₂SO₄)2-(1-Methylcyclobutyl)acetic acidEstimated: >90Inferred
Pivalaldehyde Jones Reagent (CrO₃/H₂SO₄)2,2-Dimethylpropanoic acid>95Generic Oxidation Data[1][2]
Isobutyraldehyde Jones Reagent (CrO₃/H₂SO₄)Isobutyric acid>95Generic Oxidation Data[1][2]

Note: Yields for this compound are estimated based on the high efficiency of this reaction with similar aldehydes.

Experimental Protocol: Jones Oxidation

To a solution of the aldehyde (1.0 equivalent) in acetone at 0°C is added dropwise Jones reagent (prepared from CrO₃, concentrated H₂SO₄, and water) until the orange color of the reagent persists. The reaction mixture is stirred for 1 hour at 0°C and then for 2 hours at room temperature. The excess oxidant is quenched by the addition of isopropanol. The mixture is filtered, and the filtrate is concentrated. The residue is dissolved in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated to afford the carboxylic acid.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. The initial formation of an imine or enamine can be influenced by steric factors.

Data Presentation:

AldehydeAmineReducing AgentProductYield (%)Reference
This compound BenzylamineNaBH(OAc)₃N-Benzyl-2-(1-methylcyclobutyl)ethanamineEstimated: 65-80Inferred
Pivalaldehyde BenzylamineNaBH(OAc)₃N-Benzyl-2,2-dimethylpropan-1-amine70-85Generic Reductive Amination Data[3][4]
Isobutyraldehyde BenzylamineNaBH(OAc)₃N-Benzyl-2-methylpropan-1-amine85-95Generic Reductive Amination Data[3][4]

Note: Yields for this compound are estimated based on the reactivity of pivalaldehyde and may be slightly lower due to potential steric hindrance during imine formation.

Experimental Protocol: Reductive Amination

To a solution of the aldehyde (1.0 equivalent) and the amine (1.1 equivalents) in 1,2-dichloroethane is added sodium triacetoxyborohydride (1.5 equivalents) in one portion. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude amine is purified by flash column chromatography.

Reductive_Amination_Pathway

References

Safety Operating Guide

Safe Disposal of 2-(1-Methylcyclobutyl)acetaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Do Not Dispose of 2-(1-Methylcyclobutyl)acetaldehyde Down the Drain. This compound is considered hazardous waste and requires professional disposal. Improper disposal can pose a significant risk to personal safety and the environment.

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting. Adherence to these protocols is essential for ensuring the safety of all personnel and maintaining regulatory compliance.

I. Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, ensure all necessary safety measures are in place. Aldehydes as a class of chemicals can be flammable, toxic, and irritants.[1][2][3]

Personal Protective Equipment (PPE): A summary of required PPE is detailed in the table below.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A flame-retardant lab coat.
Respiratory Work in a well-ventilated fume hood. A respirator may be necessary for large spills or inadequate ventilation.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.[1][4]

II. Step-by-Step Disposal Protocol

The primary and mandated method for disposing of this compound is through your institution's hazardous waste management program.[5][6]

Step 1: Waste Collection

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The original container is often the best choice.[5] The container must have a secure, tight-fitting lid.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[4] The label must clearly identify the contents, including the full chemical name: "this compound". If it is a mixture, list all components and their approximate percentages.[7]

Step 2: Waste Storage

  • Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[7][8] This area must be at or near the point of generation.[8]

  • Segregation: Store the container with compatible chemicals. Specifically, keep it separate from acids, bases, and oxidizing agents to prevent violent reactions.[7]

  • Environment: The storage area should be cool, dry, and well-ventilated. Keep the container away from heat sources, sparks, and open flames.[3]

Step 3: Arranging for Disposal

  • Contact EHS: Once the waste container is full or you have no further use for the chemical, contact your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal company to arrange for pickup.[5][8]

  • Do Not Transport: Do not transport the hazardous waste yourself. Trained professionals must handle the collection and transportation.[5]

Step 4: Decontamination of Empty Containers

  • An empty container that held this compound must still be managed as hazardous waste unless properly decontaminated.

  • Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinsate as hazardous waste and add it to your designated waste container.

  • Once decontaminated, deface the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's policies.[5]

III. Alternative Pre-Treatment (Expert Use Only)

In some cases, chemical neutralization can be used to convert hazardous aldehydes into less hazardous waste streams before disposal. This should only be performed by trained personnel with a thorough understanding of the reaction and its hazards.

One common method is the oxidation of the aldehyde to a carboxylic acid using potassium permanganate.[9]

Experimental Protocol: Permanganate Oxidation

  • Reaction Setup: In a fume hood, prepare a round-bottom flask equipped with a stirrer and an addition funnel.

  • Dilution: Dilute the this compound waste with water.

  • Oxidation: Slowly add a solution of potassium permanganate to the stirred aldehyde solution. The reaction is exothermic and should be cooled in an ice bath.

  • Neutralization: After the reaction is complete, the resulting mixture can be neutralized with a dilute acid.

  • Disposal of Treated Waste: The final neutralized solution may be suitable for drain disposal, but only if permitted by local regulations .[10][11] Always consult your local water authority and institutional guidelines before disposing of any treated chemical waste down the drain.[11][12]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste is_empty Is the original container empty? start->is_empty collect_waste Collect waste in a labeled, compatible container. is_empty->collect_waste No decontaminate Triple-rinse container with appropriate solvent. is_empty->decontaminate Yes store_waste Store in a designated Satellite Accumulation Area. collect_waste->store_waste contact_ehs Contact EHS for hazardous waste pickup. store_waste->contact_ehs end_disposal End of Disposal Process contact_ehs->end_disposal dispose_container Dispose of decontaminated container as non-hazardous waste. decontaminate->dispose_container collect_rinsate Collect rinsate as hazardous waste. decontaminate->collect_rinsate dispose_container->end_disposal collect_rinsate->store_waste

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2-(1-Methylcyclobutyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 2-(1-Methylcyclobutyl)acetaldehyde. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar aldehydes, such as acetaldehyde and glutaraldehyde, to ensure a high level of safety in the laboratory.

I. Hazard Assessment and Personal Protective Equipment (PPE)

This compound is an aldehyde and should be handled with care. Aldehydes are known to be potential irritants to the skin, eyes, and respiratory tract. Some aldehydes are also flammable and may have other toxicological effects. Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesSingle-use nitrile gloves are acceptable for incidental contact.[1] For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or neoprene should be considered. Latex gloves are not recommended as they offer poor resistance to many chemicals.[1][2]
Eyes/Face Chemical splash goggles and face shieldGoggles are essential to protect against splashes.[1] A full face shield should be worn over goggles when there is a significant risk of splashing, such as during pouring or transfers of larger quantities.[1]
Body Flame-retardant lab coat or chemical-protective apronA lab coat with long sleeves is the minimum requirement.[1] For larger quantities or tasks with a higher splash risk, a chemical-protective apron over the lab coat is recommended.[1]
Feet Closed-toe, chemical-resistant shoesShoes must be made of a material that is impervious to chemicals. Leather or cloth shoes are not suitable.[1]
Respiratory Use in a certified chemical fume hoodAll work with this volatile compound should be conducted in a chemical fume hood to avoid inhalation of vapors.[3][4] If a fume hood is not available or in case of a spill, a respirator with an organic vapor cartridge may be necessary.[1]

II. Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is vital to minimize exposure and ensure a safe working environment.

1. Engineering Controls:

  • Ventilation: Always handle this compound in a certified chemical fume hood to maintain airborne concentrations below exposure limits.[4]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5]

2. Work Practices:

  • Avoid Inhalation and Contact: Do not breathe vapors and avoid contact with skin and eyes.[1][6]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[7]

  • Static Discharge: Take precautionary measures against static discharge, especially when transferring large volumes.[5]

  • Labeling: Ensure all containers are clearly and accurately labeled.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory. Do not eat, drink, or smoke in the work area.[3]

3. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[5]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[3]

III. Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Table 2: Emergency Response Protocol

IncidentProcedure
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.
Spill Evacuate the area and restrict access.[4] Eliminate all ignition sources.[3] Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[3] Collect the absorbed material into a sealed, labeled container for disposal.[3] Ventilate the area.

IV. Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and comply with regulations.

1. Waste Collection:

  • Collect all waste, including unused material and contaminated disposables (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.[4]

2. Waste Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[4]

3. Disposal Method:

  • Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[8]

V. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G prep Preparation - Review SDS (if available) - Assemble all necessary PPE handling Handling - Work in a chemical fume hood - Ground equipment to prevent static discharge prep->handling experiment Experimentation - Conduct the experiment following the protocol - Monitor for any signs of reaction or exposure handling->experiment spill Spill Response - Evacuate and secure the area - Use spill kit with appropriate PPE handling->spill If spill occurs experiment->spill If spill occurs waste_collection Waste Collection - Segregate waste streams - Use labeled, sealed containers experiment->waste_collection spill->waste_collection Collect spill debris decontamination Decontamination - Clean work surfaces - Remove and dispose of PPE correctly waste_collection->decontamination storage Waste Storage - Store in a designated hazardous waste area decontamination->storage disposal Disposal - Arrange for pickup by a licensed waste contractor storage->disposal

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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